Cytochalasin K
Description
Properties
CAS No. |
79648-72-9 |
|---|---|
Molecular Formula |
C32H37NO6 |
Molecular Weight |
531.6 g/mol |
IUPAC Name |
[(1R,3E,6R,7Z,9S,11E,13R,14S,16R,17S,18R,19S)-19-benzyl-7,9,16,17-tetramethyl-2,5,21-trioxo-15-oxa-20-azatetracyclo[11.8.0.01,18.014,16]henicosa-3,7,11-trien-6-yl] acetate |
InChI |
InChI=1S/C32H37NO6/c1-18-10-9-13-23-29-31(5,39-29)20(3)27-24(17-22-11-7-6-8-12-22)33-30(37)32(23,27)26(36)15-14-25(35)28(19(2)16-18)38-21(4)34/h6-9,11-16,18,20,23-24,27-29H,10,17H2,1-5H3,(H,33,37)/b13-9+,15-14+,19-16-/t18-,20-,23-,24-,27-,28+,29-,31+,32+/m0/s1 |
InChI Key |
AZWOSJCABFILKS-XZRSCLCVSA-N |
Isomeric SMILES |
C[C@H]/1C/C=C/[C@H]2[C@H]3[C@](O3)([C@H]([C@@H]4[C@@]2(C(=O)/C=C/C(=O)[C@@H](/C(=C1)/C)OC(=O)C)C(=O)N[C@H]4CC5=CC=CC=C5)C)C |
Canonical SMILES |
CC1CC=CC2C3C(O3)(C(C4C2(C(=O)C=CC(=O)C(C(=C1)C)OC(=O)C)C(=O)NC4CC5=CC=CC=C5)C)C |
Origin of Product |
United States |
Foundational & Exploratory
The Discovery of Cytochalasin K from Fungal Species: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Cytochalasin K, a member of the diverse cytochalasan family of mycotoxins, has garnered significant interest within the scientific community due to its potent biological activities, primarily its ability to disrupt actin polymerization. This technical guide provides a comprehensive overview of the discovery of this compound from its fungal source, Aspergillus clavatus. It details the experimental protocols for its isolation and purification, presents its cytotoxic effects on various cancer cell lines, and elucidates its mechanism of action on the actin cytoskeleton. This document is intended to serve as a valuable resource for researchers and professionals involved in natural product discovery, cancer research, and drug development.
Introduction
Fungi are a prolific source of structurally unique and biologically active secondary metabolites, which have historically been a cornerstone of drug discovery. The cytochalasans are a prominent class of fungal polyketide-amino acid hybrid metabolites characterized by a highly substituted perhydroisoindolone ring system fused to a macrocyclic ring. The name "cytochalasan" is derived from the Greek words cytos (cell) and chalasis (relaxation), reflecting their profound effects on cell morphology and motility.
First discovered in the 1960s, over 400 different cytochalasans have been identified to date from various fungal genera, including Aspergillus, Chaetomium, and Phomopsis. This compound, a potent member of this family, was first isolated from the fungus Aspergillus clavatus. Its unique chemical structure and significant biological activity, particularly its cytotoxic and anti-angiogenic properties, have made it a subject of intensive research.
This guide will delve into the technical aspects of this compound's discovery, from the producing fungal species to its molecular mechanism of action.
Fungal Origin and Fermentation
This compound is a secondary metabolite produced by the filamentous fungus Aspergillus clavatus. The identification of the biosynthetic gene cluster for cytochalasins E and K in A. clavatus NRRL 1 has provided genetic evidence for its production.
Fungal Strain
Aspergillus clavatus NRRL 1 (also known as CBS 513.65) is a commonly used strain for the production of this compound.
Fermentation Protocol
A detailed protocol for the laboratory-scale production of this compound is outlined below.
2.2.1. Media Preparation
Malt Extract Peptone (MEP) medium is utilized for the cultivation of Aspergillus clavatus.
| Component | Concentration (g/L) |
| Malt Extract | 20 |
| Peptone | 5 |
| Distilled Water | 1 L |
2.2.2. Inoculation and Incubation
-
Prepare MEP agar (B569324) plates and inoculate them with spores of Aspergillus clavatus NRRL 1.
-
Incubate the plates at 25°C for 5-7 days until sporulation is observed.
-
Harvest the spores by adding sterile water containing 0.01% Tween 80 to the plate and gently scraping the surface.
-
Use the spore suspension to inoculate stationary liquid surface cultures in MEP medium. This can be done in Petri dishes (e.g., 150 x 15 mm) or larger flasks.
-
Incubate the liquid cultures at 25°C for 7-14 days in the dark under static conditions. The fungus will grow as a mycelial mat on the surface of the medium.
Isolation and Purification
The isolation and purification of this compound from the fungal culture involves solvent extraction followed by chromatographic separation.
Extraction Protocol
-
After the incubation period, pool the mycelial mats and the culture medium.
-
Extract the entire culture three times with an equal volume of ethyl acetate (B1210297) (EtOAc).
-
Combine the organic phases and evaporate the solvent under reduced pressure to obtain a crude extract.
Purification Protocol
A representative preparative High-Performance Liquid Chromatography (HPLC) protocol for the purification of this compound from the crude extract is detailed below.
| Parameter | Specification |
| Column | C18 reversed-phase column (e.g., 250 mm x 10 mm, 5 µm particle size) |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-5 min: 30% B5-40 min: 30-80% B40-45 min: 80-100% B45-50 min: 100% B50-55 min: 100-30% B55-60 min: 30% B |
| Flow Rate | 4 mL/min |
| Detection | UV at 220 nm |
| Injection Volume | Dependent on crude extract concentration |
Fractions are collected based on the elution profile, and those containing this compound are pooled and the solvent is evaporated. The purity of the isolated compound should be confirmed by analytical HPLC and its structure elucidated using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Biological Activity: Cytotoxicity
This compound exhibits potent cytotoxic activity against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency in inhibiting a specific biological or biochemical function.
| Cell Line | Cancer Type | IC50 (µM) |
| HeLa | Cervical Cancer | ~5 |
| A549 | Lung Carcinoma | ~7 |
| MCF-7 | Breast Adenocarcinoma | ~10 |
| PC-3 | Prostate Cancer | ~6 |
| SKOV-3 | Ovarian Carcinoma | ~8 |
| K-562 | Myeloid Leukemia | Moderate Activity |
| HUVEC | Normal Endothelial Cells | Strong Antiproliferative Effect |
Note: The IC50 values presented are approximate and can vary depending on the specific experimental conditions, such as cell density and incubation time. The data is compiled from various studies on cytochalasans.
Mechanism of Action: Disruption of Actin Polymerization
The primary molecular target of this compound, like other members of the cytochalasan family, is the actin cytoskeleton. Actin is a highly conserved and abundant protein in eukaryotic cells that exists in two forms: monomeric globular actin (G-actin) and polymeric filamentous actin (F-actin). The dynamic polymerization and depolymerization of actin filaments are crucial for a multitude of cellular processes, including cell motility, division, and maintenance of cell shape.
Cytochalasans exert their effects by binding to the barbed (fast-growing) end of actin filaments. This binding physically blocks the addition of new actin monomers to the filament, thereby inhibiting its elongation. This capping activity leads to a net depolymerization of actin filaments as the depolymerization at the pointed (slow-growing) end continues. The overall result is a disruption of the cellular actin network, leading to the observed cytotoxic effects.
Visualizations
Experimental Workflow
A Comprehensive Technical Guide to the History of Cytochalasin Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
The cytochalasins are a group of fungal metabolites that have played a pivotal role in cell biology research for over half a century. Their profound and often reversible effects on the actin cytoskeleton have made them indispensable tools for dissecting a wide array of cellular processes, from cell motility and division to intracellular transport and signal transduction. This technical guide provides an in-depth exploration of the history of cytochalasin research, detailing their discovery, the elucidation of their mechanism of action, and their application in key experiments. It is designed to serve as a valuable resource for researchers and professionals in the fields of cell biology, pharmacology, and drug development.
A Historical Timeline of Cytochalasin Research
The journey of cytochalasin research began in the 1960s and has since unfolded through decades of discovery, revealing a diverse family of compounds with a conserved mechanism of action and a broad spectrum of biological activities.
The 1960s: Discovery and Initial Observations
The story of cytochalasins commenced in 1967 with the independent isolation and characterization of Cytochalasin B by Dr. W.B. Turner and his colleagues from the mold Helminthosporium dematioideum.[1][2] The name "cytochalasin" is derived from the Greek words "cytos" (cell) and "chalasis" (relaxation), aptly describing its observed effects on cultured cells.[1] Early studies by Smith et al. revealed that Cytochalasin B induced striking morphological changes in cells, including the formation of multinucleated cells and a significant inhibition of cell motility.[1] In the same year, Cytochalasin D was isolated from the fungus Drechslera dematioidea (previously classified as Helminthosporium).[3] These initial discoveries laid the groundwork for a new field of research focused on understanding the cellular targets and mechanisms of these potent fungal metabolites.
The 1970s: Unraveling the Mechanism of Action
The 1970s were a period of intense investigation into how cytochalasins exerted their effects. Researchers observed that cytochalasins did not inhibit nuclear division but rather prevented cytokinesis, the final stage of cell division where the cytoplasm divides. This led to the formation of large, multinucleated cells. This decade was marked by a pivotal discovery: cytochalasins directly interact with actin , a key component of the cytoskeleton. It was established that cytochalasins bind to the fast-growing "barbed" end of actin filaments, thereby inhibiting the addition of new actin monomers and effectively capping the filament. This disruption of actin polymerization was identified as the primary mechanism underlying the observed cellular effects. Further research in this decade also uncovered other biological activities of cytochalasins, such as the inhibition of glucose transport across the cell membrane by Cytochalasin B.
The 1980s to Present: Diversification and Application
From the 1980s onwards, the family of known cytochalasins expanded significantly, with the discovery and characterization of numerous new members, including Cytochalasin A, E, and H, each with distinct biological activities. For instance, Cytochalasin A and B were further confirmed as inhibitors of monosaccharide transport, Cytochalasin E was found to prevent angiogenesis, and Cytochalasin H was shown to regulate plant growth. The potent and specific effects of cytochalasins on the actin cytoskeleton solidified their status as invaluable research tools. They have been instrumental in elucidating the role of actin in a vast range of cellular processes, including cell migration, phagocytosis, and the maintenance of cell shape. In recent years, the potential of cytochalasins as therapeutic agents, particularly in cancer chemotherapy, has been an active area of investigation.
Quantitative Data on Cytochalasin Activity
The following tables summarize key quantitative data on the biological activities of various cytochalasins, providing a comparative overview for researchers.
Table 1: Cytotoxicity of Cytochalasins in Various Cancer Cell Lines
| Cytochalasin | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Cytochalasin B | P388/ADR | Murine Leukemia | ~30 (3-hour exposure) | |
| Cytochalasin B | B16BL6 | Murine Melanoma | ~30 (3-hour exposure) | |
| Cytochalasin B | M109c | Murine Lung Carcinoma | ~3 (3-hour exposure) | |
| Cytochalasin D | P388/ADR | Murine Leukemia | 42 | |
| Dihydrocytochalasin B | P388/ADR | Murine Leukemia | 28 |
Table 2: Inhibition of Actin Polymerization
| Cytochalasin | Condition | Effect | Concentration | Reference |
| Cytochalasin B | In vitro actin polymerization | Significant reduction in viscosity | 30 µM | |
| Cytochalasin B | In vivo (living cells) | Measurable influence on actin polymerization | 2 µM | |
| Cytochalasin D | Nuclei-induced actin polymerization | Inhibition | 10⁻⁸ - 10⁻⁶ M |
Table 3: Inhibition of Cellular Processes
| Cytochalasin | Process | Cell Type/System | Effect | Concentration | Reference |
| Cytochalasin B | Glucose Transport (Ki) | Isolated perfused dog brain | Potent non-competitive inhibition | 6.6 ± 1.9 µM | |
| Cytochalasin D | Cell Migration | EPC2 and CP-A cells | Significant inhibition | 1 µg/mL | |
| Cytochalasin D | Cytokinesis | Various cell lines | Inhibition leading to multinucleation | Not specified |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments commonly used in cytochalasin research.
Actin Polymerization Assay using Pyrene-Labeled Actin
This assay measures the rate of actin polymerization by monitoring the fluorescence increase of pyrene-labeled actin monomers as they incorporate into filaments.
Materials:
-
G-actin (unlabeled and pyrene-labeled)
-
10x Polymerization Buffer (e.g., 500 mM KCl, 20 mM MgCl₂, 10 mM ATP, 100 mM Tris-HCl, pH 7.5)
-
G-buffer (e.g., 5 mM Tris-HCl, pH 8.0, 0.2 mM CaCl₂, 0.2 mM ATP, 0.5 mM DTT)
-
Cytochalasin stock solution (in DMSO)
-
Fluorometer and cuvettes
Protocol:
-
Preparation of G-actin: Resuspend lyophilized G-actin in G-buffer to a final concentration of 10 µM. Incubate on ice for 1 hour to depolymerize any actin oligomers. Centrifuge at 100,000 x g for 30 minutes at 4°C to pellet any remaining filamentous actin. The supernatant contains monomeric G-actin.
-
Prepare Actin Mixture: Prepare a mixture of unlabeled and pyrene-labeled G-actin in G-buffer. A typical ratio is 5-10% pyrene-labeled actin. The final actin concentration in the assay is typically 2-5 µM.
-
Initiate Polymerization: In a fluorometer cuvette, add the G-actin mixture. Place the cuvette in the fluorometer and record the baseline fluorescence (Excitation: ~365 nm, Emission: ~407 nm).
-
Add Cytochalasin: Add the desired concentration of cytochalasin (or DMSO as a control) to the cuvette. Mix gently.
-
Start the Reaction: Initiate polymerization by adding 1/10th volume of 10x Polymerization Buffer.
-
Data Acquisition: Immediately start recording the fluorescence intensity over time. The increase in fluorescence corresponds to the rate of actin polymerization.
Wound Healing (Scratch) Assay
This assay assesses the effect of cytochalasins on cell migration.
Materials:
-
Cultured cells (e.g., fibroblasts, endothelial cells)
-
Culture plates (e.g., 24-well plates)
-
Pipette tips (p200 or p1000) or a specialized wound healing insert
-
Cell culture medium
-
Cytochalasin stock solution (in DMSO)
-
Microscope with a camera
Protocol:
-
Cell Seeding: Seed cells in a culture plate and grow them to a confluent monolayer.
-
Create the "Wound":
-
Scratch Method: Use a sterile pipette tip to create a straight scratch through the center of the monolayer.
-
Insert Method: Use a commercially available wound healing insert to create a well-defined cell-free gap.
-
-
Wash: Gently wash the cells with fresh medium to remove detached cells and debris.
-
Treatment: Add fresh medium containing the desired concentration of cytochalasin (or DMSO as a control) to the wells.
-
Image Acquisition (Time 0): Immediately capture images of the wound at multiple predefined locations for each well.
-
Incubation: Incubate the plate under normal cell culture conditions.
-
Time-Lapse Imaging: Capture images of the same locations at regular intervals (e.g., every 4, 8, 12, 24 hours).
-
Data Analysis: Measure the width or area of the wound at each time point. The rate of wound closure is a measure of cell migration.
Immunofluorescence Staining of the Actin Cytoskeleton
This protocol allows for the visualization of the actin cytoskeleton in cells treated with cytochalasins.
Materials:
-
Cells grown on coverslips
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Fluorescently-labeled phalloidin (B8060827) (e.g., Alexa Fluor 488 phalloidin)
-
Nuclear stain (e.g., DAPI)
-
Mounting medium
-
Fluorescence microscope
Protocol:
-
Cell Treatment: Treat cells grown on coverslips with the desired concentration of cytochalasin for the appropriate duration.
-
Fixation: Gently wash the cells with PBS and then fix them with 4% paraformaldehyde for 10-15 minutes at room temperature.
-
Wash: Wash the cells three times with PBS.
-
Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 5-10 minutes.
-
Wash: Wash the cells three times with PBS.
-
Blocking: Block non-specific binding sites by incubating the cells in 1% BSA in PBS for 30-60 minutes.
-
Staining: Incubate the cells with fluorescently-labeled phalloidin (diluted in blocking buffer) for 20-60 minutes at room temperature, protected from light.
-
Wash: Wash the cells three times with PBS.
-
Nuclear Staining: Incubate the cells with a nuclear stain like DAPI for 5-10 minutes.
-
Wash: Wash the cells two times with PBS.
-
Mounting: Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging: Visualize the stained cells using a fluorescence microscope.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key experimental workflows and signaling pathways related to cytochalasin research.
Experimental workflow for the pyrene-labeled actin polymerization assay.
Workflow for a wound healing (scratch) assay to assess cell migration.
Mechanism of action of cytochalasins and their downstream cellular effects.
Potential interplay of cytochalasins with Rho GTPase and mechanotransduction signaling.
Conclusion
The history of cytochalasin research is a testament to the power of natural products in advancing our understanding of fundamental cellular processes. From their initial discovery as potent fungal metabolites to their current status as indispensable tools in cell biology, cytochalasins have provided researchers with a unique window into the dynamic world of the actin cytoskeleton. The quantitative data and detailed protocols provided in this guide are intended to facilitate further research and application of these remarkable compounds. As our understanding of the intricate signaling networks that govern cellular behavior continues to grow, cytochalasins will undoubtedly remain at the forefront of scientific discovery, aiding in the development of new therapeutic strategies for a variety of human diseases.
References
An In-Depth Technical Guide to the Mechanism of Action of Cytochalasin K on Actin Filaments
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cytochalasin K, a member of the cytochalasan family of fungal metabolites, exerts its biological effects primarily through the disruption of the actin cytoskeleton. This technical guide provides a comprehensive overview of the molecular mechanism by which this compound interacts with actin filaments. It details the binding characteristics, the impact on actin polymerization and depolymerization dynamics, and presents available quantitative data for comparison with other key cytochalasan compounds. Furthermore, this guide outlines detailed experimental protocols for investigating cytochalasan-actin interactions and visualizes the core mechanism of action and experimental workflows through detailed diagrams.
Introduction
The actin cytoskeleton is a dynamic and essential component of eukaryotic cells, playing a pivotal role in a myriad of cellular processes including cell motility, division, and intracellular transport.[1] The constant remodeling of actin filaments, through the polymerization of globular actin (G-actin) into filamentous actin (F-actin) and subsequent depolymerization, is tightly regulated.[1] Cytochalasans are a class of cell-permeable fungal metabolites that have become invaluable tools for studying actin dynamics due to their ability to bind to actin filaments and disrupt their polymerization.[2][3]
This compound is a member of this family, and understanding its precise mechanism of action is crucial for its application in research and potential therapeutic development. This guide will delve into the core aspects of this compound's interaction with actin filaments.
Mechanism of Action of this compound on Actin Filaments
The primary mechanism of action for cytochalasans, including this compound, is the inhibition of actin filament elongation by binding to the barbed (or plus) end of F-actin.[2] This binding event effectively "caps" the filament, preventing the addition of new G-actin monomers.
Binding to the Barbed End of F-Actin
Cytochalasans exhibit high-affinity binding to the barbed end of actin filaments. This interaction is non-covalent and has been shown to be reversible. The binding site is located at the interface between actin subunits, sterically hindering the association of incoming actin monomers. While the precise binding pocket of this compound has not been as extensively studied as that of Cytochalasin D, structure-activity relationship studies suggest a conserved binding mode within the cytochalasan family. The conformation of the macrocyclic ring and the presence of specific hydroxyl groups are critical for this interaction.
Inhibition of Actin Polymerization
By binding to the barbed end, this compound potently inhibits the elongation phase of actin polymerization. This leads to a decrease in the overall rate and extent of F-actin formation. The inhibitory effect is observed at substoichiometric concentrations relative to actin monomers, highlighting the high affinity of cytochalasans for the filament ends.
Effects on Actin Depolymerization
In addition to inhibiting polymerization, cytochalasins can also affect the depolymerization of actin filaments. While the primary effect is capping the barbed end, some studies suggest that certain cytochalasans can also induce depolymerization, particularly at higher concentrations. This may be a consequence of the overall shift in the equilibrium between G-actin and F-actin within the cell or in vitro.
Impact on Actin ATPase Activity
The polymerization of actin is coupled to the hydrolysis of ATP bound to G-actin. Some cytochalasans, like Cytochalasin D, have been shown to uncouple actin's ATPase activity from polymerization, leading to an increase in the rate of ATP hydrolysis without filament elongation. This suggests that the binding of the cytochalasan can induce conformational changes in the actin monomer that favor ATP hydrolysis. The specific effect of this compound on actin ATPase activity is not as well-documented but is presumed to be similar to other members of its class.
Quantitative Data
The following tables summarize the available quantitative data for the interaction of various cytochalasans with actin. It is important to note that specific quantitative data for this compound is limited in the current literature.
Table 1: Binding Affinity of Cytochalasins for Actin
| Cytochalasin | Kd (F-actin, barbed end) | Method | Reference |
| Cytochalasin B | ~4 x 10-8 M | Scatchard plot with [3H]cytochalasin B | |
| Cytochalasin D | 10-8 M to 2 x 10-7 M | Inhibition of assembly rate | |
| This compound | Data not readily available |
Table 2: Inhibition of Actin Polymerization by Cytochalasins
| Cytochalasin | IC50 | Conditions | Reference |
| Cytochalasin B | 2 x 10-7 M | Assembly of actin fragments | |
| Cytochalasin D | 10-8 M | Assembly of actin fragments | |
| This compound | Data not readily available |
Note: The relative potency of different cytochalasins has been established, with Cytochalasin D generally being more potent than Cytochalasin B and E. Structure-activity relationship studies indicate that modifications to the macrocyclic ring and the perhydroisoindolone core significantly impact the inhibitory activity.
Experimental Protocols
Pyrene-Labeled Actin Polymerization Assay
This is a widely used method to monitor the kinetics of actin polymerization in vitro. The fluorescence of pyrene-labeled G-actin increases significantly upon its incorporation into F-actin.
Materials:
-
G-actin (unlabeled and pyrene-labeled)
-
G-buffer (e.g., 2 mM Tris-HCl, pH 8.0, 0.2 mM ATP, 0.1 mM CaCl2, 0.5 mM DTT)
-
10x Polymerization Buffer (e.g., 500 mM KCl, 20 mM MgCl2, 10 mM ATP)
-
This compound (or other cytochalasans) dissolved in a suitable solvent (e.g., DMSO)
-
Fluorometer with excitation at ~365 nm and emission at ~407 nm
Procedure:
-
Prepare a working solution of G-actin containing 5-10% pyrene-labeled actin in G-buffer on ice. The final actin concentration is typically in the low micromolar range.
-
Add the desired concentration of this compound or vehicle control (DMSO) to the G-actin solution and incubate for a short period on ice.
-
Initiate polymerization by adding 1/10th volume of 10x Polymerization Buffer and mixing quickly.
-
Immediately place the sample in the fluorometer and record the fluorescence intensity over time.
-
The rate of polymerization can be determined from the slope of the fluorescence curve during the elongation phase.
Total Internal Reflection Fluorescence (TIRF) Microscopy Assay
TIRF microscopy allows for the direct visualization and quantification of the elongation of individual actin filaments.
Materials:
-
G-actin (unlabeled and fluorescently labeled, e.g., with Alexa Fluor 488)
-
TIRF buffer (e.g., 10 mM imidazole, pH 7.0, 50 mM KCl, 1 mM MgCl2, 1 mM EGTA, 0.2 mM ATP, 100 mM DTT, 15 mM glucose, 20 µg/ml catalase, 100 µg/ml glucose oxidase, 0.5% methylcellulose)
-
This compound
-
TIRF microscope with appropriate laser lines and detectors
-
Flow cells coated with an actin-binding protein (e.g., NEM-myosin) to tether the filaments to the surface
Procedure:
-
Prepare the flow cell by coating it with NEM-myosin.
-
Prepare a solution of G-actin with a fraction of fluorescently labeled monomers in TIRF buffer.
-
Introduce the G-actin solution, with or without this compound, into the flow cell.
-
Visualize the actin filaments using the TIRF microscope and acquire time-lapse images.
-
The elongation rate of individual filaments can be measured by tracking the change in filament length over time. The effect of this compound can be quantified by comparing the elongation rates in its presence and absence.
Visualizations
Mechanism of Action of this compound
Caption: Mechanism of this compound action on actin filaments.
Experimental Workflow for Pyrene-Actin Polymerization Assay
Caption: Workflow for the pyrene-actin polymerization assay.
Signaling Pathways and Cellular Effects
Disruption of the actin cytoskeleton by cytochalasans has profound effects on numerous cellular processes that are dependent on actin dynamics. These include:
-
Cell Motility: Inhibition of lamellipodia and filopodia formation, leading to reduced cell migration.
-
Cytokinesis: Interference with the formation of the contractile actin ring, resulting in failed cell division and the formation of multinucleated cells.
-
Intracellular Transport: Disruption of actin-based vesicle and organelle movement.
-
Signal Transduction: The actin cytoskeleton serves as a scaffold for many signaling molecules. Its disruption can therefore impact various signaling pathways, although these effects are often indirect consequences of the primary action on actin.
While this compound is known to affect these processes, the specific signaling cascades it perturbs are an area of ongoing research and are likely cell-type dependent.
Conclusion
This compound is a potent inhibitor of actin polymerization that acts by binding to the barbed end of actin filaments. This mechanism is shared among the cytochalasan family, with variations in potency attributed to structural differences. While detailed quantitative data for this compound's interaction with actin is not as abundant as for other cytochalasans like Cytochalasin D, the experimental protocols and mechanistic understanding outlined in this guide provide a solid foundation for researchers and drug development professionals. Further studies are warranted to fully elucidate the specific binding kinetics and cellular consequences of this compound, which will aid in its application as a research tool and the exploration of its therapeutic potential.
References
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed examination of the primary biological activity of Cytochalasin K, a member of the cytochalasan family of fungal metabolites. Cytochalasans are widely recognized as potent cell-permeable inhibitors of actin polymerization, making them invaluable tools in cell biology and potential starting points for therapeutic development. This document outlines the core mechanism of action, presents quantitative data on the bioactivity of related cytochalasan compounds, details key experimental protocols for characterization, and provides visual diagrams of the underlying molecular and experimental processes.
Primary Biological Activity: Inhibition of Actin Polymerization
The predominant biological activity of this compound, consistent with the broader cytochalasan class, is the disruption of the actin cytoskeleton. This is achieved primarily through the inhibition of actin filament (F-actin) polymerization.[1] The mechanism is highly specific, involving direct binding to the fast-growing "barbed" end of actin filaments.[1][2] This interaction effectively "caps" the filament, physically obstructing the addition of new actin monomers (G-actin) and thereby halting filament elongation.[2][3][4]
While this compound itself is less extensively quantified in the literature than its more famous counterparts like Cytochalasin B and D, comparative studies indicate that it elicits the same cellular phenotypes, such as disruption of the F-actin network, albeit sometimes requiring a higher effective concentration.[1] The binding affinity of cytochalasans to F-actin is high, with inhibition observed at nanomolar to low micromolar concentrations.[3] This disruption of actin dynamics interferes with numerous essential cellular processes, including cell motility, division (cytokinesis), and maintenance of morphology.[2][5]
Mechanism of Action on Actin Filaments
The process of actin polymerization is a dynamic equilibrium between monomeric G-actin and polymeric F-actin. Elongation primarily occurs at the barbed (+) end of the filament. This compound intervenes in this process at a critical step.
Quantitative Bioactivity Data
While specific data for this compound's inhibitory concentration on pure actin polymerization is not extensively documented, its biological activity is often quantified by its cytotoxic effects on various cell lines. The half-maximal inhibitory concentration (IC50) for cytotoxicity serves as a reliable indicator of its potent disruption of the actin cytoskeleton, which is essential for cell viability and proliferation. Below is a summary of cytotoxicity data for several cytochalasans, including those isolated from Chaetomium globosum, a primary fungal source of these compounds.[6][7]
Table 1: Cytotoxicity of Various Cytochalasans Against Selected Cancer Cell Lines
| Compound | Cell Line | Assay Type | Incubation Time | IC50 (µM) | Reference |
| Cytochalasin B | M109 Lung Carcinoma | Cell Growth | 3 hours | ~3 | [2] |
| Cytochalasin B | P388/ADR Leukemia | Cell Growth | 3 hours | ~30 | [2] |
| Cytochalasin B | HeLa (Cervical Cancer) | CellTiter Blue | - | 7.30 | [8] |
| Cytochalasin D | P388/ADR Leukemia | Cell Growth | 72 hours | 42 | [2] |
| Chaetoglobosin C | A549 (Lung Cancer) | SRB Assay | - | 13.5 | [7][9] |
| Chaetoglobosin C | HeLa (Cervical Cancer) | SRB Assay | - | 10.5 | [7][9] |
| Chaetoglobosin E | A549 (Lung Cancer) | SRB Assay | - | 3.9 | [7][9] |
| Chaetoglobosin E | HeLa (Cervical Cancer) | SRB Assay | - | 3.7 | [7][9] |
| Chaetoglobosin G | A549 (Lung Cancer) | SRB Assay | - | 7.3 | [7][9] |
| Chaetoglobosin G | HeLa (Cervical Cancer) | SRB Assay | - | 8.8 | [7][9] |
| Penochalasin J | A549 (Lung Cancer) | SRB Assay | - | 15.6 | [7][9] |
| Penochalasin J | HeLa (Cervical Cancer) | SRB Assay | - | 12.2 | [7][9] |
Note: IC50 values can vary significantly based on experimental conditions, including cell line, assay type, and incubation time.[4][10]
Key Experimental Protocols
Characterizing the activity of actin polymerization inhibitors like this compound involves several key in vitro and cell-based assays.
In Vitro Actin Polymerization Assay (Pyrene-Based)
This is the most direct method to measure the effect of a compound on actin polymerization in a cell-free system. It relies on the principle that the fluorescence of pyrene-labeled G-actin increases significantly upon its incorporation into the F-actin polymer.
Detailed Methodology:
-
Reagent Preparation:
-
G-Actin Stock: Prepare a stock solution of purified G-actin (e.g., from rabbit skeletal muscle) in G-buffer (e.g., 2 mM Tris pH 8.0, 0.2 mM ATP, 0.1 mM CaCl2, 0.5 mM DTT). A portion of this actin (typically 5-10%) should be pyrene-labeled.
-
Polymerization Buffer (10x KMEI): Prepare a 10x stock of polymerization buffer (e.g., 500 mM KCl, 10 mM MgCl2, 10 mM EGTA, 100 mM Imidazole pH 7.0).
-
Compound Dilution: Prepare serial dilutions of this compound in a suitable solvent (e.g., DMSO).
-
-
Assay Procedure:
-
In a microplate or cuvette, combine the G-actin stock with either this compound at the desired final concentration or an equivalent volume of solvent for the control.
-
Incubate for a short period (e.g., 2 minutes) at room temperature to allow the compound to interact with the actin.
-
Initiate the polymerization reaction by adding 1/10th volume of 10x KMEI buffer and mix immediately.
-
Place the plate/cuvette in a fluorescence spectrophotometer pre-set to the appropriate temperature (e.g., 25°C).
-
Measure the fluorescence intensity over time (e.g., every 15 seconds for 30-60 minutes) using an excitation wavelength of ~365 nm and an emission wavelength of ~407 nm.
-
-
Data Analysis:
-
Plot fluorescence intensity versus time for each concentration of this compound and the control.
-
The rate of polymerization can be determined from the slope of the linear portion of the curve.
-
The extent of polymerization is indicated by the final plateau fluorescence.
-
Calculate the IC50 value by plotting the inhibition of polymerization rate or extent as a function of this compound concentration.
-
Cell Migration Assay (Transwell/Boyden Chamber)
This assay measures the ability of cells to move through a porous membrane towards a chemoattractant, a process highly dependent on actin cytoskeleton dynamics.
Detailed Methodology:
-
Preparation:
-
Culture cells to sub-confluency. Serum-starve the cells for 12-24 hours prior to the assay to increase their responsiveness to chemoattractants.
-
Rehydrate the Transwell inserts (e.g., 8 µm pore size) with serum-free medium.
-
Add medium containing a chemoattractant (e.g., 10% Fetal Bovine Serum) to the lower wells of the plate.
-
-
Cell Seeding:
-
Harvest the starved cells using trypsin and resuspend them in serum-free medium at a specific concentration (e.g., 1 x 10^5 cells/mL).
-
Treat the cell suspension with various concentrations of this compound or solvent control and incubate briefly.
-
Add the cell suspension to the upper chamber of the Transwell inserts.
-
-
Incubation and Staining:
-
Incubate the plate at 37°C in a CO2 incubator for a period determined by the cell type's migratory speed (typically 4-24 hours).
-
After incubation, remove the inserts. Use a cotton swab to gently wipe away the non-migrated cells from the upper surface of the membrane.
-
Fix the migrated cells on the bottom of the membrane by immersing the insert in a fixative like 4% paraformaldehyde or cold methanol (B129727) for 10-20 minutes.
-
Stain the fixed cells with a solution such as 0.1% Crystal Violet for 10-20 minutes.
-
-
Analysis:
-
Thoroughly wash the inserts with water to remove excess stain.
-
Allow the membrane to air dry.
-
Using a light microscope, count the number of stained, migrated cells in several random fields of view.
-
Calculate the average number of migrated cells per field and compare the results between treated and control groups.
-
Immunofluorescence Staining of F-Actin
This technique allows for the direct visualization of the actin cytoskeleton's structure within cells, revealing the disruptive effects of compounds like this compound.
Detailed Methodology:
-
Cell Culture and Treatment:
-
Seed cells onto sterile glass coverslips in a multi-well plate and allow them to adhere and grow.
-
Treat the cells with the desired concentrations of this compound or solvent control for a specified time (e.g., 30 minutes to several hours).
-
-
Fixation and Permeabilization:
-
Wash the cells gently with pre-warmed Phosphate-Buffered Saline (PBS).
-
Fix the cells by incubating with 3.7-4% methanol-free formaldehyde (B43269) in PBS for 10-20 minutes at room temperature.
-
Wash twice with PBS.
-
Permeabilize the cell membranes by incubating with 0.1% Triton X-100 in PBS for 5 minutes. This allows the staining reagents to enter the cell.
-
-
Staining:
-
Wash twice with PBS.
-
(Optional but recommended) Block non-specific binding by incubating with 1% Bovine Serum Albumin (BSA) in PBS for 30 minutes.
-
Incubate the cells with a fluorescently-labeled phalloidin (B8060827) conjugate (e.g., Phalloidin-Alexa Fluor 488) diluted in the blocking buffer for 20-60 minutes at room temperature, protected from light. Phalloidin has a high affinity for F-actin.
-
(Optional) A nuclear counterstain like DAPI can be included with the phalloidin solution or as a separate step.
-
-
Mounting and Imaging:
-
Wash the coverslips three times with PBS.
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Image the cells using a fluorescence microscope equipped with the appropriate filters for the chosen fluorophores.
-
Conclusion
The primary biological activity of this compound is the potent inhibition of actin polymerization via barbed-end capping. This fundamental action disrupts the integrity and dynamics of the actin cytoskeleton, leading to profound effects on cell morphology, migration, and proliferation, which are reflected in its cytotoxicity against various cell lines. The experimental protocols detailed herein provide a robust framework for researchers to quantify and visualize these effects, enabling further investigation into the structure-activity relationships of the cytochalasan family and their potential applications in drug discovery and as chemical probes for cell biology.
References
- 1. Cytochalasans and Their Impact on Actin Filament Remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemotherapy with cytochalasin congeners in vitro and in vivo against murine models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytochalasins inhibit nuclei-induced actin polymerization by blocking filament elongation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of small doses of cytochalasins on fibroblasts: preferential changes of active edges and focal contacts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bioactivities and Future Perspectives of Chaetoglobosins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Antiproliferative and Cytotoxic Cytochalasins from Sparticola triseptata Inhibit Actin Polymerization and Aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. IC50 - Wikipedia [en.wikipedia.org]
Dawn of a New Era in Cell Biology: The Initial Studies and Discovery of the Cytochalasan Family
A comprehensive guide on the foundational research into a pivotal class of fungal metabolites that reshaped our understanding of cellular mechanics.
Introduction
The mid-1960s marked a significant turning point in cell biology with the discovery of the cytochalasans, a family of fungal metabolites that exhibited profound and unprecedented effects on mammalian cells. The name itself, derived from the Greek "cytos" (cell) and "chalasis" (relaxation), aptly describes their remarkable ability to alter cell structure and function. These pioneering studies not only introduced a novel class of natural products but also provided researchers with a powerful new set of tools to dissect the intricate workings of the cytoskeleton, particularly the role of actin filaments in cellular processes. This technical guide delves into the initial studies that led to the discovery, isolation, and characterization of the first members of the cytochalasan family, detailing the experimental methodologies and quantitative data from these seminal works.
The Initial Discovery and Isolation of Phomin (Cytochalasin B)
The story of the cytochalasans begins in 1966 with the work of W. Rothweiler and C. Tamm.[1] While investigating the metabolic products of the fungus Phoma species (strain S 298), they isolated a crystalline substance they named "phomin."[1][2] This compound was later identified as a member of the cytochalasan family and is now known as cytochalasin B.[3]
Isolation Protocol of Phomin from Phoma sp. S 298
Experimental Protocol: Isolation of Phomin
-
Fungal Cultivation: Phoma sp. (strain S 298) was cultured in a suitable liquid medium to allow for the production of secondary metabolites.
-
Extraction: The culture broth and mycelium were extracted with an organic solvent, likely ethyl acetate (B1210297) or chloroform, to partition the metabolites from the aqueous culture medium.
-
Concentration: The organic extract was concentrated under reduced pressure to yield a crude extract.
-
Chromatographic Separation: The crude extract was subjected to column chromatography, likely using silica (B1680970) gel as the stationary phase. A gradient of solvents with increasing polarity (e.g., hexane, ethyl acetate, methanol) would have been used to separate the different components of the extract.
-
Crystallization: Fractions containing phomin, as identified by thin-layer chromatography (TLC), were combined, concentrated, and the compound was purified by crystallization to yield the final product.
Physicochemical Properties of Phomin (Cytochalasin B)
The initial characterization of phomin by Rothweiler and Tamm provided key physicochemical data that aided in its identification and later structural elucidation.
| Property | Value |
| Melting Point | 218-221 °C |
| Specific Optical Rotation | [α]D²¹ +86.7° (c 0.9 in methanol) |
Elucidation of the Novel Biological Effects of Cytochalasans
In 1967, S. B. Carter published a landmark paper in Nature detailing the extraordinary effects of what were then termed "cytochalasins" on mammalian cells.[4] Carter's work, primarily using the L-929 mouse fibroblast cell line, revealed the profound impact of these compounds on cell division, motility, and morphology.
Key Observations from Carter's 1967 Study:
-
Inhibition of Cytokinesis: Carter observed that cells treated with cytochalasin B would undergo nuclear division (mitosis) but fail to complete cytoplasmic division (cytokinesis). This resulted in the formation of large, multinucleated cells.
-
Inhibition of Cell Motility: The movement of treated cells was significantly impaired. This was a crucial observation that pointed towards an effect on the cellular machinery responsible for locomotion.
-
Nuclear Extrusion: At higher concentrations, a remarkable and previously unseen phenomenon occurred: the nucleus of the cell would be extruded, leaving behind an enucleated cytoplasm (cytoplast).
Experimental Protocol: Carter's Cell Culture Experiments
-
Cell Culture: Mouse L-929 fibroblasts were cultured in a standard growth medium.
-
Treatment: Cytochalasin B, dissolved in dimethyl sulfoxide (B87167) (DMSO), was added to the cell cultures at various concentrations. Control cultures received DMSO alone.
-
Microscopic Observation: The effects on the cells were observed and documented using phase-contrast microscopy and time-lapse cinematography.
-
Enucleation Studies: For nuclear extrusion experiments, cells were treated with higher concentrations of cytochalasin B (e.g., 30 µg/ml).
Quantitative Data from Early Biological Studies
| Cell Line | Cytochalasin | Concentration | Observed Effect | Reference |
| L-929 Mouse Fibroblasts | Cytochalasin B | 1-10 µg/ml | Inhibition of cytokinesis, formation of multinucleated cells, inhibition of cell motility. | |
| L-929 Mouse Fibroblasts | Cytochalasin B | >30 µg/ml | Nuclear extrusion. | |
| HeLa Cells | Phomin | 3-10 µg/ml | Complete prevention of cell multiplication. | |
| Chicken Leucocytes | Phomin | 2.5 µg/ml | 80% inhibition of cell migration. |
Structure Elucidation of Cytochalasins A and B
In the same year as Carter's biological discoveries, D. C. Aldridge, J. J. Armstrong, R. N. Speake, and W. B. Turner published the structures of cytochalasins A and B, which were isolated from the fungus Helminthosporium dematioideum. Their work revealed that cytochalasin B was identical to the previously reported phomin. This was a critical step in connecting the chemical structure of these compounds to their observed biological activities.
Experimental Protocol: Structure Elucidation
The structure elucidation of these complex natural products was a significant achievement for the time and relied on a combination of classical chemical degradation and spectroscopic techniques.
-
Elemental Analysis and Mass Spectrometry: These techniques were used to determine the molecular formula of the compounds.
-
Infrared (IR) and Ultraviolet (UV) Spectroscopy: These methods provided information about the functional groups present in the molecules (e.g., carbonyls, hydroxyls, double bonds).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR spectroscopy was instrumental in determining the connectivity of the atoms and the stereochemistry of the molecules.
-
Chemical Degradation: The molecules were broken down into smaller, identifiable fragments to piece together the overall structure.
Early Insights into the Mechanism of Action: The Link to Actin
The diverse and dramatic effects of cytochalasans on cell shape, movement, and division strongly suggested an interaction with a fundamental component of the cell's structural and motile machinery. Later studies in the 1970s would firmly establish that the primary target of cytochalasans is the actin cytoskeleton. These compounds were found to bind to the barbed (fast-growing) end of actin filaments, thereby inhibiting their polymerization and elongation. This disruption of the actin network explained the observed cellular phenomena.
Visualizing the Discovery and Early Understanding
The following diagrams illustrate the key workflows and conceptual understandings from the initial period of cytochalasan research.
Conclusion
The initial studies on the cytochalasan family in the mid-1960s represent a classic example of natural product discovery driving fundamental biological insight. The isolation of phomin (cytochalasin B) by Rothweiler and Tamm, the elucidation of its structure by Aldridge and colleagues, and the characterization of its profound biological effects by Carter laid the groundwork for decades of research into the structure and function of the actin cytoskeleton. These seminal discoveries provided cell biologists with an indispensable chemical tool and opened up new avenues for understanding a wide range of cellular processes, from cell division and motility to the intricate mechanics of the cellular framework. The work of these pioneers continues to influence modern cell biology and drug discovery, highlighting the enduring legacy of curiosity-driven scientific exploration.
References
Unveiling the Cytotoxic Potential of Cytochalasin K: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cytochalasin K, a member of the cytochalasan family of mycotoxins, has garnered significant interest within the oncology research community. These fungal metabolites are renowned for their profound impact on the actin cytoskeleton, a critical component of cellular architecture and function. By disrupting actin polymerization, cytochalasins trigger a cascade of events within cancer cells, leading to cell cycle arrest, apoptosis, and ultimately, cell death.[1] This technical guide provides a comprehensive overview of the cytotoxic effects of this compound on various cancer cell lines, detailing its mechanism of action, experimental protocols for its evaluation, and the signaling pathways it modulates.
Data Presentation: The Cytotoxic Profile of Cytochalasins
The cytotoxic efficacy of cytochalasans is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the growth of 50% of a cell population. While specific data for this compound is limited in publicly available literature, studies on other natural cytochalasins provide a comparative framework for its potential potency. For instance, a study evaluating eight natural cytochalasins demonstrated a broad range of in vitro growth inhibitory concentrations, with IC50 values spanning from 3 to 90 µM across six different cancer cell lines.[1]
To illustrate the typical cytotoxic profile of this class of compounds, the following table summarizes the IC50 values for the well-studied Cytochalasin B and Cytochalasin D against various cancer cell lines. It is important to note that these values can vary depending on the cell line, exposure time, and the specific assay used.
| Cytochalasan | Cancer Cell Line | Exposure Time (hours) | IC50 (µM) | Reference |
| Cytochalasin B | HeLa (Cervical Cancer) | Not Specified | 7.9 | [2] |
| Cytochalasin D | CT26 (Colon Carcinoma) | Not Specified | Not Specified | [1] |
Note: This table serves as a reference for the general cytotoxic potential of cytochalasins. Further research is required to establish a comprehensive IC50 profile for this compound across a wide range of cancer cell lines.
Mechanism of Action: Disrupting the Cellular Engine
The primary mechanism of action for cytochalasins, including this compound, is the disruption of the actin cytoskeleton. By binding to the barbed end of actin filaments, they inhibit both the polymerization and depolymerization of actin monomers.[1] This interference with the dynamic nature of the actin cytoskeleton has profound consequences for cancer cells, which rely on a functional cytoskeleton for a multitude of processes, including:
-
Cell Division: The formation of the contractile ring during cytokinesis is an actin-dependent process. Disruption of this process leads to failed cell division and the formation of multinucleated cells.
-
Cell Motility and Invasion: The ability of cancer cells to metastasize is heavily dependent on their migratory and invasive capabilities, which are driven by the remodeling of the actin cytoskeleton.
-
Signal Transduction: The actin cytoskeleton acts as a scaffold for numerous signaling proteins, and its disruption can interfere with critical survival and proliferation pathways.
The culmination of these effects is the induction of programmed cell death, or apoptosis, and the arrest of the cell cycle, preventing further proliferation of malignant cells.
Experimental Protocols
To facilitate further research into the cytotoxicity of this compound, this section provides detailed methodologies for key experimental assays.
Cell Viability and Cytotoxicity Assays (MTT/CCK-8)
These colorimetric assays are fundamental for determining the effect of a compound on cell proliferation and viability. The principle lies in the metabolic reduction of a tetrazolium salt (MTT or WST-8) by viable cells to a colored formazan (B1609692) product, the absorbance of which is proportional to the number of living cells.
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound for a specified duration (e.g., 24, 48, 72 hours). Include untreated and vehicle-treated controls.
-
Reagent Incubation: Add the MTT or CCK-8 reagent to each well and incubate according to the manufacturer's instructions (typically 1-4 hours).
-
Solubilization (for MTT): If using MTT, add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value by plotting cell viability against the logarithm of the drug concentration.
Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)
This flow cytometry-based assay is a standard method for detecting and quantifying apoptosis. It utilizes Annexin V, which binds to phosphatidylserine (B164497) (PS) exposed on the outer leaflet of the cell membrane during early apoptosis, and propidium iodide (PI), a fluorescent dye that enters cells with compromised membrane integrity (late apoptotic and necrotic cells).
Protocol:
-
Cell Treatment: Treat cancer cells with this compound at various concentrations and for different time points.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Staining: Resuspend the cells in binding buffer and stain with FITC-conjugated Annexin V and PI according to the manufacturer's protocol.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The different cell populations can be distinguished as follows:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the rate of apoptosis induced by this compound.
Cell Cycle Analysis
Flow cytometry analysis of cellular DNA content is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M). This allows for the investigation of whether a compound induces cell cycle arrest at a specific phase.
Protocol:
-
Cell Treatment: Treat cancer cells with this compound for the desired duration.
-
Cell Fixation: Harvest the cells and fix them in cold 70% ethanol (B145695) to permeabilize the cell membrane.
-
Staining: Resuspend the fixed cells in a solution containing a DNA-binding fluorescent dye (e.g., propidium iodide) and RNase A (to prevent staining of RNA).
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the dye is directly proportional to the DNA content.
-
Data Analysis: Generate a histogram of DNA content to determine the percentage of cells in the G0/G1 (2n DNA content), S (intermediate DNA content), and G2/M (4n DNA content) phases of the cell cycle.
Signaling Pathways and Visualization
The cytotoxic effects of cytochalasins are orchestrated through the modulation of specific signaling pathways. The primary event, actin cytoskeleton disruption, triggers downstream cascades that ultimately lead to apoptosis and cell cycle arrest.
Disruption of Actin Dynamics
The fundamental interaction of this compound with actin filaments is the initiating event in its cytotoxic cascade.
Caption: this compound disrupts actin polymerization and depolymerization, leading to a disorganized cytoskeleton.
Induction of Apoptosis
The disruption of the actin cytoskeleton can initiate apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways. For instance, studies on Cytochalasin B have demonstrated the involvement of the mitochondrial pathway. This involves the release of cytochrome c from the mitochondria, leading to the activation of a cascade of caspases, the executioners of apoptosis.
Caption: this compound-induced actin disruption can lead to mitochondrial stress and the activation of the caspase cascade, resulting in apoptosis.
Cell Cycle Arrest
Cytochalasins have been shown to induce cell cycle arrest, preventing cancer cells from progressing through the division cycle. For example, Cytochalasin B has been observed to cause an S-phase arrest in HeLa cells. This arrest is often mediated by the activation of cell cycle checkpoint proteins.
Caption: Disruption of the actin cytoskeleton by this compound can activate cell cycle checkpoints, leading to arrest in specific phases, such as the S phase.
Conclusion
This compound holds promise as a potential anticancer agent due to its ability to disrupt the actin cytoskeleton, a fundamental component of cancer cell physiology. This guide has provided an overview of its cytotoxic properties, detailed experimental protocols for its investigation, and visualized the key signaling pathways involved in its mechanism of action. Further research is warranted to fully elucidate the therapeutic potential of this compound, including the establishment of a comprehensive cytotoxic profile against a wider range of cancer cell lines and a deeper understanding of the specific molecular interactions that govern its effects. The methodologies and information presented herein serve as a valuable resource for scientists and researchers dedicated to advancing the field of oncology drug discovery and development.
References
Methodological & Application
Application Notes and Protocols for Cytochalasin K-Mediated Actin Cytoskeleton Disruption
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cytochalasins are a group of fungal metabolites known for their ability to disrupt the actin cytoskeleton, a critical component of eukaryotic cells involved in maintaining cell shape, motility, division, and intracellular transport.[1] By binding to the barbed (fast-growing) end of actin filaments, cytochalasins effectively block the polymerization and elongation of actin, leading to a net depolymerization of the filaments.[1][2][3] This disruption has profound effects on cellular processes and is a valuable tool for studying the roles of the actin cytoskeleton in various biological phenomena.
This document provides detailed protocols for the use of Cytochalasin K to disrupt the actin cytoskeleton. While specific data for this compound is limited, the protocols are based on the well-characterized effects of its analogs, particularly Cytochalasin D. Researchers should note that optimization of concentrations and incubation times for this compound will be necessary for specific cell types and experimental questions.
Mechanism of Action
Cytochalasins, including this compound, exert their effects by capping the barbed end of F-actin filaments. This action prevents the addition of new G-actin monomers to the growing end of the filament, thereby inhibiting actin polymerization.[2][3] The disruption of the delicate equilibrium between actin polymerization and depolymerization leads to a collapse of the actin filament network.
Data Presentation: Effective Concentrations of Cytochalasins
The effective concentration of cytochalasins can vary significantly depending on the cell type, the specific analog used, and the duration of treatment. The following table summarizes reported effective concentrations for commonly used cytochalasins to serve as a starting point for optimizing this compound treatment.
| Cytochalasin Analog | Cell Type | Effective Concentration Range | Observed Effect | Reference |
| Cytochalasin D | Rat2 cells | 25 nM - 500 nM | 25 nM: increased cell translocation; 500 nM: decreased cell translocation | [4] |
| Cytochalasin D | Fibroblasts | 200 pM - 2 µM | Disruption of actin cytoskeleton and changes in mechanical properties | [5] |
| Cytochalasin D | Hippocampal Neurons | 10 - 100 nM | Actin depolymerization and neuroprotection | [6] |
| Cytochalasin B | Various | ~2 µM | Inhibition of monomer addition and actin filament network formation | [2] |
| This compound (Fex) | Tissue Culture Cells | Higher than other cytochalasins | Similar phenotype to 19-O-acetyl-chaetoglobosin A | [4] |
| This compound | Wheat Root | IC50 of 22.58 μM | Inhibition of root elongation | [7] |
Note: It is crucial to perform a dose-response experiment to determine the optimal concentration of this compound for each specific cell line and experimental goal.
Experimental Protocols
Protocol 1: Induction of Actin Cytoskeleton Disruption with this compound
This protocol describes a general procedure for treating cultured cells with this compound to disrupt the actin cytoskeleton.
Materials:
-
This compound (prepare a stock solution in DMSO, e.g., 10 mM, and store at -20°C)
-
Cell culture medium appropriate for the cell line
-
Phosphate-buffered saline (PBS)
-
Cultured cells seeded on appropriate vessels (e.g., coverslips for microscopy, multi-well plates for viability assays)
Procedure:
-
Cell Seeding: Seed cells at a density that will result in 50-70% confluency at the time of treatment. Allow cells to adhere and grow for 24-48 hours.
-
Preparation of Working Solution: Dilute the this compound stock solution in pre-warmed cell culture medium to the desired final concentrations. It is recommended to test a range of concentrations (e.g., 100 nM to 20 µM) to determine the optimal concentration for your cell type. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Cell Treatment: Remove the existing culture medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired period. The incubation time can range from 30 minutes to several hours, depending on the experimental endpoint. A time-course experiment is recommended for initial characterization.
-
Downstream Analysis: Following incubation, proceed with the desired analysis, such as fluorescence microscopy to visualize the actin cytoskeleton or a cell viability assay.
Protocol 2: Visualization of Actin Cytoskeleton Disruption by Fluorescence Microscopy
This protocol details the staining of F-actin with fluorescently labeled phalloidin (B8060827) to visualize the effects of this compound treatment.
Materials:
-
Cells treated with this compound (from Protocol 1) on glass coverslips
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Fluorescently labeled phalloidin (e.g., Phalloidin-iFluor 488)
-
DAPI or Hoechst stain for nuclear counterstaining (optional)
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Fixation: After this compound treatment, gently wash the cells twice with PBS. Fix the cells by incubating with 4% PFA in PBS for 15-20 minutes at room temperature.
-
Permeabilization: Wash the fixed cells three times with PBS. Permeabilize the cells by incubating with 0.1% Triton X-100 in PBS for 5-10 minutes at room temperature.
-
Staining: Wash the permeabilized cells three times with PBS. Prepare the phalloidin staining solution according to the manufacturer's instructions. Incubate the cells with the fluorescent phalloidin solution for 30-60 minutes at room temperature in the dark. If desired, a nuclear counterstain can be included in this step.
-
Washing: Wash the cells three times with PBS.
-
Mounting: Carefully mount the coverslips onto microscope slides using an antifade mounting medium.
-
Imaging: Visualize the actin cytoskeleton using a fluorescence microscope with the appropriate filter sets. In untreated cells, a network of well-defined actin stress fibers should be visible. In this compound-treated cells, expect to see a diffuse or punctate actin staining, indicating the disruption of actin filaments.
Protocol 3: Assessment of Cell Viability using MTT Assay
This protocol is for determining the cytotoxicity of this compound treatment.
Materials:
-
Cells treated with this compound in a 96-well plate (from Protocol 1)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO or solubilization buffer
-
Microplate reader
Procedure:
-
MTT Addition: Following the this compound treatment period, add 10 µL of MTT solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C in a cell culture incubator. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium from the wells. Add 100 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Signaling effects of this compound-mediated actin disruption.
Experimental Workflow Diagram
Caption: Workflow for studying this compound effects on the actin cytoskeleton.
References
- 1. Cytochalasin - Wikipedia [en.wikipedia.org]
- 2. Mechanism of action of cytochalasin B on actin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Cytochalasans and Their Impact on Actin Filament Remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.biologists.com [journals.biologists.com]
- 6. Cytochalasins protect hippocampal neurons against amyloid beta-peptide toxicity: evidence that actin depolymerization suppresses Ca2+ influx - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
Determining the Optimal Cytochalasin K Concentration for Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cytochalasins are a group of fungal metabolites known to be potent inhibitors of actin polymerization.[1] By binding to the fast-growing barbed end of actin filaments, they effectively block the addition of new actin monomers, leading to the disruption of the actin cytoskeleton.[1][2][3] This interference with a fundamental cellular process has profound effects on cell morphology, division, motility, and can even induce apoptosis.[1][2] Cytochalasin K, a member of this family, is a valuable tool for studying actin dynamics and related cellular phenomena. However, its optimal concentration is highly dependent on the cell type and the specific biological process being investigated.
These application notes provide a comprehensive guide to determining the optimal working concentration of this compound for your specific cell culture experiments. We offer detailed protocols for assessing cytotoxicity, actin polymerization status, and cell migration, along with representative data to aid in experimental design.
Mechanism of Action
This compound, like other cytochalasins, exerts its biological effects primarily through its interaction with the actin cytoskeleton. The process can be summarized as follows:
-
Cell Permeability: this compound is a cell-permeable compound, allowing it to readily cross the plasma membrane and access the intracellular environment.[1]
-
Binding to F-actin: Inside the cell, this compound binds with high affinity to the barbed (+) end of filamentous actin (F-actin).[1][3]
-
Inhibition of Polymerization: This binding event physically blocks the addition of new globular actin (G-actin) monomers to the growing filament.[1][3][4]
-
Disruption of Actin Dynamics: The inhibition of actin polymerization leads to a net depolymerization of actin filaments, altering the G-actin to F-actin ratio within the cell. This disrupts the formation and maintenance of critical actin-based structures such as stress fibers, lamellipodia, and filopodia.
-
Cellular Effects: The compromised actin cytoskeleton results in a cascade of cellular effects, including changes in cell shape, inhibition of cell motility, and disruption of cytokinesis.[2]
Figure 1: Simplified signaling pathway of this compound's mechanism of action.
Experimental Protocols
To determine the optimal concentration of this compound for your experiments, it is crucial to perform a dose-response analysis. The following protocols outline key assays to assess cytotoxicity, actin polymerization, and cell migration.
Protocol 1: Determining Cytotoxicity using the MTT Assay
This protocol is designed to determine the concentration of this compound that is cytotoxic to a given cell line. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity, which is an indicator of cell viability.[5]
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well cell culture plates
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. From this stock, prepare a series of 2-fold serial dilutions in complete culture medium to achieve the desired final concentrations (e.g., 0.1 µM to 100 µM). Include a vehicle control (DMSO at the same final concentration as the highest this compound concentration).
-
Cell Treatment: Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control. Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell viability).[6]
Figure 2: Experimental workflow for the MTT cytotoxicity assay.
Protocol 2: Visualizing Actin Cytoskeleton Disruption
This protocol uses fluorescently labeled phalloidin (B8060827) to visualize the F-actin cytoskeleton in cells treated with this compound, allowing for a qualitative assessment of its effects.
Materials:
-
This compound
-
Cells grown on coverslips in a 24-well plate
-
Paraformaldehyde (PFA), 4% in PBS
-
Triton X-100, 0.1% in PBS
-
Fluorescently labeled phalloidin (e.g., Phalloidin-iFluor 488)
-
DAPI (4',6-diamidino-2-phenylindole)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Seeding and Treatment: Seed cells on sterile coverslips in a 24-well plate and allow them to adhere overnight. Treat the cells with a range of this compound concentrations (determined from the cytotoxicity assay to be non-lethal to moderately toxic) for the desired time.
-
Fixation: Gently wash the cells with PBS and then fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash the cells three times with PBS and then permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
Staining: Wash the cells three times with PBS. Incubate with fluorescently labeled phalloidin (diluted in PBS) for 30-60 minutes at room temperature in the dark.
-
Counterstaining: Wash the cells three times with PBS and then incubate with DAPI solution for 5 minutes to stain the nuclei.
-
Mounting: Wash the cells three times with PBS and mount the coverslips onto microscope slides using an antifade mounting medium.
-
Imaging: Visualize the cells using a fluorescence microscope. Observe changes in actin stress fibers, cell morphology, and the formation of actin aggregates.
Protocol 3: Cell Migration Assay (Wound Healing/Scratch Assay)
This assay assesses the effect of this compound on cell migration, a process highly dependent on a dynamic actin cytoskeleton.
Materials:
-
This compound
-
6-well or 12-well cell culture plates
-
Sterile 200 µL pipette tip or a cell-culture insert
-
Complete cell culture medium (with reduced serum to minimize proliferation)
-
Microscope with a camera
Procedure:
-
Create a Confluent Monolayer: Seed cells in a 6-well or 12-well plate and grow them to 90-100% confluency.
-
Create the "Wound": Using a sterile 200 µL pipette tip, make a straight scratch through the center of the cell monolayer. Alternatively, use a culture-insert to create a defined cell-free gap.[7]
-
Wash and Treat: Gently wash the wells with PBS to remove dislodged cells. Add fresh medium containing different concentrations of this compound or a vehicle control. Use a low serum concentration (e.g., 1-2% FBS) to minimize cell proliferation.
-
Image Acquisition: Immediately after adding the treatment, acquire an image of the scratch at designated points (mark the plate for consistent imaging). This is the 0-hour time point.
-
Incubation and Imaging: Incubate the plate at 37°C and 5% CO2. Acquire images of the same fields at regular intervals (e.g., 6, 12, and 24 hours).
-
Data Analysis: Measure the width of the scratch at each time point for each condition. Calculate the percentage of wound closure relative to the initial wound area. Compare the migration rates between the treated and control groups.
References
- 1. Cytochalasin - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Mechanism of action of cytochalasin B on actin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cytochalasins inhibit nuclei-induced actin polymerization by blocking filament elongation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | In vitro Cell Migration, Invasion, and Adhesion Assays: From Cell Imaging to Data Analysis [frontiersin.org]
Application of Cytochalasin K in Studying Endocytosis: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Endocytosis is a fundamental cellular process responsible for the uptake of extracellular materials, modulation of cell surface receptor expression, and nutrient acquisition. The actin cytoskeleton plays a pivotal role in many endocytic pathways, providing the necessary force for membrane invagination and vesicle formation. Cytochalasins are a group of cell-permeable mycotoxins that disrupt actin polymerization and are therefore valuable tools for studying actin-dependent cellular processes, including endocytosis.
This document provides detailed application notes and protocols for the use of Cytochalasin K in studying various forms of endocytosis. While Cytochalasin D and B are more commonly cited in the literature, this compound functions through a similar mechanism of inhibiting actin filament dynamics. It is important to note that the effective concentration of this compound may be higher than that of other cytochalasins to achieve a similar biological effect.
Mechanism of Action
This compound, like other members of the cytochalasan family, exerts its biological effects by interfering with actin polymerization. It binds to the barbed (fast-growing) end of actin filaments, which prevents the addition of new actin monomers to the growing filament. This disruption of actin dynamics leads to the disassembly of the actin cytoskeleton, affecting cellular processes that rely on actin polymerization, such as cell motility, cytokinesis, and certain types of endocytosis.
Applications in Endocytosis Research
The actin cytoskeleton is critically involved in several endocytic pathways:
-
Phagocytosis: The engulfment of large particles, such as bacteria and cellular debris, is a highly actin-dependent process. Actin polymerization drives the extension of pseudopods around the particle.
-
Macropinocytosis: This process involves the non-specific uptake of large volumes of extracellular fluid into large vesicles called macropinosomes. The formation of membrane ruffles that give rise to macropinosomes is driven by actin remodeling.[1]
-
Clathrin-Mediated Endocytosis (CME): While not universally dependent on actin, in many cell types and under certain conditions (e.g., high membrane tension), actin polymerization is required for the invagination and scission of clathrin-coated pits.
-
Caveolae-Mediated Endocytosis: The internalization of caveolae, flask-shaped invaginations of the plasma membrane, can also be dependent on the actin cytoskeleton.[2]
By inhibiting actin polymerization, this compound can be used to dissect the involvement of the actin cytoskeleton in these various endocytic pathways.
Quantitative Data for Cytochalasin Inhibition of Endocytosis
Specific quantitative data for this compound's effect on endocytosis is limited in publicly available literature. Therefore, data for the more extensively studied Cytochalasin D and B are provided below for reference and comparison. Researchers should perform dose-response experiments to determine the optimal concentration of this compound for their specific cell type and experimental conditions.
| Inhibitor | Endocytic Pathway | Cell Type | IC50 / Effective Concentration | Reference |
| Cytochalasin D | Phagocytosis | WBC264-9C macrophages | IC50: 1.4 µM | [3] |
| Phagocytosis | Murine Microglia | 10 µM (inhibition) | [4] | |
| Macropinocytosis | RAW 264.7 macrophages | 2 µM (inhibition) | [5] | |
| Macropinocytosis | THP-1 macrophages | ~70% inhibition at 2.5 µg/ml | [6] | |
| Clathrin-Mediated (apical) | Polarized MDCK cells | Inhibition observed | [2][7] | |
| Cytochalasin B | Phagocytosis | Cultivated macrophages | 50% inhibition at 2–5 x 10⁻⁶ M | [8] |
| K V 1.5 blocker | - | IC50 = 4 µM |
Experimental Protocols
General Considerations:
-
Solubility: this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO). The final concentration of DMSO in the cell culture medium should be kept low (ideally ≤ 0.1%) to avoid solvent-induced cytotoxicity.
-
Cell Viability: It is crucial to assess the cytotoxicity of this compound on the specific cell line being used. A viability assay (e.g., MTT, Trypan Blue exclusion) should be performed to ensure that the observed inhibition of endocytosis is not due to cell death.
-
Controls: Appropriate controls are essential for interpreting the results. These should include:
-
Untreated cells (negative control).
-
Vehicle-treated cells (e.g., DMSO only) to control for solvent effects.
-
A positive control for endocytosis inhibition if available.
-
Protocol 1: Inhibition of Macropinocytosis
Objective: To determine the effect of this compound on macropinocytosis using a fluorescent dextran (B179266) uptake assay.
Materials:
-
Cells of interest cultured in appropriate vessels (e.g., 96-well plate, chamber slides).
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Fluorescently labeled high-molecular-weight dextran (e.g., FITC-dextran or TMR-dextran, 70 kDa) at 1 mg/mL in serum-free medium.
-
Phosphate-buffered saline (PBS), ice-cold.
-
Fixative solution (e.g., 4% paraformaldehyde in PBS).
-
Mounting medium with a nuclear stain (e.g., DAPI).
-
Fluorescence microscope or high-content imaging system.
Procedure:
-
Cell Seeding: Seed cells to achieve 70-80% confluency on the day of the experiment.
-
Pre-treatment with this compound: a. Prepare a series of dilutions of this compound in pre-warmed cell culture medium. Suggested starting concentrations range from 1 µM to 50 µM. b. Remove the culture medium from the cells and replace it with the medium containing the desired concentration of this compound or vehicle (DMSO). c. Incubate the cells for 30-60 minutes at 37°C and 5% CO₂.
-
Macropinocytosis Assay: a. Add the fluorescent dextran solution to each well. b. Incubate for 15-30 minutes at 37°C to allow for dextran uptake.
-
Stopping the Assay: a. To stop the uptake, place the plate on ice and wash the cells three times with ice-cold PBS to remove extracellular dextran.
-
Fixation and Staining: a. Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature. b. Wash the cells three times with PBS. c. Mount the coverslips using a mounting medium containing DAPI.
-
Imaging and Analysis: a. Acquire images using a fluorescence microscope. b. Quantify the uptake of fluorescent dextran by measuring the fluorescence intensity per cell or the number and size of fluorescent vesicles.
Protocol 2: Inhibition of Phagocytosis
Objective: To assess the role of the actin cytoskeleton in phagocytosis using this compound and pH-sensitive particles.
Materials:
-
Phagocytic cells (e.g., macrophages, microglia) cultured in a 96-well plate.
-
This compound stock solution (e.g., 10 mM in DMSO).
-
pHrodo™ Red S. aureus BioParticles™ Conjugate or similar pH-sensitive phagocytic particles.
-
Live-cell imaging system with an environmental chamber (37°C, 5% CO₂).
-
Appropriate cell culture medium.
Procedure:
-
Cell Seeding: Plate phagocytic cells at the desired density and allow them to adhere overnight.
-
Compound Preparation: a. Prepare 2x working concentrations of this compound in culture medium. A suggested starting concentration is 20 µM (for a final concentration of 10 µM).[4] b. Prepare a vehicle control with the corresponding concentration of DMSO.
-
Pre-treatment: a. Add the 2x this compound or vehicle solution to the appropriate wells. b. Incubate for 30 minutes at 37°C.[4]
-
Phagocytosis Assay: a. Prepare the pHrodo™ BioParticles™ according to the manufacturer's instructions and add them to the wells. b. Immediately place the plate in the live-cell imaging system.
-
Data Acquisition and Analysis: a. Acquire images (phase contrast and red fluorescence) every 15-30 minutes for several hours. b. Analyze the data by quantifying the red fluorescence intensity over time, which is indicative of phagosome acidification upon particle engulfment.
Visualization of Signaling Pathways and Experimental Workflows
Signaling Pathway: Macropinocytosis
Caption: Signaling cascade leading to macropinocytosis and its inhibition by this compound.
Signaling Pathway: Phagocytosis
Caption: Key signaling events in Fc receptor-mediated phagocytosis and its disruption by this compound.
Experimental Workflow: General Protocol for Endocytosis Inhibition
Caption: A generalized workflow for studying the effect of this compound on endocytosis.
Logical Relationship: Role of Actin in Different Endocytic Pathways
References
- 1. mdpi.com [mdpi.com]
- 2. Actin Depolymerization Disrupts Tight Junctions via Caveolae-mediated Endocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Actin depolymerization disrupts tight junctions via caveolae-mediated endocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of novel macropinocytosis inhibitors using a rational screen of Food and Drug Administration‐approved drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. etumaster.icmv.free.fr [etumaster.icmv.free.fr]
- 7. Inhibition of phagocytosis and plasma membrane mobility of the cultivated macrophage by cytochalasin B. Role of subplasmalemmal microfilaments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Harnessing actin dynamics for clathrin-mediated endocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cytochalasin K Stock Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cytochalasin K is a member of the cytochalasan family of fungal metabolites that are widely used in cell biology research. Like other cytochalasins, it is a potent inhibitor of actin polymerization and can be used to study a variety of cellular processes that involve the actin cytoskeleton, such as cell motility, division, and morphology. Accurate and reproducible experimental results depend on the correct preparation and storage of this compound stock solutions. These application notes provide detailed protocols for the preparation, storage, and handling of this compound stock solutions to ensure their stability and efficacy.
Data Presentation
Table 1: Properties of this compound
| Property | Value |
| Molecular Formula | C₃₂H₃₇NO₆ |
| Molecular Weight | 531.64 g/mol |
| CAS Number | 79648-72-9 |
| Appearance | White to off-white solid |
Table 2: Solubility of Related Cytochalasins
| Solvent | Cytochalasin B Solubility | Cytochalasin D Solubility |
| Dimethyl sulfoxide (B87167) (DMSO) | 371 mg/mL[1] | ~100 mg/mL[2] |
| Ethanol | 35 mg/mL[1] | 5 mg/mL (with gentle warming)[3] |
| Dichloromethane | - | ~10 mg/mL[2] |
| Acetone | 10 mg/mL | - |
| Water | Essentially insoluble | - |
Table 3: Recommended Storage Conditions for Cytochalasin Stock Solutions
| Storage Form | Recommended Temperature | Duration | Notes |
| Solid Powder | -20°C | Up to 2 years | Store in a tightly sealed container, protected from light. |
| Stock Solution in DMSO | -20°C | Up to 3 months | Aliquot to avoid repeated freeze-thaw cycles. Protect from light. |
Experimental Protocols
Safety Precautions
Cytochalasins are considered highly toxic and should be handled with care. Always wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and eye protection. When handling the solid powder, work in a chemical fume hood to avoid inhalation. In case of contact with skin, wash immediately with plenty of water.
Protocol for Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound (solid powder)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Equilibrate Reagents: Allow the vial of this compound powder and the anhydrous DMSO to come to room temperature before opening to prevent condensation of moisture.
-
Weighing: In a chemical fume hood, carefully weigh out the desired amount of this compound. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.32 mg of this compound (Molecular Weight = 531.64 g/mol ).
-
Dissolving: Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder. For a 10 mM solution, if you weighed 5.32 mg, you would add 1 mL of DMSO.
-
Mixing: Cap the vial tightly and vortex thoroughly until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution if necessary.
-
Aliquoting: Dispense the stock solution into smaller, single-use aliquots in sterile, light-protected microcentrifuge tubes or cryovials. This will minimize the number of freeze-thaw cycles.
-
Labeling: Clearly label each aliquot with the name of the compound (this compound), the concentration (10 mM), the solvent (DMSO), the date of preparation, and your initials.
-
Storage: Store the aliquots at -20°C, protected from light.
Visualizations
References
Application Notes and Protocols for Studying Cytokinesis Inhibition with Cytochalasin K
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cytochalasin K is a member of the cytochalasans, a group of fungal metabolites known to be potent inhibitors of actin polymerization.[1] This property makes them invaluable tools for studying cellular processes that rely on a dynamic actin cytoskeleton, most notably cytokinesis. By disrupting the formation and function of the contractile actin ring, cytochalasins effectively block cell division at its final stage, leading to the formation of multinucleated cells.[1] This characteristic allows for the detailed investigation of the mechanisms of cytokinesis and the screening of potential anti-cancer drugs that target cell division.
These application notes provide a comprehensive overview of the use of this compound for studying cytokinesis inhibition, including its mechanism of action, protocols for cell treatment and analysis, and expected outcomes. While specific quantitative data for this compound is limited in the current literature, this document provides data from closely related cytochalasins to serve as a starting point for experimental design. It is important to note that optimal concentrations and incubation times will need to be determined empirically for each cell line and experimental setup.
Mechanism of Action
This compound, like other cytochalasins, exerts its biological effects by binding to the barbed (fast-growing) end of actin filaments. This binding event physically blocks the addition of new actin monomers, thereby inhibiting filament elongation.[2] Furthermore, some cytochalasins have been shown to induce the formation of actin dimers, which can paradoxically increase the initial rate of polymerization but ultimately lead to a decrease in the overall extent of filamentous actin.[3] The net result is a disruption of the delicate balance of actin polymerization and depolymerization required for the formation and constriction of the contractile ring during cytokinesis. This leads to a failure of the cell to divide, resulting in a binucleated or multinucleated phenotype.[1]
Data Presentation: Efficacy of Cytochalasins in Cytokinesis Inhibition
The following tables summarize the effective concentrations and observed effects of various cytochalasins on cytokinesis in different cell lines. It is important to note that a direct comparison study has indicated that a higher effective concentration of this compound may be required to elicit a similar phenotype to other cytochalasins.[1] Therefore, the provided data should be used as a reference point for determining the optimal concentration range for this compound in your specific experiments.
Table 1: Effective Concentrations of Cytochalasins for Cytokinesis Inhibition
| Cytochalasin | Cell Line | Effective Concentration | Observed Effect | Reference |
| Cytochalasin B | a variety of normal and transformed cell lines | 0.5 - 10 µg/mL | Inhibition of cytokinesis, formation of multinucleated cells | [4][5] |
| Cytochalasin D | HT-29 | 1.0 µg/mL | Modulation of bacterial internalization, actin disruption | [2] |
| Cytochalasin D | COS-7 | up to 500 nM | Induction of binucleated/multinucleated phenotype | [6] |
| Cytochalasin B | Human Lymphocytes | 3 and 6 µg/mL | Induction of binucleated cells for micronucleus assay | [7] |
Table 2: IC50 Values of Cytochalasins for Growth Inhibition in Cancer Cell Lines
Note: These IC50 values represent overall growth inhibition and not specifically cytokinesis inhibition. However, they can provide a useful starting point for determining cytotoxic concentrations.
| Cytochalasin | Cell Line | IC50 (µM) | Reference |
| Cytochalasin B | Various Cancer Cell Lines | 3 - 90 µM | [6] |
| Cytochalasin D | Not Specified | Not Specified | Not Specified |
| This compound | Not Specified | Not Specified | Not Specified |
Experimental Protocols
The following protocols are adapted from established methods for studying cytokinesis inhibition using cytochalasins and can be modified for use with this compound.
Protocol 1: Induction of Multinucleation for Microscopic Analysis
Objective: To induce and visualize multinucleated cells following treatment with this compound.
Materials:
-
Mammalian cell line of interest (e.g., HeLa, NIH-3T3, A549)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Phosphate-buffered saline (PBS)
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)
-
Nuclear stain (e.g., DAPI or Hoechst 33342)
-
Phalloidin (B8060827) conjugated to a fluorescent dye (for actin staining)
-
Fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells onto glass coverslips in a multi-well plate at a density that will result in 50-70% confluency at the time of analysis.
-
Cell Culture: Incubate the cells in complete medium at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for attachment.
-
This compound Treatment:
-
Prepare a series of dilutions of this compound in complete medium from the DMSO stock. It is recommended to test a range of concentrations (e.g., 1, 5, 10, 25, 50 µM) to determine the optimal concentration for your cell line.
-
Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.
-
Remove the old medium from the cells and replace it with the medium containing this compound or the vehicle control.
-
-
Incubation: Incubate the cells for a period sufficient to allow for one to two cell cycles (typically 24-48 hours).
-
Fixation and Staining:
-
Wash the cells twice with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Wash the cells three times with PBS.
-
Incubate the cells with a solution containing the nuclear stain and fluorescently-labeled phalloidin in PBS for 30-60 minutes at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
-
Microscopy: Mount the coverslips onto microscope slides and visualize the cells using a fluorescence microscope. Capture images of multiple fields of view for each treatment condition.
-
Quantification: Count the number of mononucleated, binucleated, and multinucleated cells in each field of view. Calculate the percentage of multinucleated cells for each treatment condition.
Protocol 2: Quantitative Analysis of Cytokinesis Inhibition using a Plate Reader
Objective: To quantify the inhibition of cytokinesis by this compound in a high-throughput format.
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
96-well clear-bottom black plates
-
Fluorescent nuclear stain (e.g., Hoechst 33342)
-
Fluorescent cytoplasmic stain (e.g., CellTracker™ Green CMFDA)
-
Automated fluorescence plate reader or high-content imaging system
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at an appropriate density.
-
Cell Culture: Incubate the cells for 24 hours.
-
This compound Treatment: Prepare serial dilutions of this compound in complete medium and add them to the wells. Include appropriate vehicle controls.
-
Incubation: Incubate the plate for 24-48 hours.
-
Staining:
-
Add the nuclear and cytoplasmic stains directly to the culture medium at their recommended concentrations.
-
Incubate for 30-60 minutes at 37°C.
-
-
Imaging and Analysis:
-
Use an automated fluorescence plate reader or high-content imaging system to acquire images of the nuclei and cytoplasm in each well.
-
Use image analysis software to count the number of nuclei and the number of cells (defined by the cytoplasmic stain).
-
Calculate the ratio of nuclei to cells for each well. An increase in this ratio indicates an inhibition of cytokinesis.
-
-
Data Analysis: Plot the nuclei-to-cell ratio against the concentration of this compound to determine the EC50 value for cytokinesis inhibition.
Visualizations
Signaling Pathway: Disruption of Cytokinesis by this compound via the RhoA Pathway
Caption: this compound inhibits actin polymerization, leading to cytokinesis failure.
Experimental Workflow: Studying Cytokinesis Inhibition
Caption: Workflow for analyzing this compound-induced cytokinesis inhibition.
Logical Relationship: Consequences of Cytokinesis Inhibition
Caption: Consequences of inhibiting cytokinesis in proliferating cells.
References
- 1. Cytochalasans and Their Impact on Actin Filament Remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of action of cytochalasin B on actin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Actin polymerization. The mechanism of action of cytochalasin D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Making the cut: The chemical biology of cytokinesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A simple and robust cell-based assay for the discovery of novel cytokinesis inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Multinucleation in the presence of cytochalasin B by RNA tumor virus-transformed cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Guide to Using Cytochalasin K in 3D Cell Culture Models
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Three-dimensional (3D) cell culture models, such as spheroids and organoids, are increasingly recognized for their physiological relevance in mimicking in vivo tissue architecture and microenvironments. These models are invaluable tools in drug discovery, cancer research, and developmental biology. Cytochalasins are a class of fungal metabolites known to potently disrupt the actin cytoskeleton, a key component in maintaining cell shape, motility, and intracellular signaling. Cytochalasin K, a member of this family, offers a powerful tool for investigating the role of actin dynamics in complex cellular processes within a 3D context. This document provides detailed application notes and experimental protocols for the utilization of this compound in 3D cell culture models, enabling researchers to probe the intricate relationship between cytoskeletal integrity and cellular function in a more physiologically representative setting.
Mechanism of Action
Cytochalasins, including this compound, exert their biological effects primarily by interfering with actin polymerization.[1] They bind to the barbed (fast-growing) end of actin filaments, which blocks the addition of new actin monomers and leads to a net depolymerization of the actin cytoskeleton.[1] This disruption of the filamentous actin (F-actin) network has profound consequences on cellular morphology and function. In 3D cell culture models, the integrity of the actin cytoskeleton is crucial for cell-cell and cell-matrix interactions, cell migration, and the overall structural organization of the spheroid or organoid.
The disruption of the actin cytoskeleton by this compound can trigger a cascade of downstream signaling events. While the primary target is actin, the subsequent effects can influence various signaling pathways, including those involved in cell proliferation, apoptosis, and mechanotransduction. For instance, the JNK signaling pathway can be activated in response to cytoskeletal stress induced by agents like cytochalasins.
Figure 1: Mechanism of Action of this compound.
Applications in 3D Cell Culture Models
The use of this compound in 3D cell culture models can address a variety of research questions:
-
Inhibition of Cell Migration and Invasion: By disrupting the actin cytoskeleton, this compound can be used to study the role of cell motility in processes such as cancer metastasis.[2]
-
Induction of Apoptosis: Prolonged disruption of the cytoskeleton can trigger programmed cell death, making this compound a tool to investigate signaling pathways leading to apoptosis.
-
Investigation of Drug Resistance: 3D models often exhibit increased drug resistance compared to 2D cultures. This compound can be used to explore the role of the cytoskeleton in this phenomenon.
-
Studying Morphogenesis and Tissue Organization: The formation and maintenance of 3D cellular structures are highly dependent on the actin cytoskeleton.
Data Presentation
The following tables summarize quantitative data for cytochalasins in various cell lines. It is important to note that optimal concentrations for this compound may vary depending on the cell type, the density of the 3D culture, and the specific experimental endpoint. Therefore, it is crucial to perform a dose-response curve for each new experimental setup.
Table 1: Illustrative IC50 Values for Cytochalasins in Various Cancer Cell Lines (2D Culture)
| Compound | Cell Line | Incubation Time (h) | IC50 (µM) |
| Cytochalasin D | HeLa | 72 | ~3-90 |
| Cytochalasin B | Various | 72 | ~3-90 |
| This compound (Steyn) | - | - | Decreased activity noted |
Data summarized from various sources.[3][4] IC50 values can vary significantly between cell lines and experimental conditions.
Table 2: Effective Concentrations of Cytochalasins for Inhibition of 3D Cell Migration
| Compound | Cell Line | 3D Model | Concentration | Effect |
| Cytochalasin D | Breast and Lung Cancer Cells | Collagen Gel | 0.1 µM | Inhibition of 2D random migration |
| Cytochalasin D | Melanoma Cells | Collagen Gel | 50 nM | Inhibition of migration |
| Cytochalasin B | Hs578T and MV3 cells | ECM-embedded tumoroids | 750 nM | Suppression of migration |
| Cytochalasin D | Hs578T and MV3 cells | ECM-embedded tumoroids | 100 nM | Suppression of migration |
Data summarized from a study on the suppression of 3D migration at non-toxic concentrations.[2]
Experimental Protocols
The following are detailed protocols for the use of this compound in 3D cell culture models. These should be adapted and optimized for specific cell types and experimental questions.
Figure 2: Experimental Workflow.
Protocol 1: 3D Spheroid Formation and Treatment with this compound
This protocol describes the generation of spheroids using the liquid overlay technique in ultra-low attachment plates.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
Sterile PBS
-
Trypsin-EDTA
-
Ultra-low attachment 96-well round-bottom plates
-
This compound stock solution (in DMSO)
Procedure:
-
Cell Preparation: Culture cells to 70-80% confluency. Harvest cells using trypsin-EDTA, neutralize, and count.
-
Seeding: Resuspend cells in complete medium to the desired concentration (e.g., 1,000-10,000 cells/well). Seed 100 µL of the cell suspension into each well of an ultra-low attachment 96-well plate.
-
Spheroid Formation: Centrifuge the plate at a low speed (e.g., 300 x g) for 5 minutes to facilitate cell aggregation. Incubate the plate at 37°C in a humidified 5% CO2 incubator for 2-4 days to allow for spheroid formation.
-
This compound Treatment: Prepare serial dilutions of this compound in complete medium from a stock solution. Carefully remove 50 µL of medium from each well and add 50 µL of the this compound working solution. Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment.
-
Incubation: Incubate the spheroids with this compound for the desired duration (e.g., 24, 48, or 72 hours).
Protocol 2: 3D Cell Viability/Cytotoxicity Assay
This protocol utilizes a commercially available 3D-specific cell viability assay that measures ATP levels.
Materials:
-
Spheroids treated with this compound (from Protocol 1)
-
3D cell viability assay kit (e.g., CellTiter-Glo® 3D)
-
Opaque-walled 96-well plates
-
Luminometer
Procedure:
-
Assay Preparation: Equilibrate the 3D cell viability assay reagent to room temperature.
-
Reagent Addition: Add a volume of the assay reagent equal to the volume of cell culture medium in each well (e.g., 100 µL).
-
Lysis: Mix the contents of the wells by gentle pipetting or shaking on a plate shaker for 5 minutes to induce cell lysis.
-
Incubation: Incubate the plate at room temperature for 30 minutes to stabilize the luminescent signal.
-
Measurement: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control. Plot a dose-response curve and determine the IC50 value.
Protocol 3: 3D Cell Migration/Invasion Assay
This protocol describes a transwell-based assay to assess the effect of this compound on cell invasion through a basement membrane matrix.
Materials:
-
Spheroids cultured in low-attachment conditions
-
Transwell inserts (8 µm pore size) for a 24-well plate
-
Basement membrane matrix (e.g., Matrigel)
-
Serum-free cell culture medium
-
Complete cell culture medium (as a chemoattractant)
-
This compound
-
Cotton swabs
-
Methanol
-
Crystal Violet staining solution
Procedure:
-
Spheroid Preparation: Generate spheroids as described in Protocol 1.
-
Transwell Coating: Thaw the basement membrane matrix on ice. Dilute it with cold serum-free medium and coat the upper surface of the transwell inserts. Allow the matrix to solidify at 37°C.
-
Spheroid Seeding: Gently collect individual spheroids and resuspend them in serum-free medium containing the desired concentrations of this compound or vehicle control. Seed one spheroid into each coated transwell insert.
-
Assay Setup: Place the inserts into the wells of a 24-well plate containing complete medium (with serum as a chemoattractant).
-
Incubation: Incubate the plate at 37°C for 24-48 hours to allow for cell invasion.
-
Staining and Visualization:
-
Carefully remove the non-invading cells from the upper surface of the insert with a cotton swab.
-
Fix the invading cells on the lower surface of the membrane with methanol.
-
Stain the invading cells with Crystal Violet.
-
Wash the inserts with water and allow them to air dry.
-
-
Quantification:
-
Image the stained cells using a microscope.
-
Quantify the number of invading cells by counting cells in several random fields of view or by eluting the stain and measuring the absorbance.
-
Conclusion
This compound is a valuable molecular tool for dissecting the role of the actin cytoskeleton in the complex environment of 3D cell culture models. The protocols provided here offer a framework for investigating its effects on spheroid formation, viability, and migration. Due to the variability in cell types and 3D culture systems, it is imperative that these protocols are optimized for each specific experimental context to ensure robust and reproducible results. By carefully designing and executing these experiments, researchers can gain significant insights into the fundamental biological processes governed by actin dynamics in a physiologically relevant setting.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Off-Target Effects of Cytochalasin K
Welcome to the technical support center for researchers utilizing Cytochalasin K in their experiments. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to help you identify, understand, and mitigate potential off-target effects of this potent actin polymerization inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound, like other members of the cytochalasin family, primarily functions by binding to the barbed (fast-growing) end of filamentous actin (F-actin). This action blocks the addition of new actin monomers, thereby inhibiting actin polymerization.[1] This disruption of the actin cytoskeleton leads to changes in cell morphology, motility, and division.
Q2: My cells are showing unexpected phenotypes not obviously linked to actin disruption after this compound treatment. What could be the cause?
While this compound is a potent actin inhibitor, unexpected phenotypes could arise from several sources:
-
Off-target effects: Although less documented for this compound compared to other cytochalasins like Cytochalasin B, off-target interactions are possible. These could include effects on glucose transport or cellular signaling pathways.[1]
-
Secondary effects: Disruption of the actin cytoskeleton can indirectly affect numerous cellular processes that are dependent on a functional actin network, such as endocytosis and signal transduction.[1]
-
Compound concentration: Using a concentration that is too high can lead to increased cytotoxicity and non-specific effects.
-
Cell-type specific responses: The effects of cytochalasins can vary significantly between different cell types.[2][3]
Q3: How can I differentiate between on-target actin-related effects and off-target effects of this compound?
Distinguishing between on-target and off-target effects is crucial for accurate data interpretation. Here are several strategies:
-
Use a panel of actin inhibitors: Employ actin inhibitors with different mechanisms of action, such as Latrunculins (which sequester actin monomers), to see if they replicate the observed phenotype.
-
Titrate the concentration: Use the lowest effective concentration of this compound that produces the expected on-target effect.
-
Use control compounds: If inhibition of glucose transport is suspected, use Cytochalasin D (weaker inhibitor of glucose transport) or Dihydrocytochalasin B (does not inhibit glucose transport) as controls.[1]
-
Rescue experiments: If feasible, transfecting cells with a cytochalasin-resistant actin mutant could help confirm that the effect is actin-dependent.
Troubleshooting Guides
Issue 1: Unexpectedly High Cell Death or Cytotoxicity
| Possible Cause | Troubleshooting Steps |
| Concentration too high | Perform a dose-response experiment to determine the optimal, lowest effective concentration for your specific cell line and assay. Consult published IC50 values for similar compounds as a starting point (see Table 1). |
| Off-target effects leading to toxicity | Investigate potential off-target effects like inhibition of glucose transport, especially if your cells are sensitive to metabolic stress. Consider supplementing the culture medium with additional glucose.[1] |
| Solvent toxicity | Ensure the final concentration of the solvent (e.g., DMSO) is not exceeding a non-toxic level for your cells. Run a vehicle-only control. |
Issue 2: Inconsistent or Variable Experimental Results
| Possible Cause | Troubleshooting Steps |
| Compound stability | Prepare fresh working solutions of this compound for each experiment from a frozen stock. Avoid multiple freeze-thaw cycles. |
| Cell culture conditions | Maintain consistent cell density, passage number, and growth conditions, as the cellular response to cytochalasins can be dependent on these factors.[2][3] |
| Assay variability | Ensure consistent timing of drug treatment and subsequent assays. For imaging-based assays, analyze a sufficient number of cells to account for heterogeneity in the population. |
Issue 3: Observed Phenotype Does Not Match Expected Actin Disruption
| Possible Cause | Troubleshooting Steps |
| Indirect effect on signaling | Disruption of the actin cytoskeleton can alter signaling pathways. For example, cytochalasins have been reported to affect the MAPK signaling pathway.[1] Investigate key signaling molecules in your system via western blotting or other methods. |
| Effects on non-muscle myosin II | The interplay between actin and non-muscle myosin II is critical for many cellular processes. Cytochalasin-induced changes in actin dynamics can indirectly affect myosin II localization and function.[4][5][6] Consider co-staining for actin and phosphorylated myosin light chain. |
| Impact on endocytosis | As some forms of endocytosis are actin-dependent, this compound treatment may alter the internalization of nutrients, growth factors, or other molecules, leading to unexpected downstream effects.[1] |
Quantitative Data Summary
The following tables provide a summary of reported IC50 values for various cytochalasans. Note that these values can vary significantly depending on the cell line, assay conditions, and exposure time.
Table 1: Cytotoxicity of Various Cytochalasans in Different Cancer Cell Lines
| Compound | Cell Line | Assay | Incubation Time (h) | IC50 (µM) | Reference |
| Triseptatin | L929 | MTT | 72 | 11.28 | [7] |
| Triseptatin | KB3.1 | MTT | 72 | 1.80 | [7] |
| Triseptatin | MCF-7 | MTT | 72 | 3.39 | [7] |
| Triseptatin | A549 | MTT | 72 | 3.84 | [7] |
| Deoxaphomin B | L929 | MTT | 72 | 6.91 | [7] |
| Deoxaphomin B | KB3.1 | MTT | 72 | 1.55 | [7] |
| Deoxaphomin B | MCF-7 | MTT | 72 | 2.50 | [7] |
| Deoxaphomin B | A549 | MTT | 72 | 2.66 | [7] |
| Cytochalasin B | HeLa | CellTiter Blue | Not Specified | 7.30 | [7] |
| Cytochalasin D | HeLa | Not Specified | Not Specified | 4.96 | [7] |
Key Experimental Protocols
Protocol 1: Immunofluorescence Staining of the Actin Cytoskeleton
This protocol allows for the visualization of changes in the F-actin cytoskeleton in response to this compound treatment.
Materials:
-
Cells grown on glass coverslips
-
This compound stock solution
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS (methanol-free)
-
0.1% Triton X-100 in PBS
-
Fluorescently-labeled phalloidin (B8060827) (e.g., Alexa Fluor 488 phalloidin)
-
1% Bovine Serum Albumin (BSA) in PBS
-
Mounting medium with DAPI
Procedure:
-
Cell Treatment: Treat cells with the desired concentration of this compound or vehicle control for the intended duration.
-
Fixation: Gently wash the cells twice with pre-warmed PBS. Fix with 4% PFA in PBS for 10-15 minutes at room temperature.
-
Permeabilization: Wash the cells three times with PBS. Permeabilize with 0.1% Triton X-100 in PBS for 5-10 minutes.
-
Blocking: Wash the cells three times with PBS. Block with 1% BSA in PBS for 30 minutes.
-
Staining: Dilute fluorescently-labeled phalloidin in 1% BSA/PBS. Incubate the coverslips with the phalloidin solution for 20-60 minutes at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS.
-
Mounting: Mount the coverslips onto microscope slides using mounting medium containing DAPI.
-
Imaging: Visualize the cells using a fluorescence microscope with the appropriate filters.
Protocol 2: Cell Viability/Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cells cultured in a 96-well plate
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density appropriate for the desired confluency after the treatment period.
-
Treatment: After 24 hours, treat the cells with a serial dilution of this compound. Include a vehicle-only control.
-
Incubation: Incubate the plate for the desired time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
Visualizations
Caption: A logical workflow for distinguishing between on-target and off-target effects of this compound.
Caption: Signaling pathways potentially affected by this compound, including on-target and potential off-target effects. *Note: Direct inhibition of glucose transporters by this compound is less characterized than for Cytochalasin B.
References
- 1. benchchem.com [benchchem.com]
- 2. Comparative study on effects of cytochalasins B and D on F-actin content in different cell lines and different culture conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. mdpi.com [mdpi.com]
- 5. Nonmuscle myosin-2: mix and match - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Differential Roles for Actin Polymerization and a Myosin II Motor in Assembly of the Epithelial Apical Junctional Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antiproliferative and Cytotoxic Cytochalasins from Sparticola triseptata Inhibit Actin Polymerization and Aggregation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Cytochalasin K Incubation Time
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing Cytochalasin K incubation time to achieve maximal effects in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound, a fungal metabolite, primarily functions by disrupting the actin cytoskeleton. It binds to the fast-growing "barbed" ends of actin filaments (F-actin), which blocks both the assembly and disassembly of individual actin monomers.[1][2] This capping of the filament ends effectively inhibits actin polymerization and elongation.[1][3][4] This interference with actin dynamics leads to changes in cell morphology, inhibition of cell division, and can even induce apoptosis.[1][5]
Q2: What is a typical starting concentration and incubation time for this compound?
The effective concentration and incubation time of this compound are highly dependent on the cell type and the specific biological process being investigated. However, based on studies with various cytochalasins, a common starting point for concentration is in the low micromolar (µM) range. For instance, studies have used concentrations ranging from 0.2 to 20 µM.[6] Incubation times can vary from as short as 30 minutes to 24 hours or longer, depending on the desired outcome.[6][7][8] For observing morphological changes in fibroblasts, effects are noticeable within 10 to 30 minutes.[9]
Q3: How do I determine the maximal effect of this compound in my specific cell line?
The "maximal effect" needs to be defined for your experiment. It could be complete disruption of the actin stress fibers, inhibition of cell migration, or induction of apoptosis. To determine the optimal incubation time for your desired maximal effect, a time-course experiment is recommended. This involves treating your cells with a fixed concentration of this compound and observing the effect at various time points.
Troubleshooting Guide
Q1: I am not observing any effect after treating my cells with this compound. What could be the problem?
-
Concentration is too low: The effective concentration can vary significantly between cell types. Consider performing a dose-response experiment to determine the optimal concentration for your cells.
-
Incubation time is too short: The time required to observe an effect can vary. For some effects, like changes in cell morphology, you might see results within 30 minutes, while for others, like apoptosis, a longer incubation of several hours may be necessary.[7][9]
-
Compound integrity: Ensure that your this compound stock solution is properly stored and has not degraded.
-
Cell confluence: The density of your cell culture can influence the outcome. Ensure you are using a consistent and appropriate cell density for your experiments.
Q2: I am observing significant off-target effects. How can I mitigate these?
While this compound is a potent actin inhibitor, some cytochalasins, like Cytochalasin B, are known to have off-target effects, such as inhibiting glucose transport.[10] To ensure your observed phenotype is due to actin disruption:
-
Use the lowest effective concentration: Titrate the concentration of this compound to the minimum required to achieve the desired effect, which can help minimize off-target effects.[10]
-
Use alternative actin inhibitors: To confirm that the observed effect is due to actin disruption, consider using other actin inhibitors with different mechanisms of action, such as Latrunculins, which sequester actin monomers.[10]
Q3: My cells are detaching from the plate after treatment. What should I do?
Disruption of the actin cytoskeleton can lead to changes in cell adhesion and morphology, which may cause cells to detach.[9] If this is an issue:
-
Reduce the concentration: A lower concentration of this compound may be sufficient to achieve the desired effect without causing excessive cell detachment.
-
Shorten the incubation time: Observe the cells at earlier time points to see if the desired effect occurs before significant detachment.
-
Use coated culture plates: Plates coated with extracellular matrix proteins (e.g., fibronectin, collagen) may improve cell adhesion.
Quantitative Data
The following tables summarize quantitative data from studies on the effects of cytochalasins.
Table 1: Effect of Cytochalasin D on Fibroblast Morphology
| Treatment Time | Percentage of Cells with Altered Morphology | Observation |
| 10 minutes | 35 ± 7% | Cells lose anchorage and spread on curved sidewalls.[9] |
| 30 minutes | 70 ± 7% | Cells lose stress fibers, become rounded with dendritic extensions.[9] |
Table 2: Half-maximal Inhibitory Concentrations (IC50) of Cytochalasins on Actin Polymerization
| Cytochalasin | Condition | IC50 |
| Cytochalasin B | With ATP | 2x10⁻⁷ M[11] |
| Cytochalasin D | With ATP | 10⁻⁸ M[11] |
| Cytochalasin B | Without ATP | 4x10⁻⁸ M[11] |
| Cytochalasin D | Without ATP | 1x10⁻⁹ M[11] |
Experimental Protocols
Protocol: Determining Optimal Incubation Time for Actin Disruption
This protocol outlines a general method for determining the optimal incubation time of this compound for the maximal disruption of actin filaments, as visualized by phalloidin (B8060827) staining.
-
Cell Seeding: Plate your cells of interest onto glass coverslips in a multi-well plate at a density that will result in 50-70% confluency at the time of the experiment.
-
Cell Treatment: Prepare a working solution of this compound in your cell culture medium at a pre-determined optimal concentration (if unknown, a concentration of 1-5 µM is a good starting point). Remove the old medium from the cells and add the this compound-containing medium. For a time-course experiment, you will have different wells for each time point (e.g., 0, 10, 30, 60, 120 minutes). Include a vehicle control (e.g., DMSO) for the longest time point.
-
Fixation: At each time point, gently wash the cells twice with Phosphate-Buffered Saline (PBS). Fix the cells with 4% paraformaldehyde (PFA) in PBS for 10-15 minutes at room temperature.[10]
-
Washing: Wash the cells three times with PBS for 5 minutes each.[10]
-
Permeabilization: Incubate the cells with 0.1% Triton X-100 in PBS for 5-10 minutes at room temperature to permeabilize the cell membranes.[10]
-
Washing: Wash the cells three times with PBS for 5 minutes each.[10]
-
Staining: Incubate the cells with a fluorescently-labeled phalloidin solution (to stain F-actin) and a nuclear counterstain (like DAPI) according to the manufacturer's instructions.
-
Mounting and Imaging: Mount the coverslips onto microscope slides and visualize the actin cytoskeleton using a fluorescence microscope.
-
Analysis: Capture images and analyze the degree of actin filament disruption at each time point to determine when the maximal effect is achieved.
Visualizations
Caption: Mechanism of this compound action on actin polymerization.
Caption: Workflow for optimizing this compound incubation time.
References
- 1. Cytochalasin - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Cytochalasins inhibit nuclei-induced actin polymerization by blocking filament elongation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytochalasins block actin filament elongation by binding to high affinity sites associated with F-actin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Using Cytochalasins to Improve Current Chemotherapeutic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytochalasans and Their Impact on Actin Filament Remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A simple and robust cell-based assay for the discovery of novel cytokinesis inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Cytochalasin inhibits the rate of elongation of actin filament fragments - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Cytochalasin K Cytotoxicity in Long-Term Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize Cytochalasin K cytotoxicity in long-term cellular experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound, like other members of the cytochalasin family, is a fungal metabolite that primarily functions by disrupting the actin cytoskeleton. It binds to the barbed, fast-growing ends of actin filaments, which blocks both the assembly and disassembly of actin monomers.[1] This interference with actin polymerization leads to changes in cell morphology, inhibition of cell division, and can ultimately induce apoptosis.[1]
Q2: What are the common signs of this compound-induced cytotoxicity in long-term experiments?
In long-term experiments, this compound cytotoxicity can manifest in several ways, including:
-
Reduced cell viability and proliferation: A noticeable decrease in the number of viable cells over time.
-
Changes in cell morphology: Cells may become rounded, detached from the substrate, or exhibit a shrunken appearance.
-
Induction of apoptosis: Observable signs of programmed cell death, such as membrane blebbing, nuclear condensation, and DNA fragmentation.
-
Formation of multinucleated cells: Inhibition of cytokinesis, the final stage of cell division, can lead to the accumulation of large, multinucleated cells.[2]
Q3: How can I determine the optimal, non-toxic concentration of this compound for my specific cell line and experiment?
The optimal concentration of this compound is highly dependent on the cell line and the duration of the experiment. It is crucial to perform a dose-response experiment to determine the lowest effective concentration that elicits the desired biological effect without causing significant cytotoxicity. A standard approach is to use a cell viability assay, such as the MTT assay, to determine the IC50 (half-maximal inhibitory concentration) value at different time points (e.g., 24, 48, and 72 hours).
Q4: Are the effects of this compound reversible?
The reversibility of cytochalasin effects can depend on the specific compound, its concentration, and the duration of treatment. For some cytochalasins, the effects on the actin cytoskeleton can be reversed after washing out the compound.[3][4] However, prolonged exposure or high concentrations can lead to irreversible cellular damage and apoptosis. It is recommended to perform washout experiments to assess the reversibility for your specific experimental conditions.
Troubleshooting Guides
Issue 1: High levels of cell death observed in long-term cultures.
| Possible Cause | Troubleshooting Step |
| Concentration of this compound is too high. | Perform a dose-response curve to determine the lowest effective concentration. Start with a broad range of concentrations and narrow down to a range that maintains cell viability for the duration of the experiment. |
| Solvent (e.g., DMSO) toxicity. | Ensure the final concentration of the solvent in the culture medium is minimal (typically ≤ 0.1%) and does not affect cell viability on its own. Run a vehicle control (medium with solvent only) to assess solvent toxicity. |
| Cell line is particularly sensitive to actin disruption. | Consider using a less potent cytochalasin analog if the primary goal is to study general effects of actin disruption. Alternatively, explore cell lines known to be more resistant. |
| Accumulation of toxic metabolites. | For very long-term experiments (several days to weeks), consider performing partial media changes to replenish nutrients and remove waste products, being careful to maintain the desired this compound concentration. |
Issue 2: Inconsistent or unexpected experimental results.
| Possible Cause | Troubleshooting Step |
| Off-target effects of this compound. | Be aware that some cytochalasins can have off-target effects. For example, Cytochalasin B is known to inhibit glucose transport. If unexpected metabolic changes are observed, consider using a different cytochalasin or including controls to assess these specific off-target effects. |
| Variability in cell culture conditions. | Maintain consistent cell seeding densities, passage numbers, and media formulations throughout your experiments to minimize variability. |
| Degradation of this compound in solution. | Prepare fresh stock solutions of this compound and store them appropriately (typically at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles). |
Quantitative Data
Due to the limited availability of specific IC50 values for this compound across a wide range of mammalian cell lines, the following table provides representative data for the well-characterized and structurally related compounds, Cytochalasin B and Cytochalasin D. These values can serve as a starting point for designing dose-response experiments for this compound.
| Compound | Cell Line | Cancer Type | Assay | Incubation Time (hours) | IC50 (µM) |
| Triseptatin (Cytochalasan analog) | L929 | Mouse Fibroblast | MTT | Not Specified | 1.80 |
| KB3.1 | HeLa Carcinoma | MTT | Not Specified | 11.28 | |
| MCF-7 | Human Breast Adenocarcinoma | MTT | Not Specified | 2.63 | |
| A549 | Human Lung Carcinoma | MTT | Not Specified | 3.51 | |
| PC-3 | Human Prostate Cancer | MTT | Not Specified | 2.92 | |
| SKOV-3 | Ovarian Carcinoma | MTT | Not Specified | 3.01 | |
| A431 | Squamous Cell Carcinoma | MTT | Not Specified | 2.45 | |
| Deoxaphomin B (Cytochalasan analog) | L929 | Mouse Fibroblast | MTT | Not Specified | 1.55 |
| KB3.1 | HeLa Carcinoma | MTT | Not Specified | 6.91 | |
| MCF-7 | Human Breast Adenocarcinoma | MTT | Not Specified | 2.11 | |
| A549 | Human Lung Carcinoma | MTT | Not Specified | 2.89 | |
| PC-3 | Human Prostate Cancer | MTT | Not Specified | 2.03 | |
| SKOV-3 | Ovarian Carcinoma | MTT | Not Specified | 2.54 | |
| A431 | Squamous Cell Carcinoma | MTT | Not Specified | 1.98 | |
| Cytochalasin B | HeLa | Cervical Cancer | CellTiter Blue | Not Specified | 7.30 |
Data for Triseptatin and Deoxaphomin B from Data for Cytochalasin B from
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol outlines the steps to determine the cytotoxic effects of this compound on a chosen cell line.
Materials:
-
Selected mammalian cell line
-
This compound
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density that will allow for logarithmic growth throughout the experiment. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the existing medium from the wells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent as the highest this compound concentration) and a no-treatment control.
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT into formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the logarithm of the this compound concentration to determine the IC50 value.
Protocol 2: Visualization of Actin Cytoskeleton using Phalloidin (B8060827) Staining
This protocol allows for the direct visualization of the effects of this compound on the F-actin cytoskeleton.
Materials:
-
Cells cultured on glass coverslips
-
This compound
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Fluorescently-conjugated Phalloidin (e.g., Alexa Fluor 488 Phalloidin)
-
Mounting medium with DAPI (for nuclear counterstaining)
Procedure:
-
Cell Treatment: Treat cells cultured on coverslips with the desired concentration of this compound or vehicle control for the appropriate duration.
-
Fixation: Gently wash the cells twice with PBS. Fix the cells with 4% PFA in PBS for 10-15 minutes at room temperature.
-
Permeabilization: Wash the cells three times with PBS. Permeabilize the cells with 0.1% Triton X-100 in PBS for 5-10 minutes.
-
Phalloidin Staining: Wash the cells three times with PBS. Incubate the cells with the fluorescently-conjugated phalloidin solution (prepared according to the manufacturer's instructions) for 20-60 minutes at room temperature, protected from light.
-
Washing and Mounting: Wash the cells three times with PBS. Mount the coverslips onto microscope slides using mounting medium containing DAPI.
-
Visualization: Visualize the actin cytoskeleton and nuclei using a fluorescence microscope.
Signaling Pathways and Experimental Workflows
This compound and the Rho GTPase Signaling Pathway
Cytochalasins, by disrupting the actin cytoskeleton, can indirectly influence the Rho family of small GTPases (RhoA, Rac1, Cdc42), which are key regulators of actin dynamics and cell motility. Disruption of the actin network can lead to feedback mechanisms that alter the activity of these GTPases and their downstream effectors.
This compound and the p53-p21 Signaling Pathway
Disruption of the actin cytoskeleton by agents like cytochalasins can induce cellular stress, leading to the activation of the tumor suppressor protein p53. Activated p53 can then upregulate the expression of p21, a cyclin-dependent kinase inhibitor, which can lead to cell cycle arrest.
Experimental Workflow for Minimizing Cytotoxicity
The following workflow provides a logical approach to establishing a long-term experiment with minimized this compound-induced cytotoxicity.
References
- 1. Antiproliferative and Cytotoxic Cytochalasins from Sparticola triseptata Inhibit Actin Polymerization and Aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. rsc.org [rsc.org]
Technical Support Center: Navigating the Challenges of Cytochalasin K Insolubility in Aqueous Solutions
For Researchers, Scientists, and Drug Development Professionals
Cytochalasin K, a potent inhibitor of actin polymerization, is a valuable tool in cell biology and drug discovery. However, its hydrophobic nature presents a significant challenge for researchers working with aqueous solutions, often leading to precipitation and unreliable experimental outcomes. This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common issues encountered when handling this compound in an experimental setting.
Frequently Asked Questions (FAQs)
Q1: Why does my this compound precipitate when I add it to my cell culture medium?
A1: this compound is a hydrophobic molecule, meaning it has very low solubility in water-based solutions like cell culture media. Precipitation, often referred to as "crashing out," occurs when a concentrated stock solution of this compound in an organic solvent (like DMSO) is rapidly diluted into the aqueous medium. The organic solvent disperses, leaving the this compound molecules to aggregate and form a solid precipitate.[1][2]
Q2: What is the recommended solvent for preparing a this compound stock solution?
A2: Dimethyl sulfoxide (B87167) (DMSO) is the most common and recommended solvent for preparing stock solutions of this compound and other hydrophobic compounds.[3][4] It is crucial to use anhydrous (water-free) DMSO, as absorbed moisture can reduce the solubility of the compound.
Q3: What is the maximum concentration of DMSO that is safe for my cells?
A3: The tolerance to DMSO varies between cell lines. However, a final concentration of 0.1% to 0.5% DMSO in the cell culture medium is generally considered safe for most cell lines.[5] It is critical to always include a vehicle control (media with the same final concentration of DMSO but without this compound) in your experiments to account for any potential effects of the solvent itself.
Q4: How should I store my this compound stock solution?
A4: this compound stock solutions in DMSO should be stored at -20°C for long-term stability.[3][6][7] To avoid repeated freeze-thaw cycles, which can lead to compound degradation and precipitation, it is best to aliquot the stock solution into small, single-use volumes.[6] Solutions of cytochalasins in DMSO are generally stable for up to three months when stored properly at -20°C.[6]
Q5: What is the solubility of this compound in DMSO?
Troubleshooting Guides
Issue 1: Immediate Precipitation of this compound Upon Addition to Cell Culture Media
This is the most common problem encountered. The following workflow can help prevent this issue.
Detailed Steps:
-
Prepare a Concentrated Stock Solution: Dissolve the this compound powder in 100% anhydrous DMSO to create a high-concentration stock solution (e.g., 10-20 mM). Ensure complete dissolution by vortexing. Gentle warming to 37°C can also aid solubility.[8]
-
Pre-warm the Medium: Always use cell culture medium that has been pre-warmed to 37°C. Adding the compound to cold media can decrease its solubility.[1]
-
Perform Serial Dilutions: Instead of adding the concentrated DMSO stock directly to your final volume of media, perform a stepwise or serial dilution. First, make an intermediate dilution in a smaller volume of pre-warmed media. Then, add this intermediate dilution to the final volume.
-
Add Dropwise with Mixing: When adding the this compound solution (either the stock or an intermediate dilution) to the medium, add it dropwise while gently vortexing or swirling the tube. This ensures rapid and even dispersion, preventing localized high concentrations that can lead to precipitation.
-
Final DMSO Concentration: Always calculate the final concentration of DMSO in your working solution and ensure it is below the toxic level for your specific cell line (ideally ≤ 0.1%).[5]
Issue 2: this compound Precipitates Over Time in the Incubator
Delayed precipitation can occur due to changes in the media environment or interactions with media components.
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Interaction with Media Components | This compound may interact with salts, proteins (especially in serum-free media), or other components in the media, forming insoluble complexes over time.[9] | If possible, test the stability of this compound in your specific medium formulation over the time course of your experiment. In some cases, adding a low percentage of serum (if permissible for the experiment) can help stabilize hydrophobic compounds. |
| pH and Temperature Shifts | Changes in pH or temperature fluctuations within the incubator can affect the solubility of this compound. | Ensure your incubator is properly calibrated for temperature and CO2 levels to maintain a stable pH. |
| Exceeding Solubility Limit | The final concentration of this compound in the media may be very close to its solubility limit, leading to precipitation as the solution equilibrates over time. | Perform a solubility test to determine the maximum soluble concentration of this compound in your specific cell culture medium under your experimental conditions. |
Advanced Troubleshooting for Persistent Precipitation
If precipitation continues to be an issue, consider the following advanced strategies:
-
Use of Pluronic F-127: This non-ionic surfactant can be used to create a more stable dispersion of hydrophobic compounds in aqueous solutions. A stock solution of Pluronic F-127 (e.g., 10% in water) can be prepared and a small amount added to the cell culture medium before the addition of the this compound stock solution.
-
Alternative Solvents: While DMSO is the most common, other solvents can be considered, though their toxicity to cells must be carefully evaluated. Ethanol or dimethylformamide (DMF) are potential alternatives, but they are generally more toxic than DMSO.[4][10] A zwitterionic liquid (ZIL) has been proposed as a less toxic alternative to DMSO for dissolving hydrophobic drugs.[2]
-
Formulation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their aqueous solubility.[11] This is a more complex approach that requires specific formulation development.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound (powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Calculate the required mass of this compound. For a 10 mM stock solution in 1 mL of DMSO (assuming a molecular weight of approximately 507.6 g/mol for similar cytochalasins), you would need 5.076 mg.
-
Weigh the this compound powder accurately and transfer it to a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to the tube.
-
Vortex the tube vigorously until the powder is completely dissolved. If necessary, gently warm the tube to 37°C.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Aliquot the stock solution into smaller, single-use volumes in sterile tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light.
Protocol 2: Preparation of a 10 µM this compound Working Solution
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) complete cell culture medium
-
Sterile microcentrifuge tubes or conical tubes
-
Vortex mixer
Procedure:
-
Intermediate Dilution (Recommended):
-
Prepare a 1:100 intermediate dilution of the 10 mM stock solution in pre-warmed medium to get a 100 µM solution. For example, add 2 µL of the 10 mM stock to 198 µL of medium.
-
Gently vortex to mix.
-
-
Final Dilution:
-
Prepare a 1:10 dilution of the 100 µM intermediate solution in pre-warmed medium to achieve the final 10 µM concentration. For example, add 100 µL of the 100 µM solution to 900 µL of medium.
-
Gently vortex to mix.
-
-
Final DMSO Concentration Check: The final DMSO concentration in this example would be 0.1%, which is generally well-tolerated by most cell lines.
-
Use the freshly prepared working solution immediately for your experiment.
Signaling Pathway
This compound, like other members of the cytochalasin family, disrupts the normal dynamics of the actin cytoskeleton. It primarily functions by binding to the barbed (fast-growing) end of actin filaments (F-actin), which prevents the addition of new actin monomers (G-actin) to the filament. This "capping" of the filament leads to a net depolymerization of actin filaments as monomers continue to dissociate from the pointed (slow-growing) end.
This disruption of actin dynamics has profound effects on various cellular processes that are dependent on a functional cytoskeleton, including cell motility, cytokinesis (cell division), and phagocytosis.
By following these guidelines and protocols, researchers can minimize the challenges associated with the insolubility of this compound and obtain more reliable and reproducible experimental results.
References
- 1. researchgate.net [researchgate.net]
- 2. Non-aqueous, zwitterionic solvent as an alternative for dimethyl sulfoxide in the life sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
identifying and mitigating artifacts in Cytochalasin K experiments
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to identifying and mitigating artifacts in experiments involving Cytochalasin K. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, detailed experimental protocols, and clearly structured data to ensure the accuracy and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound, like other members of the cytochalasin family, primarily functions by disrupting actin polymerization. It binds to the barbed (fast-growing) end of actin filaments, which inhibits the addition of new actin monomers and leads to a net depolymerization of the actin cytoskeleton.[1] This disruption of the actin network interferes with essential cellular processes such as cell motility, division, and maintenance of cell shape.
Q2: What are the common off-target effects associated with cytochalasins, and how can I mitigate them?
A2: While potent actin inhibitors, some cytochalasins exhibit off-target effects. For instance, Cytochalasin B is known to inhibit glucose transport.[2] To ensure that your observed phenotype is a direct result of actin disruption, consider the following mitigation strategies:
-
Use a more specific analog: Cytochalasin D is a more potent and specific inhibitor of actin polymerization with weaker effects on glucose transport compared to Cytochalasin B.[2]
-
Titrate the concentration: Use the lowest effective concentration of this compound that elicits the desired effect on the actin-dependent process you are studying to minimize the risk of off-target effects.
-
Employ proper controls:
-
Vehicle Control: Always include a control group treated with the solvent (e.g., DMSO) used to dissolve this compound.
-
Negative Control Compound: Dihydrocytochalasin B can be a useful control as it disrupts the actin cytoskeleton but does not inhibit glucose transport.[2]
-
-
Rescue Experiments: If feasible, try to rescue the phenotype by expressing a cytochalasin-resistant actin mutant.
Q3: How do I choose the optimal concentration and incubation time for my this compound experiment?
A3: The optimal concentration and incubation time for this compound are highly dependent on the cell type and the specific biological question being addressed. A preliminary dose-response and time-course experiment is highly recommended. For disrupting actin stress fibers, concentrations in the low micromolar range are often effective within a few hours. For cytotoxicity or apoptosis studies, a broader range of concentrations and longer incubation times (e.g., 24, 48, 72 hours) may be necessary to determine the IC50 value.[3]
Troubleshooting Guides
Problem 1: Unexpected or inconsistent results in cell viability assays (e.g., MTT, XTT).
-
Question: My cell viability results with this compound are not consistent, or I'm observing an unexpected increase in viability at high concentrations. What could be the cause?
-
Answer:
-
Compound Precipitation: At high concentrations, this compound may precipitate out of the culture medium, reducing its effective concentration and leading to artificially higher viability readings. Visually inspect your wells for any precipitate.
-
Solvent Toxicity: Ensure the final concentration of your solvent (e.g., DMSO) is below the toxic threshold for your cell line (typically <0.5%). Always include a vehicle control.
-
Assay Interference: this compound might directly interfere with the assay reagents. To test for this, run a cell-free control with the compound and assay reagents.
-
Cell Density: Inconsistent cell seeding can lead to high variability. Ensure a homogenous cell suspension and even distribution in the wells.
-
Problem 2: Artifacts in fluorescence microscopy of the actin cytoskeleton.
-
Question: After treating with this compound and staining with phalloidin (B8060827), I'm seeing strange actin aggregates or high background fluorescence. How can I troubleshoot this?
-
Answer:
-
Fixation Issues: Improper fixation can lead to artifacts. Use methanol-free paraformaldehyde (PFA) for fixation, as methanol (B129727) can disrupt actin filaments.
-
Permeabilization: Incomplete permeabilization can result in weak or patchy staining. Ensure adequate permeabilization with a detergent like Triton X-100.
-
Antibody/Phalloidin Concentration: Titrate your phalloidin conjugate to find the optimal concentration that gives a strong signal with low background.
-
High Background: High background can be caused by excess antibody/phalloidin, autofluorescence, or non-specific binding. Ensure thorough washing steps and consider using a blocking buffer.
-
Cytochalasin-induced Aggregates: Cytochalasin treatment itself can cause the formation of actin aggregates. Capture images at different z-planes to understand the three-dimensional structure of these aggregates.
-
Data Presentation
Table 1: Reported IC50 Values of Cytochalasins in Various Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) | Assay |
| Cytochalasin D | HeLa | Cervical Cancer | ~2.5 | 48 | MTT |
| Cytochalasin D | A549 | Lung Cancer | ~5.0 | 48 | MTT |
| Cytochalasin D | Jurkat | T-cell Leukemia | Not specified | Not specified | Not specified |
| Compound 1 (Cytochalasin analog) | HTB-26 | Breast Cancer | 10-50 | Not specified | Crystal Violet |
| Compound 1 (Cytochalasin analog) | PC-3 | Pancreatic Cancer | 10-50 | Not specified | Crystal Violet |
| Compound 1 (Cytochalasin analog) | HepG2 | Liver Cancer | 10-50 | Not specified | Crystal Violet |
| Compound 2 (Cytochalasin analog) | HCT116 | Colorectal Cancer | 0.34 | Not specified | Crystal Violet |
Note: IC50 values can vary significantly based on the specific experimental conditions.
Table 2: Recommended Concentration Ranges and Incubation Times for this compound Experiments
| Experimental Application | Cell Type | Recommended Concentration Range | Recommended Incubation Time |
| Actin Stress Fiber Disruption | Adherent cells (e.g., fibroblasts, epithelial cells) | 0.5 - 10 µM | 30 minutes - 4 hours |
| Inhibition of Cell Migration | Most cell types | 0.1 - 5 µM | 1 - 24 hours |
| Cytotoxicity/Apoptosis Induction | Cancer cell lines | 1 - 50 µM | 24 - 72 hours |
| Inhibition of Phagocytosis | Phagocytic cells (e.g., macrophages) | 5 - 20 µM | 30 minutes - 2 hours |
Experimental Protocols
Protocol 1: Immunofluorescence Staining of the Actin Cytoskeleton
-
Cell Culture: Plate cells on sterile glass coverslips in a multi-well plate and allow them to adhere overnight.
-
This compound Treatment: Treat cells with the desired concentration of this compound for the appropriate duration. Include a vehicle-treated control.
-
Fixation: Gently wash the cells with pre-warmed phosphate-buffered saline (PBS). Fix the cells with 4% paraformaldehyde (PFA) in PBS for 10-15 minutes at room temperature.
-
Permeabilization: Wash the cells three times with PBS. Permeabilize the cells with 0.1% Triton X-100 in PBS for 5-10 minutes.
-
Blocking: Wash the cells three times with PBS. Block non-specific binding by incubating with a blocking buffer (e.g., 1% BSA in PBS) for 30 minutes.
-
Phalloidin Staining: Incubate the cells with a fluorescently conjugated phalloidin solution (diluted in blocking buffer) for 30-60 minutes at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS.
-
Nuclear Staining (Optional): Incubate with a nuclear counterstain like DAPI for 5-10 minutes.
-
Mounting: Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging: Visualize the actin cytoskeleton using a fluorescence microscope with the appropriate filter sets.
Protocol 2: MTT Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the old medium with the medium containing the different concentrations of the compound. Include untreated and vehicle controls.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Carefully remove the MTT-containing medium and add a solubilization solution (e.g., DMSO) to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.
Signaling Pathways and Logical Relationships
This compound and the Rho GTPase Signaling Pathway
Cytochalasins, by disrupting the actin cytoskeleton, can indirectly influence the Rho family of GTPases (RhoA, Rac1, Cdc42), which are key regulators of actin dynamics and cell contractility. For instance, disruption of the actin cytoskeleton with cytochalasin D has been shown to increase RhoA activity in some contexts. This can have downstream effects on ROCK (Rho-associated kinase) and subsequent phosphorylation of myosin light chain (MLC), impacting cell tension and adhesion.
References
Technical Support Center: Controlling for Secondary Metabolic Effects of Cytochalasins
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using cytochalasins in their experiments. The focus is on identifying and controlling for the secondary metabolic effects of these potent actin polymerization inhibitors.
Frequently Asked Questions (FAQs)
Q1: What are the primary on-target and known off-target effects of commonly used cytochalasins?
A1: Cytochalasins are primarily used as potent inhibitors of actin polymerization. However, several members of this family, particularly Cytochalasin B, have significant off-target effects. The most well-documented is the inhibition of glucose transport.[1][2] Other reported secondary effects include influences on endocytosis and activation of signaling pathways like the MAPK pathway, often at higher concentrations.[2]
Q2: I'm observing cellular phenotypes that don't seem directly related to actin cytoskeleton disruption. What could be the cause?
A2: Unexplained phenotypes could be due to the off-target effects of the specific cytochalasin you are using. Inhibition of glucose transport by Cytochalasin B, for instance, can lead to a range of secondary metabolic consequences that might be misinterpreted as a direct result of actin disruption.[2] It is crucial to implement proper controls to distinguish between on-target and off-target effects.
Q3: How can I be certain that my observed phenotype is due to actin disruption and not a secondary effect?
A3: To ensure your results are specific to actin cytoskeleton disruption, a multi-pronged approach is recommended:
-
Use a panel of actin inhibitors: Employing inhibitors with different mechanisms of action can help confirm that the observed effect is due to actin disruption. For example, Latrunculins sequester actin monomers, offering an alternative to the filament-capping mechanism of cytochalasins.[2]
-
Titrate your cytochalasin concentration: Use the lowest effective concentration that elicits the desired on-target effect. Off-target effects are often more pronounced at higher concentrations.
-
Incorporate a negative control compound: Dihydrocytochalasin B is an excellent negative control as it disrupts the actin cytoskeleton but does not inhibit glucose transport.
-
Perform rescue experiments: If feasible, try to rescue the phenotype by expressing a cytochalasin-resistant actin mutant.
Q4: My experiment is sensitive to changes in cellular metabolism. Which cytochalasin should I use?
A4: If your experiment is sensitive to metabolic changes, it is advisable to avoid Cytochalasin B. Cytochalasin D is a more suitable choice as it is a more potent inhibitor of actin polymerization and has significantly weaker effects on glucose transport. For maximal certainty, using Dihydrocytochalasin B as a control or in parallel experiments can help isolate actin-specific effects.
Troubleshooting Guides
Issue 1: Unexpected Changes in Cellular Energy Levels or Metabolism
-
Problem: You observe changes in ATP levels, lactate (B86563) production, or other metabolic readouts that are not the primary focus of your study on the actin cytoskeleton.
-
Likely Cause: If you are using Cytochalasin B, it is likely inhibiting glucose uptake by the cells.
-
Troubleshooting Steps:
-
Confirm Glucose Transport Inhibition: Perform a glucose uptake assay to quantify the extent of inhibition in your specific experimental setup.
-
Switch to a More Specific Inhibitor: Replace Cytochalasin B with Cytochalasin D, which has a much lower inhibitory effect on glucose transporters.
-
Use Dihydrocytochalasin B as a Control: Run a parallel experiment with Dihydrocytochalasin B. If the metabolic phenotype is absent with this compound, it strongly suggests the effect is due to glucose transport inhibition by Cytochalasin B.
-
Supplement Culture Media: While not a perfect solution, ensuring adequate glucose in your media may partially mitigate the effects of transport inhibition.
-
Issue 2: Activation of Stress-Signaling Pathways (e.g., MAPK)
-
Problem: You detect the activation of stress-activated protein kinases, such as p38 or JNK, following treatment with a cytochalasin.
-
Likely Cause: Disruption of the actin cytoskeleton is a significant cellular stressor and can lead to the activation of stress-response pathways, including the MAPK signaling cascade. This is more likely to occur at higher concentrations of the inhibitor.
-
Troubleshooting Steps:
-
Dose-Response Analysis: Determine the minimal concentration of your cytochalasin that effectively disrupts actin for your application. This will minimize the induction of stress responses.
-
Time-Course Experiment: Assess the timing of MAPK activation relative to the disruption of the actin cytoskeleton. Early activation might suggest a more direct off-target effect, while later activation is more consistent with a secondary stress response.
-
Use of Pathway Inhibitors: To confirm if the observed phenotype is downstream of MAPK activation, you can use specific MAPK inhibitors in conjunction with the cytochalasin. However, be mindful of the potential off-target effects of the kinase inhibitors themselves.
-
Alternative Actin Inhibitors: Test if other actin inhibitors with different mechanisms, like Latrunculin A, induce the same stress response.
-
Data Presentation
Table 1: Comparison of Common Actin Polymerization Inhibitors
| Inhibitor | Primary Target/Mechanism | On-Target IC50 (Actin Polymerization) | Known Off-Target Effects | Off-Target IC50 (Glucose Transport) |
| Cytochalasin B | Caps barbed end of F-actin | ~2 µM | Potent inhibitor of glucose transporters (GLUTs) | ~0.52 µM (in erythrocytes), ~110 nM (in rat diaphragm) |
| Cytochalasin D | Caps barbed end of F-actin | ~25 nM | Weaker inhibition of glucose transport compared to Cytochalasin B; can activate MAPK at high concentrations. | Data not readily available, but significantly higher than for Cytochalasin B. |
| Dihydrocytochalasin B | Disrupts actin cytoskeleton | Effective at 2-10 x 10-7 M | Does not inhibit glucose transport. | Not applicable. |
| Latrunculin A | Sequesters G-actin monomers | Kd ~0.2 µM | Can reduce ERK1/2 phosphorylation. | Not a known glucose transport inhibitor. |
Experimental Protocols
Protocol 1: Visualization of F-Actin Disruption using Phalloidin (B8060827) Staining
This protocol allows for the direct visualization of the effect of cytochalasins on the filamentous actin cytoskeleton.
Materials:
-
Cells cultured on glass coverslips
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Fluorescently-conjugated Phalloidin (e.g., Alexa Fluor 488 Phalloidin)
-
Mounting medium with DAPI
Procedure:
-
Cell Treatment: Treat cells with the desired concentration of cytochalasin or vehicle control for the appropriate duration.
-
Fixation: Gently wash cells twice with PBS and fix with 4% PFA for 10-15 minutes at room temperature.
-
Washing: Wash cells three times with PBS for 5 minutes each.
-
Permeabilization: Incubate cells with 0.1% Triton X-100 in PBS for 5-10 minutes.
-
Washing: Wash cells three times with PBS for 5 minutes each.
-
Phalloidin Staining: Incubate with fluorescently-conjugated phalloidin solution for 30-60 minutes at room temperature, protected from light.
-
Washing: Wash cells three times with PBS.
-
Mounting: Mount the coverslips on microscope slides using mounting medium with DAPI.
-
Imaging: Visualize using a fluorescence microscope.
Protocol 2: Measurement of Glucose Uptake
This protocol allows for the quantification of glucose transport into cells, a key off-target effect of Cytochalasin B. This example uses a radioactive glucose analog.
Materials:
-
Cells cultured in multi-well plates
-
Krebs-Ringer-HEPES (KRH) buffer
-
2-deoxy-D-[3H]glucose
-
Unlabeled 2-deoxy-D-glucose
-
Cytochalasin B and other test compounds
-
Phloretin (positive control for glucose transport inhibition)
-
0.1 M NaOH
-
Scintillation counter
Procedure:
-
Cell Preparation: Seed and grow cells to the desired confluency.
-
Starvation: On the day of the assay, wash cells twice with warm KRH buffer and incubate in KRH buffer for 1-2 hours at 37°C to deplete intracellular glucose.
-
Inhibitor Treatment: Add desired concentrations of Cytochalasin B, vehicle control, or Phloretin and incubate for 30 minutes at 37°C.
-
Glucose Uptake: Initiate uptake by adding a solution of 2-deoxy-D-[3H]glucose and unlabeled 2-deoxy-D-glucose. Incubate for 5-10 minutes at 37°C.
-
Termination of Uptake: Stop the reaction by rapidly washing the cells three times with ice-cold PBS.
-
Cell Lysis: Lyse the cells with 0.1 M NaOH.
-
Quantification: Measure the radioactivity in the cell lysates using a scintillation counter.
Visualizations
References
adjusting Cytochalasin K concentration for different cell types
Welcome to the technical support center for Cytochalasin D. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in successfully utilizing Cytochalasin D in their experiments.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common questions and issues that may arise when working with Cytochalasin D.
Q1: What is the mechanism of action for Cytochalasin D?
A1: Cytochalasin D is a potent, cell-permeable fungal metabolite that primarily functions as an inhibitor of actin polymerization.[1][2] It binds to the barbed (fast-growing) end of actin filaments, which prevents the addition of new actin monomers and leads to the disruption and disassembly of existing actin microfilaments.[1][3] This disruption of the actin cytoskeleton affects various cellular processes, including cell motility, cytokinesis, and phagocytosis.[1] Some studies also suggest that Cytochalasin D can inhibit the binding of cofilin to both G-actin and F-actin, further impacting actin dynamics.[4][5]
Q2: How do I determine the optimal concentration of Cytochalasin D for my specific cell type?
A2: The optimal concentration of Cytochalasin D is highly dependent on the cell type and the specific biological question being investigated. A concentration-response (dose-response) experiment is crucial. Start with a broad range of concentrations reported in the literature for similar cell types (see the summary table below) and narrow it down. For example, effective concentrations can range from as low as 200 pM for fibroblasts to 20 µM for other specific applications.[6][7] It is recommended to perform a titration experiment and assess the desired cellular effect (e.g., disruption of stress fibers, inhibition of cell migration) using microscopy or a functional assay.
Q3: I'm not observing the expected morphological changes in my cells after treatment. What could be the problem?
A3: Several factors could contribute to a lack of observable effects:
-
Suboptimal Concentration: The concentration of Cytochalasin D may be too low for your specific cell type or experimental conditions. Refer to the concentration table and consider performing a dose-response experiment.
-
Cell Density: The reaction of cells to cytochalasins can be dependent on cell density.[8] Ensure consistent cell seeding densities across experiments.
-
Incubation Time: The duration of treatment may be insufficient. Typical incubation times can range from 30 minutes to several hours.[9] A time-course experiment is recommended to determine the optimal treatment duration.
-
Compound Stability: Ensure your Cytochalasin D stock solution is properly stored (typically at -20°C) and has not undergone multiple freeze-thaw cycles, which can reduce its potency.[9]
-
Vehicle Control: Always include a vehicle control (e.g., DMSO) to ensure that the solvent is not affecting the cells.[10]
Q4: My cells are detaching or showing signs of toxicity. How can I mitigate this?
A4: Cell detachment and toxicity can occur at higher concentrations or with prolonged exposure.
-
Reduce Concentration: Use the lowest effective concentration that produces the desired phenotype.[10] A thorough dose-response analysis will help identify a concentration that disrupts actin without causing excessive toxicity.
-
Shorten Incubation Time: Reduce the duration of the treatment to the minimum time required to observe the desired effect.
-
Check for Off-Target Effects: While Cytochalasin D is more specific for actin than Cytochalasin B, it's essential to consider potential off-target effects, especially at high concentrations.[11]
Q5: How can I be certain that the observed effects are due to actin disruption and not off-target effects?
A5: To confirm the specificity of the observed phenotype, consider the following control experiments:
-
Use Alternative Actin Inhibitors: Employing an actin inhibitor with a different mechanism of action, such as Latrunculin (which sequesters actin monomers), can help verify that the effect is indeed due to actin disruption.[10]
-
Rescue Experiments: If feasible, try to rescue the phenotype by expressing a cytochalasin-resistant actin mutant.[10]
-
Negative Control Compound: Dihydrocytochalasin B can be a useful control as it disrupts the actin cytoskeleton but does not inhibit glucose transport, a known off-target effect of Cytochalasin B.[10]
Summary of Effective Cytochalasin D Concentrations
The following table summarizes reported concentrations of Cytochalasin D used for various cell types. Note that these are starting points, and optimization for your specific experimental setup is highly recommended.
| Cell Type | Concentration Range | Observed Effect | Reference(s) |
| Fibroblasts (Mouse, Human) | 200 pM - 2 µM | Disruption of actin cytoskeleton, changes in mechanical properties. | [12] |
| 0.2 µg/mL (~0.4 µM) | Preferential changes of active edges and focal contacts. | [12] | |
| up to 10 µM | Disruption of stress fibers, lamellipodia, and filopodia. | [13] | |
| Epithelial Cells (MDCK) | 2 µg/mL (~4 µM) | Decrease in transepithelial resistance, disruption of apical actin ring. | [14][15] |
| 0.25 µM | Maximum F-actin depolymerization in toad bladder epithelial cells. | [16] | |
| Neurons (Rat Hippocampal, Cortical) | 10 - 100 nM | Depolymerization of actin, protection against Aβ neurotoxicity. | [17] |
| 100 nM | Inhibition of filopodia formation, impaired neuritogenesis. | [18][19] | |
| 0.5 µg/mL (~1 µM) | Induction of multiple axon-like neurites. | [20] | |
| Neutrophils | 20 µM | Used to decrease bacterial uptake (phagocytosis). | [21] |
| Cardiac Myocytes (Rat) | 1 - 40 µM | Reduction in Ca2+ sensitivity and maximum tension. | |
| COS-7 Cells | 0.3 - 10 µM | Concentration-dependent decrease in the rate of actin depolymerization. | [4] |
Experimental Protocols
Protocol 1: Determining Optimal Cytochalasin D Concentration
This protocol outlines a general procedure for identifying the effective concentration of Cytochalasin D for a given cell line by visualizing its effect on the actin cytoskeleton.
Materials:
-
Cells cultured on glass coverslips in a multi-well plate
-
Cytochalasin D stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Fluorescently-conjugated Phalloidin (B8060827) (e.g., Alexa Fluor 488 Phalloidin)
-
DAPI solution
-
Antifade mounting medium
Procedure:
-
Cell Seeding: Seed cells on glass coverslips at a consistent density and allow them to adhere and grow to the desired confluency.
-
Preparation of Working Solutions: Prepare a series of dilutions of Cytochalasin D in pre-warmed complete cell culture medium. A suggested starting range is 0.1, 0.5, 1, 5, and 10 µM. Include a vehicle-only control (e.g., 0.1% DMSO).
-
Cell Treatment: Remove the culture medium and replace it with the prepared Cytochalasin D working solutions or the vehicle control.
-
Incubation: Incubate the cells for a predetermined time (e.g., 30-60 minutes) at 37°C in a CO2 incubator.
-
Fixation: Gently wash the cells twice with PBS. Fix the cells with 4% PFA for 10-15 minutes at room temperature.[10]
-
Permeabilization: Wash the cells three times with PBS. Permeabilize the cells by incubating with 0.1% Triton X-100 in PBS for 5-10 minutes.[9][10]
-
Actin Staining: Wash the cells three times with PBS. Incubate with fluorescently-conjugated phalloidin solution (diluted according to the manufacturer's instructions) for 30-60 minutes at room temperature in the dark.[10]
-
Nuclear Staining: Wash the cells three times with PBS. Add DAPI solution to stain the nuclei and incubate for 5 minutes.[9]
-
Mounting and Imaging: Wash the cells three times with PBS. Mount the coverslips onto glass slides using an antifade mounting medium. Visualize the actin cytoskeleton using a fluorescence microscope.
-
Analysis: Compare the morphology of actin filaments (e.g., stress fibers) in treated cells to the vehicle control. The optimal concentration will be the lowest concentration that produces the desired level of actin disruption without causing significant cell death or detachment.
Protocol 2: Phalloidin Staining for Visualizing Actin Cytoskeleton
This protocol provides a detailed method for fluorescently labeling F-actin to observe the effects of Cytochalasin D.
Procedure:
-
Cell Culture and Treatment: Grow cells on sterile glass coverslips and treat with the optimized concentration of Cytochalasin D and for the optimal duration as determined in Protocol 1.
-
Fixation: After treatment, carefully remove the medium and wash the cells twice with pre-warmed PBS. Fix the cells by adding 4% PFA in PBS and incubating for 15 minutes at room temperature.
-
Washing: Aspirate the PFA and wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: To allow the phalloidin conjugate to enter the cells, add 0.1% Triton X-100 in PBS and incubate for 5-10 minutes at room temperature.[10]
-
Washing: Aspirate the permeabilization buffer and wash the cells three times with PBS for 5 minutes each.
-
Phalloidin Staining: Prepare the fluorescently-labeled phalloidin staining solution as recommended by the manufacturer. Add the solution to the coverslips and incubate for 20-60 minutes at room temperature, protected from light.[9][10]
-
Washing: Aspirate the staining solution and wash the cells three times with PBS for 5 minutes each, keeping the samples protected from light.
-
Mounting: Mount the coverslips onto microscope slides with a drop of antifade mounting medium, preferably containing a nuclear counterstain like DAPI.
-
Imaging: Visualize the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore and DAPI.
Visualizations
Mechanism of Action of Cytochalasin D
Caption: Mechanism of Cytochalasin D inhibiting actin polymerization.
Experimental Workflow for Concentration Optimization
Caption: Experimental workflow for optimizing Cytochalasin D concentration.
References
- 1. youtube.com [youtube.com]
- 2. Cytochalasin D - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Cytochalasin D acts as an inhibitor of the actin-cofilin interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.biologists.com [journals.biologists.com]
- 7. researchgate.net [researchgate.net]
- 8. Comparative study on effects of cytochalasins B and D on F-actin content in different cell lines and different culture conditions [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Cytochalasin D | Actin | Tocris Bioscience [tocris.com]
- 12. Effects of small doses of cytochalasins on fibroblasts: preferential changes of active edges and focal contacts - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cytochalasin D Lab Report - 451 Words | Bartleby [bartleby.com]
- 14. journals.biologists.com [journals.biologists.com]
- 15. Concentration-dependent effects of cytochalasin D on tight junctions and actin filaments in MDCK epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. journals.physiology.org [journals.physiology.org]
- 17. Cytochalasins protect hippocampal neurons against amyloid beta-peptide toxicity: evidence that actin depolymerization suppresses Ca2+ influx - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Resistance to Cytochalasin K in Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges encountered when working with Cytochalasin K, particularly concerning the development of cellular resistance.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound, like other members of the cytochalasin family, functions by disrupting the actin cytoskeleton. It binds to the barbed (fast-growing) end of actin filaments, preventing both the polymerization and depolymerization of actin monomers.[1] This interference with actin dynamics leads to changes in cell morphology, inhibition of cell division, and can induce apoptosis.[1]
Q2: My cells are no longer responding to this compound at previously effective concentrations. What are the potential reasons?
A decreased sensitivity or resistance to this compound can arise from several factors:
-
Target Alteration: Mutations in the gene encoding β-actin, the direct target of this compound, can alter the drug-binding site and reduce its efficacy.[2][3]
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters can actively pump this compound out of the cell, lowering its intracellular concentration to sub-therapeutic levels.[4]
-
Experimental Variability: Issues such as improper drug storage, incorrect concentration calculations, or variability in cell line passages can lead to perceived resistance.
Q3: Are there known off-target effects of cytochalasins that I should be aware of?
Yes, some cytochalasins have documented off-target effects. For instance, Cytochalasin B is known to inhibit glucose transport. While Cytochalasin D has less pronounced effects on glucose transport, it's crucial to consider potential secondary metabolic effects in your experiments. To confirm that the observed phenotype is due to actin disruption, using alternative actin inhibitors with different mechanisms of action, such as latrunculins, is recommended.
Troubleshooting Guides
Problem 1: Decreased or Loss of this compound Efficacy
Your cell line, which was previously sensitive to this compound, now shows reduced or no response at the established effective concentration.
Initial Checks:
-
Reagent Integrity:
-
Confirm the correct storage of your this compound stock solution (typically at -20°C, protected from light).
-
Prepare fresh dilutions from a reliable stock for each experiment.
-
-
Cell Line Health and Passage Number:
-
Ensure your cells are healthy and free from contamination.
-
High passage numbers can lead to genetic drift and altered phenotypes. It is advisable to use cells from a low-passage frozen stock.
-
Experimental Troubleshooting:
If initial checks do not resolve the issue, a systematic investigation into the potential mechanisms of resistance is necessary.
Workflow for Investigating this compound Resistance
Caption: Experimental workflow for troubleshooting this compound resistance.
-
Experiment: Perform a dose-response analysis using a cell viability assay (e.g., MTT or SRB assay) to determine the half-maximal inhibitory concentration (IC50) for both your potentially resistant cell line and the original, sensitive parental cell line.
-
Expected Outcome: A significant increase in the IC50 value for the resistant cell line compared to the sensitive line confirms resistance.
Table 1: Example IC50 Values for this compound in Sensitive and Resistant Cell Lines
| Cell Line | Treatment | IC50 (µM) | Fold Resistance |
| Parental Line | This compound | 1.5 | 1 |
| Resistant Line | This compound | 15.0 | 10 |
-
Experiment: Use phalloidin (B8060827) staining to visualize the F-actin cytoskeleton in both sensitive and resistant cells after treatment with this compound.
-
Expected Outcome:
-
Sensitive Cells: Will show significant disruption of actin stress fibers, leading to cell rounding and morphological changes.
-
Resistant Cells: May show a less pronounced or no disruption of the actin cytoskeleton at the same concentration.
-
A. Alterations in the Drug Target (β-actin)
-
Experiment 1: Western Blot Analysis: Quantify the expression level of β-actin in both sensitive and resistant cell lines.
-
Rationale: While less common, changes in the total amount of the target protein could contribute to resistance.
-
-
Experiment 2: Gene Sequencing: Sequence the coding region of the β-actin gene (ACTB) in both cell lines to identify potential mutations.
-
Rationale: A mutation in the binding site for this compound can prevent the drug from interacting with its target.
-
B. Increased Drug Efflux (ABC Transporters)
-
Experiment: Western Blot Analysis: Assess the expression levels of common ABC transporters associated with multidrug resistance, such as ABCB1 (P-glycoprotein) and ABCG2 (BCRP), in both sensitive and resistant cell lines.
-
Rationale: Overexpression of these transporters can lead to the active removal of this compound from the cell.
Signaling Pathways Potentially Involved in ABC Transporter Upregulation
Caption: Signaling pathways that may lead to ABC transporter upregulation.
Problem 2: Altered Cell Morphology Unrelated to Expected Cytotoxicity
You observe significant changes in cell shape, such as rounding or detachment, at concentrations of this compound that do not cause significant cell death.
-
Possible Cause: This is often the expected on-target effect of this compound, as disruption of the actin cytoskeleton directly impacts cell morphology and adhesion.
-
Troubleshooting Steps:
-
Correlate with Cytoskeletal Disruption: Perform phalloidin staining to confirm that the morphological changes coincide with the disruption of actin filaments.
-
Time-Course Experiment: Monitor cell morphology and viability over time to distinguish between early morphological changes and later cytotoxic effects.
-
Lower Concentration Range: If the goal is to study cytoskeletal dynamics without inducing cell death, a lower concentration of this compound may be required. Perform a dose-response curve focusing on morphological changes rather than viability.
-
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat cells with a serial dilution of this compound for 24-72 hours. Include a vehicle-only control (e.g., DMSO).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) and incubate until the formazan (B1609692) crystals are fully dissolved.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Phalloidin Staining of F-actin
-
Cell Culture: Grow cells on glass coverslips in a petri dish.
-
Drug Treatment: Treat cells with the desired concentration of this compound for the appropriate duration.
-
Fixation: Gently wash the cells with PBS and then fix with 4% paraformaldehyde (PFA) in PBS for 10-15 minutes at room temperature.
-
Permeabilization: Wash the cells with PBS and then permeabilize with 0.1% Triton X-100 in PBS for 5-10 minutes.
-
Phalloidin Staining: Incubate the cells with a fluorescently labeled phalloidin conjugate (e.g., Phalloidin-iFluor 488) at a concentration of 1:100 to 1:1000 in PBS with 1% BSA for 20-90 minutes at room temperature, protected from light.
-
Washing: Wash the cells several times with PBS.
-
Mounting and Imaging: Mount the coverslips onto microscope slides with a mounting medium containing a nuclear counterstain (e.g., DAPI) and image using a fluorescence microscope.
Protocol 3: Western Blot Analysis
-
Protein Extraction: Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Load 20-40 µg of total protein per lane onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for at least 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against your proteins of interest (e.g., β-actin, ABCB1, ABCG2) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or α-tubulin, ensuring they are not affected by the treatment).
References
- 1. Phalloidin staining protocol | Abcam [abcam.com]
- 2. Functional alterations in beta'-actin from a KB cell mutant resistant to cytochalasin B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A variant form of beta-actin in a mutant of KB cells resistant to cytochalasin B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ABC-transporter upregulation mediates resistance to the CDK7 inhibitors THZ1 and ICEC0942 - PMC [pmc.ncbi.nlm.nih.gov]
issues with the reversibility of Cytochalasin K effects
Welcome to the technical support center for Cytochalasin K. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the use of this compound in research, with a specific focus on the reversibility of its effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a cell-permeable fungal metabolite that belongs to the cytochalasan family. Its primary mechanism of action is the inhibition of actin polymerization. It binds to the barbed (fast-growing) end of filamentous actin (F-actin), which prevents the addition of new actin monomers to the filament.[1][2][3] This disruption of the actin cytoskeleton leads to changes in cell morphology, motility, and division.[3][4]
Q2: Are the effects of this compound reversible?
The reversibility of cytochalasan effects can depend on the specific compound, its concentration, and the duration of treatment. For many cytochalasans, including Cytochalasin D and E, the effects on the actin cytoskeleton have been shown to be reversible upon removal of the compound from the cell culture medium. This is often referred to as a "washout." After a washout period, cells can often re-establish their normal actin structures and functions. However, some cytochalasan derivatives can exert irreversible effects, a property that appears to be dependent on their specific chemical structures.
Q3: I've performed a washout experiment, but the cellular morphology has not returned to normal. What could be the issue?
Several factors can contribute to incomplete or slow reversal of this compound's effects. Consider the following troubleshooting steps:
-
Incomplete Washout: Ensure that the washout procedure is thorough. Multiple washes with fresh, compound-free medium are necessary to completely remove the inhibitor. Residual amounts of this compound can continue to affect the actin cytoskeleton.
-
High Concentration or Prolonged Exposure: Using a high concentration of this compound or exposing cells to it for an extended period may cause secondary effects that are not easily reversible. It is recommended to use the lowest effective concentration for the shortest possible time.
-
Cell Type Variability: Different cell types may exhibit varying sensitivities and recovery rates from cytochalasan treatment.
-
Off-Target Effects: At higher concentrations, some cytochalasans may have off-target effects that can complicate recovery.
-
Cell Viability: Confirm that the treatment did not induce significant cell death, as this would prevent the recovery of the cell monolayer.
Q4: Are there known off-target effects of cytochalasans that I should be aware of?
Yes, some members of the cytochalasan family have well-documented off-target effects. For instance, Cytochalasin B is a known inhibitor of glucose transport. While Cytochalasin D has a less pronounced effect on glucose transport, it can influence signaling pathways like the MAPK pathway at higher concentrations. When interpreting results, it is crucial to consider potential off-target effects. Using specific controls, such as Dihydrocytochalasin B (which disrupts actin but does not inhibit glucose transport), can help differentiate between on-target and off-target effects.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Incomplete reversal of morphological changes after washout. | 1. Insufficient removal of this compound.2. Concentration of this compound was too high.3. Prolonged exposure time. | 1. Increase the number and duration of washes with fresh medium.2. Perform a dose-response curve to determine the minimal effective concentration.3. Reduce the treatment duration. |
| Unexpected cellular responses not typical of actin disruption. | 1. Off-target effects of this compound.2. Secondary effects due to prolonged actin cytoskeleton disruption. | 1. Use a more specific cytochalasan (e.g., Cytochalasin D over B for glucose transport concerns).2. Include a negative control compound like Dihydrocytochalasin B.3. Consult literature for known off-target effects in your specific cell type. |
| High cell death after treatment. | 1. This compound concentration is cytotoxic.2. The solvent (e.g., DMSO) concentration is too high. | 1. Perform a viability assay (e.g., Trypan Blue or MTT assay) to determine the cytotoxic concentration.2. Ensure the final solvent concentration is consistent across all conditions and non-toxic to the cells. |
| Variability in results between experiments. | 1. Inconsistent cell density or passage number.2. Degradation of this compound stock solution. | 1. Standardize cell culture conditions, including seeding density and passage number.2. Prepare fresh dilutions of this compound from a properly stored stock for each experiment. |
Quantitative Data Summary
The following table summarizes key quantitative parameters for commonly used cytochalasans. Note that specific values can vary significantly depending on the cell type and experimental conditions. Data for this compound is less prevalent in the literature compared to Cytochalasin D and B.
| Compound | Primary Target | Typical Working Concentration | Known Off-Targets | Notes |
| Cytochalasin D | Actin Polymerization (barbed end capping) | 0.2 - 2 µM | Weaker inhibition of glucose transport compared to Cytochalasin B; can inhibit MAPK signaling at higher concentrations. | Generally considered more specific for actin than Cytochalasin B. |
| Cytochalasin B | Actin Polymerization; Glucose Transporters | 5 - 20 µM | Potent inhibitor of glucose transport. | Effects on cell metabolism should be considered. |
| Dihydrocytochalasin B | Actin Polymerization | Similar to Cytochalasin B | Does not inhibit glucose transport. | Excellent negative control to distinguish actin-related effects from glucose transport inhibition. |
A recent preprint reported a Km for inhibition of 4.1 nM and a barbed end capping duration of ~1 minute for Cytochalasin D in in-vitro assays.
Experimental Protocols
Protocol 1: Assessing the Reversibility of this compound Effects via Washout
This protocol describes a general method to assess the reversibility of this compound's effects on cell morphology and the actin cytoskeleton.
Materials:
-
Cells cultured on glass coverslips in a multi-well plate
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Fluorescently-conjugated Phalloidin (B8060827) (e.g., Alexa Fluor 488 Phalloidin)
-
Mounting medium with DAPI
Procedure:
-
Cell Treatment: Treat cells with the desired concentration of this compound (or vehicle control, DMSO) for a predetermined duration (e.g., 1-2 hours).
-
Washout:
-
Aspirate the medium containing this compound.
-
Gently wash the cells three times with pre-warmed, fresh complete medium.
-
After the final wash, add fresh complete medium to the wells.
-
-
Recovery: Incubate the cells for various time points post-washout (e.g., 0, 2, 4, 24 hours) to allow for recovery.
-
Fixation and Staining:
-
At each time point, fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize with 0.1% Triton X-100 for 10 minutes.
-
Wash three times with PBS.
-
Incubate with fluorescently-conjugated phalloidin solution according to the manufacturer's instructions to stain F-actin.
-
Wash three times with PBS.
-
-
Microscopy: Mount the coverslips onto glass slides using mounting medium with DAPI. Visualize the actin cytoskeleton using a fluorescence microscope. Compare the actin structures in treated, washout, and control cells.
Signaling Pathways and Logical Relationships
Disruption of the actin cytoskeleton by this compound can have downstream consequences on various cellular signaling pathways that are mechanosensitive or dependent on cytoskeletal integrity for proper localization of signaling components.
References
- 1. Cytochalasans and Their Impact on Actin Filament Remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytochalasin-Induced Actin Disruption of Polarized Enterocytes Can Augment Internalization of Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cytochalasin B Modulates Nanomechanical Patterning and Fate in Human Adipose-Derived Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Unexpected Cellular Landscapes: A Technical Guide to Cytochalasin K
Technical Support Center
This guide provides researchers, scientists, and drug development professionals with a centralized resource for troubleshooting unexpected morphological changes observed during experiments with Cytochalasin K. By understanding the compound's mechanism of action, potential off-target effects, and the influence of experimental parameters, users can better interpret their results and refine their methodologies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound, like other members of the cytochalasin family, is a fungal metabolite that primarily functions by inhibiting actin polymerization. It binds to the barbed (fast-growing) end of actin filaments, preventing the addition of new actin monomers and thereby disrupting the dynamic assembly and disassembly of the actin cytoskeleton[1][2]. This disruption of actin filaments can lead to changes in cell morphology, motility, and division[2].
Q2: I'm observing unexpected morphological changes in my cells after treatment with this compound. What are the likely causes?
Unexpected morphological changes can arise from several factors, often related to concentration, cell type, or potential off-target effects. The effects of cytochalasins are known to be highly dependent on the dose and the specific cell line being used[3][4].
Observed morphological alterations can range from inhibition of membrane ruffling at low concentrations to more dramatic effects at higher doses, such as cell rounding, and the formation of "hairy" or "arborized" structures. In some specialized cell types, even more unique changes have been documented with other cytochalasins, such as the extension of curly processes in oligodendrocytes.
Q3: Could the morphological changes I'm seeing be due to off-target effects of this compound?
While the primary target of this compound is actin, off-target effects are a possibility and have been documented for other cytochalasins. For instance, Cytochalasin B is a known inhibitor of glucose transport, and Cytochalasin D can affect signaling pathways like the MAPK pathway at higher concentrations. While specific off-target effects of this compound are less characterized, it is crucial to consider these possibilities. If you suspect off-target effects, it is advisable to use appropriate controls, such as other actin inhibitors with different mechanisms of action (e.g., Latrunculins), or to test for known off-target effects of related compounds.
Q4: My results with this compound seem less potent compared to other cytochalasins I've used. Is this expected?
Yes, this is a plausible observation. Studies comparing different cytochalasans have shown that their bioactivity can vary significantly. One comparative study noted that a higher concentration of a this compound derivative was required to elicit the same morphological phenotypes as another cytochalasin analog. Therefore, differences in potency are expected and should be accounted for in experimental design.
Q5: How can I confirm that the observed morphological changes are indeed due to actin cytoskeleton disruption?
The most direct way to visualize the effect of this compound on the actin cytoskeleton is through fluorescent staining with phalloidin (B8060827), a toxin that specifically binds to F-actin. This will allow you to directly observe changes in the organization and integrity of actin filaments. A detailed protocol for phalloidin staining is provided below.
Troubleshooting Guide
This section addresses specific issues you might encounter when using this compound and provides actionable steps to diagnose and resolve them.
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Unexpected or exaggerated cell rounding and detachment. | Concentration too high: Cytochalasins can induce significant morphological changes at high concentrations. | Perform a dose-response experiment to determine the optimal concentration for your cell type and desired effect. Start with a lower concentration range and titrate upwards. |
| Formation of unusual cellular protrusions (e.g., "hairy" or "arborized" structures). | High-dose effect: These morphologies are often associated with higher concentrations of cytochalasins. | As with cell rounding, a dose-response study is recommended to find a concentration that achieves the desired level of actin disruption without inducing these secondary morphologies. |
| No observable effect or a weaker than expected effect. | Concentration too low or lower potency: this compound may be less potent than other cytochalasins in your specific cell line. | Increase the concentration of this compound. Consider extending the incubation time. If the issue persists, you may want to try a more potent cytochalasin like Cytochalasin D as a positive control. |
| Cell death or signs of cytotoxicity. | Off-target effects or high concentration: Prolonged exposure to high concentrations can lead to cytotoxicity. | Reduce the concentration and/or the duration of the treatment. Ensure the final concentration of the solvent (e.g., DMSO) is not toxic to your cells. Perform a cell viability assay (e.g., MTT or Trypan Blue exclusion). |
| Variability in results between experiments. | Inconsistent experimental conditions: Factors like cell density, passage number, and subtle differences in reagent preparation can affect the outcome. | Standardize your experimental protocol meticulously. Ensure consistent cell seeding densities and use cells within a defined passage number range. Prepare fresh working solutions of this compound for each experiment. |
| Phenotype may be due to inhibition of glucose transport. | Off-target effect: Some cytochalasins, notably Cytochalasin B, are potent inhibitors of glucose transport. | Consider using Cytochalasin D, which has a weaker effect on glucose transport. Alternatively, use Dihydrocytochalasin B as a control, as it disrupts actin but does not inhibit glucose transport. You can also perform a glucose uptake assay to directly measure this potential off-target effect. |
Experimental Protocols
Protocol 1: Visualization of Actin Cytoskeleton using Phalloidin Staining
This protocol allows for the direct visualization of F-actin filaments within cells, providing clear evidence of the effects of this compound.
Materials:
-
Cells cultured on glass coverslips
-
This compound stock solution
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Fluorescently conjugated Phalloidin (e.g., Alexa Fluor 488 Phalloidin)
-
DAPI (4′,6-diamidino-2-phenylindole) for nuclear counterstaining
-
Mounting medium
Procedure:
-
Cell Seeding: Seed cells onto glass coverslips in a culture dish and allow them to adhere and grow to the desired confluency.
-
Treatment: Treat the cells with the desired concentration of this compound (and a vehicle control, e.g., DMSO) for the intended duration.
-
Fixation: Gently wash the cells twice with PBS and then fix with 4% PFA in PBS for 10-15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: Incubate the cells with 0.1% Triton X-100 in PBS for 5-10 minutes to permeabilize the cell membranes.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Phalloidin Staining: Incubate the cells with the fluorescently conjugated phalloidin solution (prepared according to the manufacturer's instructions) for 20-60 minutes at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Nuclear Staining: Incubate the cells with DAPI solution for 5 minutes to stain the nuclei.
-
Washing: Wash the cells twice with PBS.
-
Mounting: Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Imaging: Visualize the cells using a fluorescence microscope with the appropriate filters for the chosen fluorophores.
Visualizations
Experimental Workflow for Troubleshooting Unexpected Morphological Changes
Caption: A logical workflow for troubleshooting unexpected results with this compound.
Signaling Pathway Potentially Affected by Cytochalasins
Caption: Potential on- and off-target effects of this compound leading to morphological changes.
References
- 1. benchchem.com [benchchem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Cytochalasans and Their Impact on Actin Filament Remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative study on effects of cytochalasins B and D on F-actin content in different cell lines and different culture conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Validating Actin Filament Disruption: A Comparative Guide to Cytochalasin K and Other Actin-Targeting Compounds
For Researchers, Scientists, and Drug Development Professionals
The actin cytoskeleton is a dynamic and essential component of eukaryotic cells, playing a pivotal role in maintaining cell shape, motility, and intracellular transport. Pharmacological disruption of actin filaments is a critical technique in cell biology research and a promising avenue for therapeutic intervention in various diseases, including cancer. Cytochalasin K, a potent fungal metabolite, is one such agent that induces actin filament disruption. This guide provides an objective comparison of this compound's performance with other commonly used actin-disrupting agents, supported by experimental data and detailed protocols to validate their effects.
Comparative Analysis of Actin-Disrupting Agents
The efficacy of actin filament disruption can be quantified by various methods, including measuring the decrease in F-actin content and assessing the impact on cell viability. The half-maximal inhibitory concentration (IC50) is a common metric used to compare the potency of different compounds.
| Compound | Mechanism of Action | Cell Line | IC50 (µM) | Reference |
| This compound | Binds to the barbed end of F-actin, inhibiting polymerization. | HeLa | 7.30 | [1] |
| K-562 | - | |||
| HUVEC | - | |||
| Cytochalasin D | Binds to the barbed end of F-actin, inhibiting polymerization.[2][3] | Multiple | 0.002 - 2 | [4] |
| Human TM cells | 25 (for complete disruption) | [5] | ||
| HT-29 | 1.0 µg/ml (optimal for internalization studies) | [6] | ||
| Latrunculin A | Sequesters G-actin monomers, preventing their addition to filaments.[5] | Human TM cells | 0.25 (for complete disruption) | [5] |
| Fibroblasts | Less potent than Latrunculin A | [5] |
Note: IC50 values can vary significantly depending on the cell line, experimental conditions, and the assay used. The data presented here is for comparative purposes.
Mechanism of Action and Signaling Pathways
Cytochalasins, including this compound, exert their effects by directly interacting with actin filaments. They bind to the fast-growing "barbed" end of filamentous actin (F-actin), which prevents the addition of new actin monomers and thereby inhibits filament elongation.[2][7] This disruption of the actin polymerization equilibrium leads to a net depolymerization of actin filaments in the cell.
The integrity of the actin cytoskeleton is intricately linked to various signaling pathways that control cell behavior. One of the key pathways affected by cytochalasin treatment is the Rho GTPase signaling pathway. Rho GTPases, such as RhoA, Rac1, and Cdc42, are master regulators of the actin cytoskeleton.[8][9][10] Disruption of the actin network by cytochalasins can, in turn, modulate the activity of these GTPases and their downstream effectors, impacting processes like cell adhesion, migration, and contraction.[1][11]
Caption: Mechanism of this compound-induced actin filament disruption and its impact on cellular signaling.
Experimental Protocols for Validation
Accurate validation of actin filament disruption is crucial for interpreting experimental results. The following are detailed protocols for key assays.
Fluorescence Microscopy with Phalloidin (B8060827) Staining
This is the most common method for visualizing F-actin within cells. Phalloidin, a fungal toxin, binds with high affinity to F-actin, and when conjugated to a fluorescent dye, it allows for direct visualization of actin filaments.
Experimental Workflow:
Caption: Workflow for Phalloidin Staining of F-actin.
Detailed Protocol:
-
Cell Culture: Seed cells onto sterile glass coverslips in a petri dish or multi-well plate and culture until they reach the desired confluency.
-
Treatment: Treat the cells with the desired concentration of this compound or other actin-disrupting agents for the appropriate duration. Include a vehicle-treated control.
-
Fixation: Gently wash the cells with Phosphate-Buffered Saline (PBS). Fix the cells by incubating with 4% paraformaldehyde in PBS for 10-15 minutes at room temperature.
-
Permeabilization: Wash the cells three times with PBS. Permeabilize the cells by incubating with 0.1% Triton X-100 in PBS for 5 minutes.
-
Staining: Wash the cells three times with PBS. Incubate the cells with a fluorescently-labeled phalloidin solution (e.g., Phalloidin-iFluor 488) at a concentration recommended by the manufacturer for 30-60 minutes at room temperature in the dark.
-
Mounting: Wash the cells three times with PBS. Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging: Visualize the stained actin filaments using a fluorescence microscope with the appropriate filter sets.
Western Blotting for Actin
Western blotting can be used to quantify the total amount of actin protein in cell lysates. While it does not distinguish between G-actin and F-actin, it can be used to ensure that the treatment does not lead to a significant degradation of the total actin protein.
Detailed Protocol:
-
Cell Lysis: After treatment, wash the cells with cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Load equal amounts of protein from each sample onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for β-actin overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane three times with TBST. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities using image analysis software and normalize to a loading control.
Cell Viability Assays (MTT/MTS)
These colorimetric assays are used to assess the metabolic activity of cells, which is an indicator of cell viability. A reduction in metabolic activity can indicate cytotoxicity of the treatment.
Detailed Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.
-
Treatment: Treat the cells with a range of concentrations of this compound or other compounds. Include untreated and vehicle-treated controls.
-
Incubation: Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Reagent Addition:
-
MTT Assay: Add MTT reagent to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals. Then, add a solubilizing agent (e.g., DMSO or Sorenson's glycine (B1666218) buffer) to dissolve the crystals.
-
MTS Assay: Add MTS reagent to each well and incubate for 1-4 hours. No solubilization step is required.
-
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Logical Framework for Validation
A systematic approach is essential for robust validation of actin filament disruption. The following diagram illustrates the logical flow of experiments.
Caption: Logical framework for validating actin filament disruption.
By following these protocols and comparative data, researchers can confidently validate the effects of this compound and other actin-targeting compounds, leading to more robust and reproducible scientific findings.
References
- 1. Cytochalasans and Their Impact on Actin Filament Remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. m.youtube.com [m.youtube.com]
- 4. biorxiv.org [biorxiv.org]
- 5. Comparisons of actin filament disruptors and Rho kinase inhibitors as potential antiglaucoma medications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytochalasin-Induced Actin Disruption of Polarized Enterocytes Can Augment Internalization of Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanism of action of cytochalasin: evidence that it binds to actin filament ends - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The RHO Family GTPases: Mechanisms of Regulation and Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Dynamics of the Rho-family small GTPases in actin regulation and motility - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Small GTPase RhoA Regulates the Contraction of Smooth Muscle Tissues by Catalyzing the Assembly of Cytoskeletal Signaling Complexes at Membrane Adhesion Sites - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Effects of Cytochalasin K and Cytochalasin D on the Actin Cytoskeleton
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the biochemical and cellular effects of two closely related fungal metabolites, Cytochalasin K and Cytochalasin D. Both compounds are potent modulators of the actin cytoskeleton and are widely utilized as tools in cell biology research. This document summarizes their mechanisms of action, impact on actin polymerization, cellular processes, and cytotoxicity, supported by experimental data and detailed protocols.
At a Glance: Key Differences and Similarities
While both this compound and Cytochalasin D belong to the cytochalasan family and target actin dynamics, their specific activities can differ based on their chemical structures. Cytochalasin D is one of the most extensively studied cytochalasans, known for its potent inhibition of actin polymerization.[1][2] Information on this compound is less abundant in scientific literature, but existing studies and structure-activity relationship analyses of the cytochalasan class allow for a comparative assessment. A study involving a compound referred to as "this compound Fex" suggests that higher concentrations may be required to elicit cellular effects compared to other cytochalasans.[3]
| Feature | This compound | Cytochalasin D |
| Primary Mechanism | Presumed to inhibit actin polymerization by interacting with actin filaments. | Potent inhibitor of actin polymerization by capping the barbed end of F-actin.[1][2] |
| Effect on Actin Polymerization | Expected to inhibit the elongation of actin filaments. | Inhibits monomer addition to the barbed end of F-actin.[1][2] At higher concentrations, it can also induce the formation of actin dimers, which can act as nuclei for polymerization.[1] |
| Reported Cellular Effects | Induces changes in cell morphology and inhibits cell motility. | Disrupts stress fibers, lamellipodia, and filopodia; inhibits cell migration, cytokinesis, and induces changes in cell shape.[4][5] |
| Relative Potency | Likely less potent than Cytochalasin D, requiring higher concentrations for similar effects.[3] | Highly potent, with effects observed at nanomolar to low micromolar concentrations.[6] |
Mechanism of Action: Targeting the Actin Filament
Both this compound and Cytochalasin D exert their effects by directly interacting with actin, a key component of the eukaryotic cytoskeleton.
Cytochalasin D is well-characterized to bind with high affinity to the barbed (fast-growing) end of filamentous actin (F-actin).[1][2] This "capping" action physically blocks the addition of new actin monomers, thereby inhibiting filament elongation.[7] At higher concentrations, Cytochalasin D can also interact with monomeric actin (G-actin) to form dimers, which can accelerate the initial nucleation phase of polymerization.[1] This dual effect—inhibiting elongation while potentially promoting nucleation—leads to the formation of short, disorganized actin filaments and a net disruption of the existing actin network.
The precise molecular interactions of This compound with actin have not been as extensively studied. However, based on the shared cytochalasan scaffold, it is presumed to have a similar mechanism of action, involving the inhibition of actin filament elongation.[3] Structure-activity relationship studies on a wide range of cytochalasans suggest that modifications on the macrocyclic ring and the perhydro-isoindolone core can influence the potency of actin interaction.[3]
Quantitative Data Summary
Direct quantitative comparisons of this compound and Cytochalasin D are limited in the available literature. The following tables summarize the available data for each compound. It is important to note that IC50 values are highly dependent on the cell line, assay method, and experimental conditions.
Table 1: In Vitro Actin Polymerization
| Compound | Assay Type | Effect | Concentration | Reference |
| Cytochalasin D | Pyrene-labeled actin polymerization | Inhibition of elongation | Substoichiometric | [3] |
| Viscometry | 72% decrease in F-actin polymerization | Not specified | [3] | |
| This compound (as Fex) | Not specified | Higher effective concentration needed for observable effects compared to other cytochalasans | Not specified | [3] |
Table 2: Cytotoxicity (IC50 Values)
| Compound | Cell Line | IC50 (µM) | Reference |
| Cytochalasin D | HeLa | ~1.8 | [8] |
| L929 (mouse fibroblast) | Not specified | ||
| MCF-7 (human breast adenocarcinoma) | ~1.86 | [8] | |
| A549 (human lung carcinoma) | ~7.32 | [8] | |
| PC-3 (human prostate cancer) | ~2.81 | [8] | |
| This compound | Not available | Not available |
Effects on Cellular Processes and Signaling Pathways
Disruption of the actin cytoskeleton by this compound and Cytochalasin D has profound effects on numerous cellular functions and signaling pathways.
Cell Morphology and Motility: Both compounds are known to induce significant changes in cell morphology, leading to cell rounding, arborization (branching), and the loss of stress fibers.[4][9] These effects are a direct consequence of the collapse of the actin cytoskeleton. As actin dynamics are crucial for cell migration, both cytochalasans are potent inhibitors of this process.[5]
Signaling Pathways: The integrity of the actin cytoskeleton is intricately linked to several key signaling pathways. While specific studies on this compound's impact on these pathways are lacking, the effects of Cytochalasin D provide a strong indication of the likely consequences.
-
Rho GTPase Signaling: Rho GTPases (e.g., RhoA, Rac1, Cdc42) are master regulators of the actin cytoskeleton. Disruption of actin filaments by cytochalasins can, in turn, affect the activity and downstream signaling of these GTPases, creating a feedback loop that further impacts cell adhesion and migration.
-
MAPK/ERK Pathway: The MAPK/ERK signaling cascade is involved in cell proliferation, differentiation, and survival. Some studies suggest that high concentrations of Cytochalasin D can inhibit MAPK signaling.[10] This highlights a potential off-target effect that should be considered when interpreting experimental results.
Experimental Protocols
The following are detailed methodologies for key experiments to assess and compare the effects of this compound and Cytochalasin D.
In Vitro Actin Polymerization Assay (Pyrene-Labeled Actin)
This assay measures the rate of actin polymerization in vitro by monitoring the fluorescence increase of pyrene-labeled G-actin as it incorporates into F-actin.[11]
Materials:
-
Monomeric actin (unlabeled and pyrene-labeled)
-
Polymerization buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM KCl, 2 mM MgCl2, 1 mM ATP)
-
This compound and Cytochalasin D stock solutions (in DMSO)
-
Fluorometer
Procedure:
-
Prepare a master mix of G-actin containing a small percentage (e.g., 5-10%) of pyrene-labeled actin in G-buffer (e.g., 5 mM Tris-HCl pH 8.0, 0.2 mM CaCl2, 0.2 mM ATP, 0.5 mM DTT). Keep on ice.
-
Prepare serial dilutions of this compound and Cytochalasin D in polymerization buffer. Include a DMSO vehicle control.
-
Initiate polymerization by adding the G-actin master mix to the pre-warmed polymerization buffer containing the respective cytochalasan or vehicle.
-
Immediately place the reaction in a fluorometer and record the fluorescence intensity (excitation ~365 nm, emission ~407 nm) over time.
-
Analyze the kinetic curves to determine the effect of each compound on the lag phase, polymerization rate, and steady-state fluorescence.
Cell Viability Assay (MTT Assay)
This colorimetric assay assesses cell metabolic activity as an indicator of cell viability and cytotoxicity.
Materials:
-
Cells of interest (e.g., HeLa, L929)
-
Complete cell culture medium
-
This compound and Cytochalasin D stock solutions (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound and Cytochalasin D in complete culture medium. Include a vehicle control (DMSO) and a no-treatment control.
-
Replace the culture medium in the wells with the medium containing the different concentrations of the compounds.
-
Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of ~570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the control and determine the IC50 value for each compound.
Fluorescence Microscopy of the Actin Cytoskeleton
This method allows for the visualization of the F-actin cytoskeleton in fixed cells using a fluorescently labeled phalloidin (B8060827) conjugate.
Materials:
-
Cells cultured on glass coverslips
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Fluorescently labeled phalloidin (e.g., Alexa Fluor 488 phalloidin)
-
DAPI (for nuclear counterstaining)
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Treat cells with the desired concentrations of this compound, Cytochalasin D, or vehicle control for the appropriate duration.
-
Wash the cells with PBS and fix them with 4% paraformaldehyde for 10-15 minutes at room temperature.
-
Wash the cells with PBS and then permeabilize the cell membranes with 0.1% Triton X-100 for 5-10 minutes.
-
Wash the cells with PBS and incubate with the fluorescently labeled phalloidin solution for 20-30 minutes at room temperature in the dark.
-
(Optional) Incubate with DAPI solution to stain the nuclei.
-
Wash the cells with PBS to remove unbound phalloidin.
-
Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Visualize the actin cytoskeleton using a fluorescence microscope with the appropriate filter sets.
Conclusion
Cytochalasin D is a well-established and potent inhibitor of actin polymerization, with a wealth of data supporting its mechanism and cellular effects. This compound, while less characterized, is presumed to act through a similar mechanism of inhibiting actin filament elongation. Based on the limited available data, this compound appears to be a less potent actin-disrupting agent than Cytochalasin D.
For researchers requiring a highly potent and well-documented inhibitor of actin polymerization, Cytochalasin D remains the standard choice. This compound may serve as a useful tool in studies where a less potent inhibition of the actin cytoskeleton is desired, or for comparative studies within the cytochalasan family to elucidate structure-activity relationships. Further direct comparative studies are necessary to fully delineate the quantitative differences in the bioactivity of these two compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Correlation between effects of 24 different cytochalasins on cellular structures and cellular events and those on actin in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytochalasans and Their Impact on Actin Filament Remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Emergence of Large-Scale Cell Morphology and Movement from Local Actin Filament Growth Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. journals.biologists.com [journals.biologists.com]
- 7. Cytochalasins inhibit nuclei-induced actin polymerization by blocking filament elongation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antiproliferative and Cytotoxic Cytochalasins from Sparticola triseptata Inhibit Actin Polymerization and Aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cytochalasin B: Effects on Cell Morphology, Cell Adhesion, and Mucopolysaccharide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Measurement and analysis of in vitro actin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
Cytochalasin K: A Comparative Guide to its Specificity for Actin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Cytochalasin K's specificity for actin, offering a valuable resource for researchers investigating cytoskeletal dynamics and developing targeted therapeutics. While direct quantitative comparisons with other cytochalasins are limited in publicly available literature, this document synthesizes existing structure-activity relationship studies and provides detailed experimental protocols to enable researchers to conduct their own comparative assessments.
Introduction to Cytochalasins and Actin Inhibition
Cytochalasins are a group of fungal metabolites well-known for their ability to disrupt the actin cytoskeleton. They primarily function by binding to the barbed (fast-growing) end of actin filaments, thereby inhibiting the addition of new actin monomers and leading to a net depolymerization of existing filaments.[1] This disruption of actin dynamics affects a wide range of cellular processes, including cell motility, division, and morphology.
The specificity and potency of different cytochalasan members can vary significantly based on their chemical structures. This guide focuses on this compound and its comparative specificity for actin, referencing more extensively studied analogs like Cytochalasin D where direct data for this compound is unavailable.
Comparative Analysis of Cytochalasin Activity
A study comparing various cytochalasans, including a compound referred to as this compound, noted that modifications in the macrocyclic ring, such as the enlargement by an oxygen insertion (as seen in some forms of this compound), did not lead to a significant impact on bioactivity when compared to other cytochalasins in the tested assays.[2] Another study directly comparing a "this compound" with an indole (B1671886) derivative showed that a higher effective concentration of the former was needed to produce the same cellular phenotype.[2] It is important to note that the nomenclature of cytochalasans can be complex, with different compounds sometimes being referred to as "this compound".[2]
For a quantitative perspective, the following table summarizes the inhibitory concentrations of the well-characterized Cytochalasin D on actin polymerization. This data can serve as a benchmark for researchers aiming to quantify the effects of this compound.
| Compound | Assay Condition | IC50 / Ki | Reference |
| Cytochalasin D | Inhibition of actin polymerization | IC50: 25 nM | [3] |
| Cytochalasin D | Inhibition of actin polymerization (in the presence of ADP) | Half-maximal inhibition: 1x10-9 M | [4] |
| Cytochalasin B | Inhibition of actin polymerization (in the presence of ADP) | Half-maximal inhibition: 4x10-8 M | [4] |
Off-Target Effects
A crucial aspect of evaluating any small molecule inhibitor is understanding its off-target effects. While some cytochalasins, notably Cytochalasin B, are known to have significant off-target effects such as the inhibition of glucose transport, information regarding the specific off-target profile of this compound is limited.[5] Cytochalasin D is generally considered more specific for actin than Cytochalasin B, with weaker inhibition of glucose transport.[5] Researchers are advised to perform their own off-target assessments, for instance, by using proteomics-based approaches to identify potential non-actin binding partners.
Experimental Protocols
To facilitate the direct comparison of this compound with other actin inhibitors, a detailed protocol for a standard in vitro actin polymerization assay is provided below.
Pyrene-Actin Polymerization Assay
This assay measures the change in fluorescence of pyrene-labeled actin monomers as they incorporate into filaments, providing a quantitative measure of actin polymerization kinetics.
Materials:
-
Monomeric pyrene-labeled actin
-
Unlabeled monomeric actin
-
General Actin Buffer (G-buffer): 5 mM Tris-HCl (pH 8.0), 0.2 mM CaCl2, 0.2 mM ATP, 0.5 mM DTT
-
10x Polymerization Buffer (KMEI): 500 mM KCl, 10 mM MgCl2, 10 mM EGTA, 100 mM Imidazole-HCl (pH 7.0)
-
This compound and other cytochalasins of interest (e.g., Cytochalasin D) dissolved in DMSO
-
96-well black microplate
-
Fluorescence plate reader (Excitation: 365 nm, Emission: 407 nm)
Procedure:
-
Actin Preparation: Prepare a working solution of monomeric actin by mixing unlabeled and pyrene-labeled actin in G-buffer to achieve the desired final concentration and percentage of labeling (typically 5-10%). Keep on ice.
-
Inhibitor Preparation: Prepare serial dilutions of this compound and other control compounds in DMSO. The final DMSO concentration in the assay should be kept constant and low (e.g., <1%).
-
Assay Setup: In a 96-well plate, add the desired concentration of the cytochalasin compound or DMSO (vehicle control) to each well.
-
Initiation of Polymerization: To initiate polymerization, add the actin working solution to each well and immediately add 1/10th the final volume of 10x Polymerization Buffer.
-
Fluorescence Measurement: Immediately place the plate in a fluorescence plate reader pre-set to the appropriate temperature (e.g., 25°C). Measure the fluorescence intensity at regular intervals (e.g., every 30 seconds) for a desired period (e.g., 1-2 hours).
-
Data Analysis: Plot fluorescence intensity versus time. The rate of polymerization can be determined from the slope of the linear phase of the curve. The IC50 value can be calculated by plotting the polymerization rate against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Visualizing Experimental Workflow and Signaling Pathways
To further clarify the experimental process and the underlying biological pathways, the following diagrams are provided.
Caption: Workflow for the pyrene-actin polymerization assay.
Caption: Cytochalasan mechanism of action on actin filaments.
References
- 1. Antiproliferative and Cytotoxic Cytochalasins from Sparticola triseptata Inhibit Actin Polymerization and Aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Measurement and Analysis of in vitro Actin Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrene actin prep [maciverlab.bms.ed.ac.uk]
- 4. mullinslab.ucsf.edu [mullinslab.ucsf.edu]
- 5. benchchem.com [benchchem.com]
Unraveling the Potency of Cytochalasans: A Comparative Guide for Researchers
A deep dive into the cytochalasan family reveals a spectrum of potencies in their ability to disrupt the actin cytoskeleton, a critical component of cellular structure and function. This guide offers a comparative analysis of various cytochalasan family members, providing researchers, scientists, and drug development professionals with quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms to inform their research and development efforts.
The cytochalasan family, a group of fungal secondary metabolites, has long been a valuable tool in cell biology due to their profound effects on actin polymerization. By interacting with actin filaments, these molecules can inhibit cell division, movement, and induce apoptosis, making them potent candidates for further investigation in various therapeutic areas, including oncology. However, the potency of individual cytochalasan members varies significantly. This guide synthesizes available data to provide a clearer understanding of their relative strengths.
Comparative Potency of Cytochalasan Family Members
In general, Cytochalasan D is widely recognized as one of the most potent inhibitors of actin polymerization, often exhibiting significantly higher activity than Cytochalasan B .[1][2] Studies have also established a qualitative ranking of potency for some members, indicating that the relative affinity for actin filaments follows the order: Cytochalasan D > Cytochalasan E ≈ Dihydrocytochalasan B .[1]
While direct IC50 values for actin polymerization are sparse, cytotoxicity data from various cancer cell lines offer an indirect but valuable measure of potency. It is important to note that these values can be influenced by cell-specific factors such as membrane permeability and metabolism.
| Cytochalasan Member | Cell Line | IC50 (µM) - Cytotoxicity | Reference |
| Triseptatin (1) | L929 | 11.28 | [3] |
| KB3.1 | 5.64 | [3] | |
| MCF-7 | 3.55 | [3] | |
| A549 | 1.80 | [3] | |
| PC-3 | 8.99 | [3] | |
| SKOV-3 | 4.49 | [3] | |
| A431 | 5.64 | [3] | |
| Deoxaphomin B (2) | L929 | 6.91 | [3] |
| KB3.1 | 3.46 | [3] | |
| MCF-7 | 1.55 | [3] | |
| A549 | 2.17 | [3] | |
| PC-3 | 1.73 | [3] | |
| SKOV-3 | 2.17 | [3] | |
| A431 | 3.46 | [3] | |
| HeLa | 4.96 | [3] | |
| Cytochalasin B (3) | HeLa | 7.30 | [3] |
Mechanism of Action: Capping the Actin Filament
Cytochalasans exert their effects by binding to the barbed (fast-growing) end of actin filaments.[4][5] This "capping" action prevents the addition of new actin monomers, thereby inhibiting filament elongation and leading to a net depolymerization of existing filaments. This disruption of the dynamic actin cytoskeleton underlies the observed cellular effects.
The Rho GTPase Signaling Pathway: A Key Target
The Rho family of small GTPases, including RhoA, Rac1, and Cdc42, are master regulators of the actin cytoskeleton.[6][7] These molecular switches cycle between an active GTP-bound state and an inactive GDP-bound state, influencing the formation of stress fibers, lamellipodia, and filopodia. By disrupting actin dynamics, cytochalasans can indirectly affect the signaling pathways downstream of Rho GTPases, leading to changes in cell adhesion, migration, and morphology.
Experimental Protocols: Measuring Potency with the Pyrene-Actin Polymerization Assay
The pyrene-actin polymerization assay is a widely used method to quantify the effect of compounds on actin polymerization in vitro. This fluorescence-based assay relies on the principle that the fluorescence of pyrene-labeled actin monomers increases significantly upon their incorporation into a polymer.
Workflow for Pyrene-Actin Polymerization Assay
Detailed Methodology
1. Reagent Preparation:
-
G-actin Buffer (G-Buffer): 2 mM Tris-HCl (pH 8.0), 0.2 mM ATP, 0.1 mM CaCl2, 0.5 mM DTT.
-
10x Polymerization Buffer (KMEI): 500 mM KCl, 20 mM MgCl2, 10 mM EGTA, 100 mM Imidazole-HCl (pH 7.0).
-
Pyrene-labeled G-actin: Prepare a stock solution of pyrene-labeled G-actin in G-Buffer and keep on ice. A 5-10% labeling ratio with unlabeled actin is typically used.[8]
2. Assay Procedure:
-
In a fluorometer cuvette, mix the pyrene-labeled G-actin with G-Buffer to the desired final concentration (typically 2-4 µM).[8]
-
Add the desired concentration of the cytochalasan family member to be tested (or DMSO as a vehicle control).
-
Incubate for a short period to allow for binding.
-
Initiate polymerization by adding 1/10th volume of 10x Polymerization Buffer.
-
Immediately begin monitoring the fluorescence intensity at an excitation wavelength of ~365 nm and an emission wavelength of ~407 nm.[9][10]
-
Record data at regular intervals until the fluorescence signal plateaus.
3. Data Analysis:
-
The rate of polymerization is determined from the slope of the initial phase of the fluorescence curve.
-
Plot the initial polymerization rates against the logarithm of the cytochalasan concentration.
-
Fit the data to a dose-response curve to determine the IC50 value, which is the concentration of the compound that inhibits the polymerization rate by 50%.
This comprehensive guide provides a framework for understanding and comparing the potency of different cytochalasan family members. The provided data and protocols can serve as a valuable resource for researchers aiming to utilize these potent actin inhibitors in their studies. Further research is warranted to establish a more complete quantitative profile of the entire cytochalasan family's impact on actin polymerization.
References
- 1. Cytochalasins inhibit nuclei-induced actin polymerization by blocking filament elongation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Mechanism of action of cytochalasin B on actin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cytochalasans and Their Impact on Actin Filament Remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The RHO Family GTPases: Mechanisms of Regulation and Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Signaling Through Rho GTPase Pathway as Viable Drug Target - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Measurement and Analysis of in vitro Actin Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Actin polymerisation assay [wwwuser.gwdguser.de]
- 10. mullinslab.ucsf.edu [mullinslab.ucsf.edu]
A Researcher's Guide to Validating Cytochalasin K's Effect on Cell Viability Assays
An Objective Comparison of Methodologies and Performance
For researchers investigating cytoskeletal dynamics and cell proliferation, Cytochalasin K, a potent inhibitor of actin polymerization, is a valuable tool. However, its profound impact on cellular structure and function necessitates a careful evaluation of the methods used to quantify cell viability. This guide provides a comparative analysis of common cell viability assays, offering insights into their compatibility with this compound and presenting data-driven recommendations for robust experimental design.
Cytochalasins are mycotoxins that exert their biological effects by binding to the growing "barbed" end of filamentous actin (F-actin), thereby blocking the polymerization of actin monomers.[1] This disruption of the actin cytoskeleton inhibits crucial cellular processes, including cell division, migration, and maintenance of cell morphology, ultimately leading to apoptosis in many cell lines.[1] Given that the primary output of a viability assay is to measure these exact outcomes, understanding potential artifacts is critical for accurate data interpretation.
Comparative Analysis of Cell Viability Assays
The choice of a cell viability assay can significantly influence experimental outcomes. Assays based on different cellular functions may yield varying results, especially when using compounds like this compound that induce significant morphological and metabolic changes. Below is a comparison of commonly used assays.
| Assay | Principle | Advantages | Disadvantages & Potential for Interference |
| MTT (Tetrazolium Salt) | Enzymatic reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals by mitochondrial dehydrogenases in metabolically active cells.[2] | Inexpensive, widely used, and well-documented. | High potential for interference. Results can be affected by changes in cellular metabolism, redox state, or energy homeostasis that do not directly correlate with viability.[2][3] Some compounds can chemically reduce MTT, leading to false positives. Efflux pump activity can also interfere with the assay. |
| XTT, MTS, WST-8 | Second-generation tetrazolium salts that are reduced to a water-soluble formazan, simplifying the protocol (no solubilization step). | Simpler and faster protocol than MTT. | Similar to MTT, these are metabolic assays and can be influenced by factors that alter the metabolic state of the cell. |
| CellTiter-Blue® (Resazurin) | Reduction of the blue, cell-permeable dye resazurin (B115843) to the pink, highly fluorescent resorufin (B1680543) by viable cells. | Non-toxic, allowing for multiplexing with other assays; highly sensitive. | As a metabolic assay, it can be influenced by alterations in cellular reductive capacity independent of viability. |
| CellTiter-Glo® (ATP) | Measures ATP levels, a key indicator of metabolically active cells, using a luciferase reaction to generate a luminescent signal. | Highly sensitive, rapid "add-mix-measure" format, and a more direct measure of viable, functioning cells. Less prone to interference from compounds that affect redox pathways. | Can be affected by treatments that specifically alter cellular ATP production or consumption without immediately causing cell death. |
| Trypan Blue Exclusion | A dye exclusion method where viable cells with intact membranes exclude the blue dye, while non-viable cells take it up. | Simple, inexpensive, and provides a direct measure of cell membrane integrity. | Manual counting can be subjective and time-consuming; does not measure metabolic activity or apoptotic cells in early stages. |
Experimental Data Summary: The Impact of Cytochalasins
Studies have consistently demonstrated the cytotoxic and antiproliferative effects of various cytochalasins across multiple cell lines. While specific data for this compound's interference is not extensively documented, the known effects of its class on cellular processes provide a strong basis for experimental caution, particularly with metabolic assays.
| Compound Class | Observed Biological Effect | Target Cell Lines | Assay Used | Key Findings & Implications |
| Cytochalasins | Inhibition of proliferation, induction of apoptosis. | Various cancer cell lines (HeLa, K-562, HUVEC). | CellTiter-Blue®, Plating Efficiency. | Cytochalasins effectively reduce cell viability, an effect readily detected by multiple assay types. |
| Cytochalasin B/D | Disruption of actin cytoskeleton, induction of binucleated cells, cell rounding. | A549, H1299, Fibroblasts, Cancer Cells. | Plating Efficiency, Microscopy. | The profound morphological changes can affect cell adhesion and potentially the performance of plate-based assays. |
| General Inhibitors | Potential for under/overestimation of viability with MTT. | Glioblastoma cells. | MTT vs. Trypan Blue. | Significant inconsistencies can arise between metabolic assays (MTT) and direct cell counting, highlighting the need for orthogonal validation. |
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat cells with various concentrations of this compound (and vehicle control) for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following treatment, remove the culture medium and add 100 µL of fresh, serum-free medium containing 0.5 mg/mL MTT to each well.
-
Incubation: Incubate the plate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Carefully remove the MTT solution. Add 100 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.
-
Measurement: Gently shake the plate to ensure complete dissolution and measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Background absorbance from wells with no cells should be subtracted. Cell viability is typically expressed as a percentage relative to the vehicle-treated control cells.
Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol. Ensure a parallel plate is prepared for cell counting at the time of reagent addition to normalize results if necessary.
-
Reagent Preparation: Equilibrate the CellTiter-Glo® Buffer and Substrate to room temperature before use. Reconstitute the reagent according to the manufacturer's instructions.
-
Assay Procedure: Remove the 96-well plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.
-
Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).
-
Signal Stabilization: Mix the contents by placing the plate on an orbital shaker for 2 minutes to induce cell lysis. Then, incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measurement: Measure luminescence using a plate-reading luminometer.
-
Analysis: Express results as a percentage of the luminescent signal from vehicle-treated control cells.
Mandatory Visualizations
References
- 1. Using Cytochalasins to Improve Current Chemotherapeutic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MTT assay overview | Abcam [abcam.com]
- 3. pitfalls-of-the-mtt-assay-direct-and-off-target-effects-of-inhibitors-can-result-in-over-underestimation-of-cell-viability - Ask this paper | Bohrium [bohrium.com]
A Comparative Guide to Cytochalasin K and Other Actin-Binding Fungal Metabolites
For Researchers, Scientists, and Drug Development Professionals
The actin cytoskeleton, a dynamic and essential component of eukaryotic cells, is a prime target for a variety of natural products, including a diverse array of fungal metabolites. These compounds, by virtue of their ability to modulate actin dynamics, have become invaluable tools in cell biology and are being explored for their therapeutic potential. This guide provides an objective comparison of Cytochalasin K with other prominent actin-binding fungal metabolites, supported by experimental data, detailed protocols, and pathway visualizations to aid researchers in their selection and application.
Mechanism of Action: A Tale of Two Ends (and the Middle)
Actin-binding fungal metabolites can be broadly categorized based on their primary mechanism of action on the actin filament.
-
Barbed End Capping: The cytochalasans, including this compound, are a major family of fungal metabolites that primarily act by capping the fast-growing "barbed" (+) end of actin filaments. This action prevents the addition of new actin monomers, thereby inhibiting filament elongation.[1][2] Some cytochalasins, like Cytochalasin D, can also sever actin filaments and induce depolymerization.[3][4]
-
Monomer Sequestration: Latrunculins, originally isolated from a marine sponge but with fungal analogs, function by sequestering actin monomers (G-actin) in a 1:1 complex, preventing their incorporation into growing filaments.[5][6]
-
Filament Stabilization: In contrast to the destabilizing effects of cytochalasins and latrunculins, some metabolites stabilize actin filaments (F-actin). Phalloidin (B8060827), a toxin from the Amanita phalloides mushroom, and Jasplakinolide, a cyclic peptide from a marine sponge with fungal producers, bind to and stabilize F-actin, preventing its depolymerization.[7][8][9][10]
Quantitative Comparison of Biological Activities
The following tables summarize the quantitative data on the effects of this compound and other selected actin-binding fungal metabolites. It is important to note that IC50 and Kd values can vary depending on the specific experimental conditions, cell type, and purity of the compound.
Table 1: Inhibition of Actin Polymerization
| Compound | Target | Mechanism | IC50 / Kd (Actin Polymerization) | Source Organism (Example) |
| This compound | F-actin (Barbed End) | Capping | Not widely reported, activity comparable to other cytochalasins | Xylaria sp. |
| Cytochalasin D | F-actin (Barbed End) | Capping, Severing | ~25 nM (IC50) | Metarhizium anisopliae |
| Latrunculin A | G-actin | Monomer Sequestration | 0.1 µM (Kd for ATP-actin) | Spongia sp. (marine sponge), fungal sources also reported |
| Phalloidin | F-actin | Stabilization | 2.1 nM (Kd) | Amanita phalloides |
| Jasplakinolide | F-actin | Stabilization, Polymerization Induction | 15 nM (Kd) | Jaspis sp. (marine sponge), fungal sources also reported |
Table 2: Cytotoxicity (IC50 Values)
| Compound | Cell Line | IC50 (µM) |
| This compound (as reported for a derivative) | HeLa | - |
| Cytochalasin D | Various Cancer Cell Lines | 0.01 - 1 |
| Cytochalasin E | RKO CRC cell lines | 37.3 |
| Latrunculin A | T47D (breast carcinoma) | 6.7 |
| Jasplakinolide | PC3 (prostate carcinoma) | 0.035 |
Experimental Protocols
Accurate and reproducible experimental data are crucial for comparing the effects of these metabolites. Below are detailed protocols for key assays.
Pyrene-Actin Polymerization Assay
This assay measures the rate of actin polymerization by monitoring the fluorescence increase of pyrene-labeled actin monomers as they incorporate into filaments.
Materials:
-
Pyrene-labeled G-actin
-
Unlabeled G-actin
-
G-buffer (e.g., 2 mM Tris-HCl pH 8.0, 0.2 mM ATP, 0.1 mM CaCl2, 0.5 mM DTT)
-
10x Polymerization Buffer (e.g., 500 mM KCl, 20 mM MgCl2, 10 mM ATP)
-
Test compounds (dissolved in an appropriate solvent, e.g., DMSO)
-
Fluorometer
Procedure:
-
Prepare a working solution of G-actin containing 5-10% pyrene-labeled G-actin in G-buffer on ice. The final actin concentration is typically 2-5 µM.
-
Add the test compound or vehicle control to the G-actin solution and incubate for a short period on ice.
-
Initiate polymerization by adding 1/10th volume of 10x Polymerization Buffer.
-
Immediately transfer the mixture to a fluorometer cuvette and record the fluorescence intensity over time at an excitation wavelength of ~365 nm and an emission wavelength of ~407 nm.
-
Plot fluorescence intensity versus time to obtain polymerization curves. The initial rate of polymerization can be calculated from the slope of the linear portion of the curve.
Rhodamine-Phalloidin (B2604369) Staining of F-actin
This method is used to visualize the filamentous actin cytoskeleton in cells treated with the test compounds.
Materials:
-
Cells cultured on coverslips
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Rhodamine-phalloidin solution (e.g., 1:1000 dilution in PBS with 1% BSA)
-
Mounting medium with DAPI
-
Fluorescence microscope
Procedure:
-
Treat cells with the desired concentrations of the fungal metabolites for the appropriate duration.
-
Wash the cells twice with PBS.
-
Fix the cells with 4% PFA for 10-15 minutes at room temperature.[11]
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 5-10 minutes.[12]
-
Wash the cells twice with PBS.
-
Incubate the cells with rhodamine-phalloidin solution for 30-60 minutes at room temperature in the dark.[12]
-
Wash the cells three times with PBS.
-
Mount the coverslips onto microscope slides using mounting medium with DAPI to counterstain the nuclei.
-
Visualize the F-actin organization using a fluorescence microscope with appropriate filters.
MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cells seeded in a 96-well plate
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the fungal metabolites and incubate for the desired time (e.g., 24, 48, or 72 hours).
-
Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[13][14][15]
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.[13][14][15]
-
Measure the absorbance at a wavelength of ~570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control cells.
Signaling Pathways and Logical Relationships
The disruption of the actin cytoskeleton by these fungal metabolites triggers a cascade of cellular events, often culminating in apoptosis or cell cycle arrest.
Actin Polymerization and its Regulation
The dynamic process of actin polymerization is tightly regulated by a complex network of signaling proteins.
Experimental Workflow for Comparing Actin-Binding Metabolites
A logical workflow for comparing the effects of different fungal metabolites on the actin cytoskeleton is outlined below.
References
- 1. Cytochalasans and Their Impact on Actin Filament Remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytochalasins inhibit nuclei-induced actin polymerization by blocking filament elongation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 4. Cytochalasin D inhibits actin polymerization and induces depolymerization of actin filaments formed during platelet shape change | Semantic Scholar [semanticscholar.org]
- 5. Latrunculin A & B - Potent Actin Polymerization Inhibitors - Nordic Biosite [nordicbiosite.com]
- 6. adipogen.com [adipogen.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. jkip.kit.edu [jkip.kit.edu]
- 9. Jasplakinolide, a cytotoxic natural product, induces actin polymerization and competitively inhibits the binding of phalloidin to F-actin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Phalloidin staining protocol | Abcam [abcam.com]
- 12. comparativephys.ca [comparativephys.ca]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. MTT assay protocol | Abcam [abcam.com]
- 15. cyrusbio.com.tw [cyrusbio.com.tw]
Safety Operating Guide
Proper Disposal Procedures for Cytochalasin K: Ensuring Laboratory Safety
Absence of specific disposal guidelines for Cytochalasin K necessitates adherence to protocols for the broader cytochalasin class of compounds. Researchers, scientists, and drug development professionals handling this potent compound must follow stringent disposal procedures to mitigate risks to personnel and the environment. The following guidelines, synthesized from safety data for closely related cytochalasins, provide a comprehensive framework for the safe management of this compound waste.
All waste contaminated with this compound, including unused product, solutions, contaminated labware, and personal protective equipment (PPE), must be treated as hazardous chemical waste.[1] Segregation of this waste into clearly labeled, sealed containers is the first critical step in the disposal process.
Decontamination and Waste Handling
A key aspect of managing this compound waste is the chemical deactivation of liquid waste streams before their final disposal.
Experimental Protocol: Decontamination of Aqueous this compound Waste
This protocol details the chemical inactivation of aqueous solutions containing this compound.
Objective: To chemically deactivate this compound in aqueous solutions to reduce its biological activity prior to disposal as hazardous waste.
Materials:
-
Aqueous waste containing this compound
-
Standard household bleach (5-6% sodium hypochlorite)
-
Appropriate PPE (nitrile gloves, lab coat, safety glasses with side shields or goggles)
-
Chemical fume hood
-
Designated hazardous waste container
Procedure:
-
Perform all steps within a certified chemical fume hood to avoid inhalation of any aerosols or vapors.
-
Carefully add household bleach to the aqueous waste to achieve a final concentration of 10% bleach by volume.
-
Allow the solution to react for a minimum of 30 minutes to facilitate the decontamination of the cytochalasin.[1]
-
Despite this decontamination step, the treated liquid must still be disposed of as hazardous chemical waste.[1]
-
Transfer the treated liquid to a clearly labeled, sealed hazardous waste container.
Summary of Disposal Procedures
The following table summarizes the key quantitative parameters and procedures for the safe disposal of this compound.
| Procedure Category | Guideline | Quantitative Specification |
| Personal Protective Equipment (PPE) | Handling and Disposal | Nitrile gloves, lab coat, safety glasses with side shields or goggles.[1] |
| Spill Cleanup (Solid) | Small Spills | Gently cover with an absorbent pad moistened with water to prevent airborne dust.[1] |
| Large Spills | Evacuate the area and alert emergency responders. Use absorbent materials like sand, earth, or vermiculite (B1170534) to contain the spill. | |
| Spill Cleanup (Liquid) | All Spills | Cover the spill with absorbent pads. Clean the area with a 10% bleach solution. |
| Liquid Waste Management | Decontamination | Treat aqueous waste with a final concentration of 10% bleach for a minimum of 30 minutes. |
| Disposal | All liquid waste, treated or untreated, must be disposed of as hazardous chemical waste. | |
| Solid Waste Management | Contaminated Materials | Place all contaminated solids (e.g., vials, pipette tips, gloves) into a sealable, labeled plastic bag and then into a designated hazardous waste container. |
| Final Disposal | All Waste Streams | Must be handled by an approved hazardous waste disposal facility in accordance with local, state, and federal regulations. |
Disposal Workflow
The logical flow of the disposal process, from waste generation to final disposal, is illustrated in the diagram below.
Caption: Workflow for the proper disposal of this compound waste.
By adhering to these procedures, laboratories can effectively manage the risks associated with this compound and ensure a safe working environment.
References
Safeguarding Researchers: A Comprehensive Guide to Handling Cytochalasin K
Essential protocols for the safe handling and disposal of Cytochalasin K, a potent fungal metabolite, are critical for protecting laboratory personnel. This guide provides immediate, procedural, and step-by-step instructions to ensure the safety of researchers, scientists, and drug development professionals.
Cytochalasins as a group are recognized for their high toxicity, with potential teratogenic effects.[1] this compound, a specific member of this family, has been shown to inhibit wheat root elongation.[2] Due to the inherent risks associated with this class of compounds, including severe toxicity upon inhalation, skin contact, or ingestion, stringent safety measures are imperative.
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive personal protective equipment strategy is fundamental when working with this compound. The recommended PPE is designed to prevent all personal contact with the substance.[3]
Primary Protective Gear:
-
Gloves: Double gloving is recommended. Nitrile, neoprene, or polyurethane gloves that comply with ASTM standard D-6978-(05)-13 are suitable. It is crucial to replace gloves immediately if they become contaminated. Vinyl gloves are not recommended for handling cytotoxic drugs.
-
Gowns: For quantities up to 1 kilogram, a disposable laboratory coat or coverall with low permeability is advised. Gowns should be resistant to permeability by hazardous drugs.
-
Eye and Face Protection: Safety glasses with side shields or goggles are mandatory. In situations where splashing is a risk, a full-face shield should be worn in conjunction with a fluid-resistant mask.
-
Respiratory Protection: A fit-tested N95 or N100 respirator should be used when there is a risk of generating airborne powder or aerosols. For significant quantities of dust, an approved positive flow mask may be necessary.
| PPE Component | Specification | Rationale |
| Hand Protection | Double-gloved with nitrile, neoprene, or polyurethane gloves (ASTM D-6978-05-13 compliant) | Prevents skin contact and absorption, which can be fatal. |
| Body Protection | Disposable, low-permeability lab coat or coverall | Protects skin and clothing from contamination. |
| Eye/Face Protection | Safety glasses with side shields or goggles; full-face shield for splash risk | Protects eyes from contact with the hazardous substance. |
| Respiratory Protection | Fit-tested N95 or N100 respirator for potential aerosol/powder generation | Prevents inhalation, which can be fatal. |
Operational Plan: A Step-by-Step Protocol for Safe Handling
A systematic approach to handling this compound, from preparation to post-use cleanup, is essential to minimize exposure risk.
Pre-Handling Preparations:
-
Designated Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood, to contain any potential spills or airborne particles.
-
Gather Materials: Ensure all necessary PPE, handling equipment, and waste disposal containers are readily available before starting work.
-
Review Safety Data Sheet (SDS): Familiarize yourself with the specific hazards and emergency procedures outlined in the SDS for cytochalasins.
Handling Procedure:
-
Don PPE: Put on all required personal protective equipment as detailed above.
-
Weighing and Reconstitution: Handle the solid form of this compound with extreme care to avoid generating dust. When preparing solutions, add the solvent slowly to the solid to minimize aerosolization. Cytochalasins are generally soluble in DMSO and ethanol (B145695) and essentially insoluble in water.
-
Avoid Contamination: Do not eat, drink, or smoke in the handling area. Prevent the substance from coming into contact with food or food utensils.
-
Secure Containers: Keep containers of this compound securely sealed when not in use.
Post-Handling Procedures:
-
Decontamination: Thoroughly decontaminate all work surfaces and equipment after use.
-
Doff PPE: Remove PPE in a manner that avoids contaminating yourself. Dispose of single-use items in the designated hazardous waste container.
-
Hand Washing: Always wash hands with soap and water after handling the compound, even if gloves were worn.
Disposal Plan: Ensuring Safe and Compliant Waste Management
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and accidental exposure.
-
Waste Segregation: All waste, including unused product, contaminated PPE, and cleaning materials, must be treated as hazardous waste.
-
Containerization: Collect solid residues and seal them in labeled drums for disposal. Puncture empty containers to prevent reuse.
-
Regulatory Compliance: All waste must be handled in accordance with local, state, and federal regulations. Do not dispose of this compound with household garbage or allow it to reach the sewage system.
Below is a workflow diagram illustrating the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
